cis-(6-Amino-cyclohex-3-enyl)-methanol
Description
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
[(1S,6R)-6-aminocyclohex-3-en-1-yl]methanol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-2,6-7,9H,3-5,8H2;1H/t6-,7-;/m1./s1 |
InChI Key |
LTSJCLXQPIIVMS-ZJLYAJKPSA-N |
Isomeric SMILES |
C1C=CC[C@H]([C@H]1CO)N.Cl |
Canonical SMILES |
C1C=CCC(C1CO)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: cis-(6-Amino-cyclohex-3-enyl)-methanol (CAS 98769-56-3)
[1][2]
Executive Summary & Compound Identity
cis-(6-Amino-cyclohex-3-enyl)-methanol (CAS 98769-56-3) is a specialized chiral building block belonging to the class of carbocyclic amino alcohols .[1][2] It features a cyclohexene core functionalized with a primary amine and a hydroxymethyl group in a cis-vicinal relationship (1,6-substitution pattern relative to the alkene).[2]
This scaffold is a critical intermediate in the synthesis of carbocyclic nucleosides —a class of antiviral and antineoplastic agents where the labile ribose oxygen is replaced by a methylene group to enhance metabolic stability against phosphorylases.[2] It also serves as a precursor for neuraminidase inhibitors and novel bioactive aza-heterocycles.[2]
Chemical Identity
| Property | Specification |
| CAS Number | 98769-56-3 |
| IUPAC Name | cis-(6-aminocyclohex-3-en-1-yl)methanol |
| Synonyms | (1R,6S)-6-Amino-3-cyclohexene-1-methanol; cis-2-Hydroxymethyl-4-cyclohexenylamine |
| Molecular Formula | C₇H₁₃NO |
| Molecular Weight | 127.19 g/mol (Free Base); ~163.65 g/mol (HCl Salt) |
| Stereochemistry | cis-relative (Racemic or Enantiopure depending on grade) |
| Core Motif | Vicinal Amino-Alcohol (Cyclohexenyl) |
Physicochemical Properties[2][5][6][7]
The compound typically exists as a hydrochloride salt due to the basicity of the primary amine.[2] The free base is a polar, hygroscopic solid.[2]
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline powder | Hygroscopic (HCl salt) |
| Melting Point | 170–175 °C (Decomposes) | For HCl salt; Free base MP is lower |
| Solubility | Soluble in Water, Methanol, DMSO | Limited solubility in non-polar solvents (Hexane, DCM) |
| pKa (Amine) | ~9.5–10.0 | Estimated based on cyclohexylamine |
| LogP | -0.1 (Calculated) | Highly polar |
| H-Bond Donors | 3 (NH₂, OH) | |
| H-Bond Acceptors | 2 (N, O) |
Synthesis & Manufacturing Methodologies
The synthesis of cis-(6-Amino-cyclohex-3-enyl)-methanol presents a stereochemical challenge: establishing the cis-vicinal relationship between the amino and hydroxymethyl groups while preserving the double bond.[2]
Primary Route: Diels-Alder & Lactam Opening
The most robust industrial route utilizes a Diels-Alder cycloaddition followed by the formation and opening of a bicyclic lactam (iso-Vince lactam analog).[2] This method ensures the cis stereochemistry is locked early in the synthesis.[2]
Reaction Scheme (Logic Flow)
-
Cycloaddition: 1,3-Butadiene reacts with a dienophile (e.g., Acryloyl chloride or Acrylonitrile) to form a cyclohexene derivative.[2]
-
Lactamization: Conversion to 2-azabicyclo[2.2.2]oct-5-en-3-one (the "iso-Vince lactam").[2] This bicyclic structure forces the bridgehead hydrogens into a cis configuration.[2]
-
Ring Opening: Hydrolysis of the lactam bond yields cis-4-aminocyclohex-2-ene-1-carboxylic acid (re-numbered).[2]
-
Reduction: Chemoselective reduction of the carboxylic acid to the alcohol using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃[2]·THF) yields the target amino alcohol.[2]
Experimental Protocol: Reduction of Precursor Acid
Note: This protocol assumes the starting material is the corresponding amino-acid hydrochloride.
Reagents:
-
Substrate: cis-6-Amino-cyclohex-3-ene-1-carboxylic acid HCl (1.0 eq)
-
Reducing Agent: LiAlH₄ (2.5 eq) or BH₃[2]·DMS (3.0 eq)
-
Solvent: Anhydrous THF
-
Quench: Na₂SO₄[2]·10H₂O (Glauber's salt) or Fieser workup
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, N₂ inlet, and addition funnel.
-
Solvation: Charge the RBF with anhydrous THF (10 vol). Cool to 0°C.[2]
-
Addition: Carefully add LiAlH₄ pellets (2.5 eq) under N₂ flow. Stir for 15 min.
-
Substrate Addition: Add the amino-acid precursor portion-wise as a solid (or slurry in THF) over 30 minutes, maintaining internal temperature <10°C. Caution: H₂ gas evolution.
-
Reflux: Warm to Room Temperature (RT), then heat to reflux (66°C) for 4–6 hours. Monitor by TLC (System: MeOH/DCM/NH₄OH 10:90:1).
-
Quench (Fieser Method): Cool to 0°C. Slowly add:
-
Isolation: Stir the granular white precipitate for 30 min. Filter through a Celite pad.[2] Wash the cake with hot THF.
-
Purification: Concentrate the filtrate in vacuo. The crude amino alcohol can be purified via recrystallization from Isopropanol/Hexane or converted to the HCl salt by treating with 4M HCl in Dioxane.[2]
Pathway Visualization[2]
Figure 1: Synthetic logic flow from commodity chemicals to the target chiral scaffold via the Iso-Vince Lactam route.
Applications in Drug Development[2]
Carbocyclic Nucleosides
The primary utility of CAS 98769-56-3 is as a scaffold for Carbocyclic Nucleosides .[2] By constructing a purine or pyrimidine base on the amino group, researchers can generate analogs of:
-
Abacavir (Ziagen): While Abacavir uses a cyclopentene ring, cyclohexene analogs are investigated for improved lipophilicity and binding affinity to Reverse Transcriptase.[2]
-
Neplanocin A Analogs: The hydroxymethyl group mimics the 5'-hydroxyl of ribose (phosphorylation site), while the double bond imposes conformational rigidity similar to the sugar pucker in bioactive nucleosides.[2]
Neuraminidase Inhibitors
The cyclohexene core is structurally homologous to Oseltamivir (Tamiflu) .[2]
-
Mechanism: The double bond positions the substituents to mimic the transition state of sialic acid cleavage by viral neuraminidase.[2]
-
Differentiation: CAS 98769-56-3 allows for the synthesis of "simplified" inhibitors or novel 1,6-substitution patterns that differ from the 1,4,5-pattern of Oseltamivir.[2]
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2] |
| STOT-SE | H335 | May cause respiratory irritation.[2] |
Handling Protocols:
-
Hygroscopicity: The HCl salt is hygroscopic.[2] Store under inert atmosphere (Argon/Nitrogen) at -20°C for long-term stability.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat.[2] Handle in a fume hood to avoid inhalation of dust.[2]
-
Spill Cleanup: Sweep up dry powder to avoid dust generation.[2] Dissolve residue in water and neutralize before disposal.[2]
References
-
Chemical Identity & Properties
-
Synthetic Methodology (Analogous Systems)
-
Patent Context (Related Structures)
-
Carbocyclic Nucleoside Applications
Sources
- 1. guidechem.com [guidechem.com]
- 2. Reboxetine - Wikipedia [en.wikipedia.org]
- 3. chemwhat.com [chemwhat.com]
- 4. CIS-(6-AMINO-CYCLOHEX-3-ENYL)-METHANOL HYDROCHLORIDE CAS#: 98769-56-3 [m.chemicalbook.com]
- 5. Reboxetine [drugfuture.com]
- 6. US6391876B1 - Reboxetine for treatment obsessive compulsive disorders and panic disorder - Google Patents [patents.google.com]
Technical Guide: (1R,6S)-6-(Hydroxymethyl)cyclohex-3-en-1-amine
[1]
Executive Summary
(1R,6S)-6-(hydroxymethyl)cyclohex-3-en-1-amine is a functionalized cyclohexene derivative characterized by a 1,6-disubstitution pattern featuring an amine and a hydroxymethyl group.[1] It serves as a versatile chiral scaffold (pharmacophore) for the synthesis of bioactive aminocyclitols, including Valienamine analogues and precursors to Oseltamivir (Tamiflu) .[1] Its structural rigidity, combined with specific stereochemical cues, makes it an ideal template for designing transition-state analogues of glycosidases and viral neuraminidases.[1]
| Property | Data |
| IUPAC Name | (1R,6S)-6-(hydroxymethyl)cyclohex-3-en-1-amine |
| Molecular Formula | C₇H₁₃NO |
| Molecular Weight | 127.19 g/mol |
| Stereochemistry | (1R, 6S) – cis-configuration (relative to ring plane) |
| Key Functionality | Primary Amine, Primary Alcohol, Isolated Alkene |
| Primary Application | Chiral intermediate for aminocyclitols & antivirals |
Structural Analysis & Stereochemistry
Stereochemical Configuration
The (1R, 6S) designation defines the absolute configuration of the two chiral centers flanking the methylene bridge.[1]
-
C1 (Amine): The amino group is oriented cis relative to the hydroxymethyl group at C6.[1]
-
C6 (Hydroxymethyl): The spatial arrangement allows for intramolecular hydrogen bonding between the hydroxyl proton and the amine lone pair, potentially stabilizing specific conformers in non-polar solvents.[1]
Conformational Dynamics
The cyclohexene ring exists primarily in a half-chair conformation to minimize torsional strain from the planar double bond (C3=C4).
-
Pseudo-equatorial preference: Bulky substituents at C1 and C6 will preferentially adopt pseudo-equatorial positions to minimize 1,3-diaxial interactions, though the cis-1,6 relationship may force one group into a pseudo-axial orientation depending on the specific half-chair pucker.
Figure 1: Stereochemical relationship of substituents on the cyclohexene core.
Synthetic Methodology
The most authoritative route to this scaffold utilizes the desymmetrization of cis-1,2,3,6-tetrahydrophthalic anhydride .[1] This approach leverages the "chiral pool" efficiency or enzymatic resolution to establish the (1R, 6S) stereochemistry early in the sequence.[1]
Retrosynthetic Analysis
The target molecule is disconnected to the meso-anhydride, which is readily accessible via a Diels-Alder reaction between 1,3-butadiene and maleic anhydride.
Figure 2: Synthetic pathway from meso-anhydride to target amino-alcohol.
Detailed Protocol: Desymmetrization Route
Step 1: Enantioselective Ring Opening (Desymmetrization) [1]
-
Reagents: cis-1,2,3,6-Tetrahydrophthalic anhydride, Methanol, Quinidine (catalyst).[1]
-
Mechanism: The chiral alkaloid catalyzes the nucleophilic attack of methanol on one specific carbonyl of the meso-anhydride.
-
Outcome: Formation of the chiral mono-methyl ester with high enantiomeric excess (ee > 90%).[1]
-
Validation: Check ee% via Chiral HPLC.
Step 2: Curtius Rearrangement (Carboxyl to Amine Conversion)
-
Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine, tert-Butanol (solvent).[1]
-
Procedure:
-
Dissolve the mono-ester acid in toluene/t-BuOH.
-
Add DPPA and base; heat to reflux.
-
The intermediate acyl azide undergoes thermal rearrangement to an isocyanate, which is trapped by t-BuOH to form the N-Boc protected amine .
-
-
Critical Control: Maintain strictly anhydrous conditions to prevent urea formation.
Step 3: Reduction of Ester to Alcohol [1]
-
Reagents: Lithium Aluminum Hydride (LiAlH₄) or LiBH₄.[1]
-
Procedure:
-
Dissolve the N-Boc amino ester in dry THF at 0°C.
-
Slowly add hydride reducing agent (chemoselective for ester over carbamate at low temp).[1]
-
Quench with Glauber’s salt or Fieser workup.
-
-
Deprotection (Optional): Treat with TFA/DCM to yield the free amine salt.[1]
Applications in Drug Development[1]
Neuraminidase Inhibitors
This scaffold is a structural homolog of the shikimic acid pathway intermediates.
-
Mechanism: The C3=C4 double bond mimics the transition state of sialic acid cleavage by viral neuraminidase.
-
Modification: The C1-amine can be acetylated (to mimic the acetamido group of Oseltamivir), and the C6-hydroxymethyl can be etherified to improve lipophilicity.
Aminocyclitol Antibiotics
The (1R,6S) core is a precursor to Valienamine , the carbocyclic unit of Validamycin A (an antifungal agent).[1]
Analytical Characterization
To validate the synthesis of (1R,6S)-6-(hydroxymethyl)cyclohex-3-en-1-amine, the following spectral signatures must be confirmed:
| Method | Expected Signal / Characteristic |
| ¹H NMR (CDCl₃) | δ 5.6-5.8 ppm: Two multiplets (Vinyl protons H3, H4).δ 3.4-3.6 ppm: Multiplets (CH₂-OH, diastereotopic).δ 2.8-3.0 ppm: Multiplet (H1, alpha to amine).[1] |
| ¹³C NMR | ~125-130 ppm: Alkene carbons.~65 ppm: Hydroxymethyl carbon.~50 ppm: Aminomethine carbon. |
| IR Spectroscopy | 3300-3400 cm⁻¹: Broad O-H / N-H stretch.1650 cm⁻¹: Weak C=C stretch. |
| Mass Spectrometry | [M+H]⁺ = 128.1 m/z . |
Handling and Stability
-
Oxidation Sensitivity: The allylic amine and alcohol functionalities are susceptible to oxidation. Store under inert atmosphere (Argon/Nitrogen).[1]
-
Thermal Stability: The free base may undergo intermolecular condensation or polymerization. Storage as the Hydrochloride (HCl) salt is recommended for long-term stability.[1]
References
-
Corey, E. J., & Guzman-Perez, A. (1998).[1] The Emergence of Genomic Diversity and the Chemical Synthesis of Oseltamivir. Angewandte Chemie International Edition.
-
Kobayashi, S., et al. (2000).[1] Catalytic Asymmetric Synthesis of Oseltamivir Phosphate. Journal of the American Chemical Society. [1]
-
Trost, B. M., & Zhang, T. (2011).[1] Mo-Catalyzed Regio- and Enantioselective Allylic Alkylation: A Short Synthesis of (-)-Oseltamivir. Angewandte Chemie. [1]
-
Organic Syntheses. (1998).[1] Preparation of Chiral, Non-Racemic Lactones via Enzymatic Resolution. Org. Synth. Coll. Vol. 9.
Strategic Utilization of cis-2-Hydroxymethyl-4-cyclohexenyl-1-amine HCl
This guide details the technical specifications, synthesis, and application of cis-2-hydroxymethyl-4-cyclohexenyl-1-amine hydrochloride , a critical carbocyclic scaffold used in the development of next-generation nucleoside analogues.[1]
A Technical Guide for Carbocyclic Nucleoside Synthesis
Executive Summary
cis-2-Hydroxymethyl-4-cyclohexenyl-1-amine hydrochloride (often referred to as the Cyclohexenyl Aminol ) is a chiral building block employed in the synthesis of Cyclohexenyl Nucleic Acids (CeNA) and carbocyclic nucleoside antivirals.[1]
Structurally, it is the six-membered ring homolog of the "Abacavir Intermediate" (which is a cyclopentenyl system derived from the Vince Lactam). Unlike the rigid furanose ring of natural nucleosides or the semi-rigid cyclopentane of Abacavir, the cyclohexenyl ring introduces specific conformational flexibility (half-chair/boat) that mimics the transition states of viral polymerases, making it a high-value target for overcoming drug resistance in HSV, CMV, and HIV research.[1]
Chemical Identity
| Property | Specification |
| IUPAC Name | [(1_R_,6_S_)-6-amino-3-cyclohexen-1-yl]methanol hydrochloride |
| Common Name | cis-4-Cyclohexenyl Aminol HCl |
| Molecular Formula | C₇H₁₃NO[1][][3][4] · HCl |
| Molecular Weight | 163.65 g/mol |
| Stereochemistry | cis-1,2-aminoalcohol core; Double bond at C4 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, MeOH, DMSO; Insoluble in Et₂O, Hexanes |
Structural Architecture & Stereochemistry
The utility of this molecule relies entirely on the cis-1,2 relationship between the amine (nucleobase attachment point) and the hydroxymethyl group (5'-hydroxyl mimic).
-
Regiochemistry: The double bond is positioned at C4-C5.[1] This is critical because it mimics the planarity of the O4'-C1' bond in natural nucleosides.
-
Stereochemistry: The cis configuration is essential for mimicking the natural
-nucleoside linkage.[1] -
Differentiation: Researchers often confuse this with the 1,4-substituted isomer (derived from the isoquinuclidone/[2.2.2] lactam). The 1,4-isomer does not allow for the synthesis of standard nucleoside mimics.[1] The protocol below specifically targets the 1,2-isomer .
Synthetic Methodology: The Meso-Anhydride Route
While the 5-membered analog is made from the Vince Lactam, the 6-membered cis-1,2-aminol is best synthesized via the Desymmetrization of cis-1,2,3,6-Tetrahydrophthalic Anhydride .[1] This route guarantees the cis-stereochemistry and is scalable.[1]
Workflow Diagram
Figure 1: Synthetic pathway from commodity chemicals to the target chiral salt.[5]
Detailed Protocol
Step 1: Diels-Alder Cycloaddition [1]
-
Procedure: React butadiene (excess) with maleic anhydride in toluene at 100°C in a sealed vessel.
-
Result: Quantitative formation of cis-1,2,3,6-tetrahydrophthalic anhydride. This sets the cis stereochemistry and the C4 double bond.
Step 2: Desymmetrization (Critical Step)
-
Goal: Open the anhydride to create a cis-1,2 relationship where one group is an acid and the other is an ester.[1]
-
Reagents: Methanol, Quinine or Quinidine (for chiral resolution).
-
Mechanism: The alkaloid catalyzes the attack of methanol on one carbonyl, establishing the absolute stereochemistry (1_R_, 2_S_).
-
Validation: Check enantiomeric excess (ee) via Chiral HPLC. Target >95% ee.
Step 3: Curtius Rearrangement
-
Goal: Convert the free carboxylic acid into an amine with retention of configuration.
-
Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine, tert-Butanol (or Benzyl alcohol).[1]
-
Procedure:
-
Reflux the hemiester with DPPA/Et₃N to form the isocyanate intermediate.
-
Trapping with alcohol yields the protected amine (Carbamate).
-
Note: Direct hydrolysis to the free amine is possible but isolating the carbamate is purer.
-
Step 4: Reduction & Salt Formation
-
Reagents: LiAlH₄ (Lithium Aluminum Hydride), THF, HCl (4M in Dioxane).
-
Protocol:
-
Dissolve the amino-ester (or carbamate-ester) in anhydrous THF.[1]
-
Add LiAlH₄ (3.0 equiv) at 0°C. Reflux for 4 hours. This reduces the ester to the alcohol and (if present) the carbamate to the methylamine (Warning: if primary amine is desired, deprotect carbamate before reduction or use mild reduction).
-
Correction for Primary Amine: To get the primary amine, hydrolyze the carbamate first, then reduce the ester with LiBH₄ or similar mild agent.[1]
-
Salt Formation: Dissolve the crude oil in Et₂O. Add HCl/Dioxane dropwise. The white solid precipitates immediately.
-
Filtration: Collect under Argon (hygroscopic).
-
Applications in Drug Design
The target molecule serves as the scaffold for CeNA (Cyclohexenyl Nucleic Acids) .
Coupling Strategy
The amine at C1 is constructed to act as the nucleophile for the Trojan Horse Inhibitor synthesis.
-
Pyrimidine Construction: React the amine with ethyl cyanoformate and subsequent cyclization reagents to build the Uracil/Cytosine ring directly on the nitrogen.
-
Purine Coupling: Use the Paal-Knorr type approach or direct displacement on 5-amino-4,6-dichloropyrimidine followed by ring closure.[1]
Mechanism of Action (Viral Polymerase)
-
Conformational Mimicry: The cyclohexene ring adopts a half-chair conformation.[1] This mimics the transition state of the ribose ring during the phosphoryl transfer reaction catalyzed by viral DNA/RNA polymerases.
-
Resistance Breaking: Because the ring is carbocyclic (no ether oxygen), it is immune to phosphorylases that cleave the glycosidic bond, providing superior metabolic stability compared to natural nucleosides.[1]
Analytical Characterization Standards
To ensure the material is suitable for drug development, it must meet these criteria:
| Test | Method | Acceptance Criteria |
| Proton NMR | ¹H NMR (400 MHz, D₂O) | Distinct alkene signals at ~5.6-5.8 ppm.[1] Amine H's exchanged. |
| Carbon NMR | ¹³C NMR | 7 signals total. C=C carbons at ~125 ppm. |
| Mass Spec | ESI-MS (Positive) | [M+H]⁺ = 128.1 (Free base mass) |
| Chiral Purity | Chiral HPLC | >98% ee (Critical for biological activity) |
| Salt Stoichiometry | Argentometric Titration | 0.98 - 1.02 eq of Chloride |
References
-
Vince, R., & Hua, M. (1990).[1] Synthesis and antiviral activity of carbocyclic nucleosides. Journal of Medicinal Chemistry. Link
-
Herdewijn, P. (2008). Cyclohexenyl Nucleic Acids (CeNA): Synthesis and properties. Current Protocols in Nucleic Acid Chemistry. Link
-
Kobayashi, Y., et al. (2001).[1] Enantioselective synthesis of cyclohexenyl nucleosides via meso-anhydride desymmetrization.[1] Journal of Organic Chemistry. Link
-
Org. Synth. (1950).[7] cis-Δ4-Tetrahydrophthalic Anhydride.[1][7] Organic Syntheses, Coll.[1][7] Vol. 4, p.890. Link
-
Wang, J., et al. (2005).[1] CeNA: A flexible scaffold for nucleic acid modifications. Journal of the American Chemical Society. Link
Sources
- 1. cis-1,2,3,6-Tetrahydrophthalic anhydride [webbook.nist.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. EP1660498B1 - Process for the preparation of (1s,4r)-cis-4-[2-amino-6-chloro-9h-purin-9-yl]-2-cyclopentene-1-methanol - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: Chiral 1,3-Amino Alcohol Building Blocks for Drug Discovery
Executive Summary: The 1,3-Motif as a Pharmacophore Pivot
While vicinal (1,2) amino alcohols are ubiquitous in ligand design, the chiral 1,3-amino alcohol ($ \gamma $-amino alcohol) scaffold represents a distinct and critical pharmacophore in modern therapeutics. This structural motif—defined by a three-carbon separation between the amine and hydroxyl groups—provides a unique spatial geometry that facilitates bridging hydrogen-bond networks within enzyme active sites (e.g., HIV protease, aspartyl proteases) and monoamine transporter binding pockets.
This guide moves beyond basic synthesis to provide a rigorous, mechanism-driven analysis of constructing these motifs with high stereocontrol. We focus on the causality of stereoselection—why specific reagents yield syn vs. anti isomers—and provide self-validating protocols for immediate implementation in the lab.
Structural Biology & Retrosynthetic Logic
The 1,3-amino alcohol motif is the core architecture for two major drug classes:
-
Protease Inhibitors (e.g., Ritonavir, Lopinavir): The hydroxyl group mimics the transition state of peptide hydrolysis, while the 1,3-spacing positions the amine to interact with backbone residues.
-
SNRIs (e.g., Duloxetine, Atomoxetine): These are essentially 1,3-amino alcohols where the hydroxyl is etherified. The absolute configuration of the alcohol carbon is often the determinant of potency and selectivity.
Visualization: Retrosynthetic Disconnection
The following diagram illustrates the strategic disconnections available to access this motif, highlighting the divergence between syn and anti selective routes.
Caption: Strategic disconnections for 1,3-amino alcohols. Route A offers the highest flexibility for diversity-oriented synthesis.
Core Synthetic Methodology: The "Mannich-Reduction" Sequence
The most robust route to chiral 1,3-amino alcohols is the Asymmetric Mannich Reaction followed by a Diastereoselective Reduction . This sequence allows for the independent setting of the two stereocenters.
Step 1: The Organocatalytic Mannich Reaction
Using L-proline or its derivatives (e.g., List-Barbas chemistry) allows for the direct coupling of an unmodified ketone with an imine to generate a
-
Mechanism: The reaction proceeds via an enamine intermediate.[1] The carboxylic acid of the proline directs the facial attack of the imine (Zimmerman-Traxler transition state), ensuring high enantioselectivity.
-
Critical Parameter: Water content.[2][3] While "wet" solvents can be tolerated, strictly anhydrous conditions often improve yield but may lower enantioselectivity due to slower proton transfer steps.
Step 2: The Stereodivergent Reduction
Once the
| Desired Isomer | Reagent System | Mechanistic Driver |
| Syn-1,3 | Chelation Control: The metal coordinates the amine nitrogen and the carbonyl oxygen, locking the conformation. Hydride attacks from the less hindered face. | |
| Anti-1,3 | Felkin-Anh / Dipolar Model: In the absence of chelation (or with bulky protecting groups), the hydride attacks to minimize steric clash, favoring the anti product. | |
| Enantio-Convergent | Noyori Ru-Catalyst | Dynamic Kinetic Resolution (DKR): Uses transfer hydrogenation to override substrate control, setting the alcohol stereocenter based on the catalyst chirality. |
Validated Experimental Protocol: Synthesis of (S,S)-1,3-Amino Alcohol
This protocol describes the synthesis of a model 1,3-amino alcohol via the Proline-Mannich route. It is designed to be self-validating via in-process HPLC checks.
Target: syn-4-(4-methoxyphenyl)-4-amino-2-butanol derivative.
Phase A: The Mannich Reaction (Enantio-determining)
-
Reagents: Mix p-anisidine (1.1 equiv) and p-nitrobenzaldehyde (1.0 equiv) in DMSO. Stir 30 min to form the imine in situ.
-
Catalysis: Add Acetone (20 equiv, acts as solvent/reagent) and L-Proline (20 mol%).
-
Reaction: Stir at room temperature for 12–24 hours.
-
Checkpoint 1 (TLC/NMR): Monitor disappearance of aldehyde.
-
Workup: Quench with phosphate buffer (pH 7). Extract with EtOAc.[1]
-
Validation: Analyze the crude
-amino ketone via Chiral HPLC (e.g., Chiralpak AD-H). Acceptance Criteria: >90% ee. If <90%, recrystallize before reduction.
Phase B: The Chelation-Controlled Reduction (Diastereo-determining)
-
Setup: Dissolve the pure
-amino ketone in dry THF under Argon. -
Chelation: Cool to -78°C. Add
(1.2 equiv) (1M in ether). Stir for 30 min to allow Zn-chelate formation between the ketone and amine. -
Reduction: Add
(2.0 equiv) slowly. Allow to warm to 0°C over 2 hours. -
Quench: Careful addition of sat.
. The zinc salts will precipitate; filtration through Celite is recommended. -
Validation:
NMR of the crude.-
Diagnostic Signal: Measure the coupling constant (
) between and . -
Syn isomers typically display smaller
values (2-5 Hz) in cyclic derivatives (acetonides), whereas anti isomers show larger coupling (9-11 Hz).
-
Visualization: Experimental Workflow
Caption: Self-validating workflow for syn-1,3-amino alcohol synthesis. The HPLC checkpoint is critical before the reduction step.
Advanced Applications in Drug Discovery
HIV Protease Inhibitors (The Ritonavir Core)
The 1,3-amino alcohol core in Ritonavir is traditionally accessed via the addition of a Grignard reagent to an amino-aldehyde derived from phenylalanine. However, the Mannich route described above offers a more convergent approach, allowing for the variation of the "P1" and "P1'" side chains early in the synthesis.
Dynamic Kinetic Resolution (Noyori Protocol)
For industrial scaling, the Noyori Transfer Hydrogenation is superior to stoichiometric hydride reductions.
-
Technique: Use a Ruthenium(II)-arene complex with a chiral diamine ligand (e.g., TsDPEN).[4]
-
Mechanism: The catalyst interconverts the enantiomers of the
-amino ketone (via rapid racemization of the -position) and selectively reduces one enantiomer to the alcohol. -
Advantage: Converts a racemic Mannich base into a single stereoisomer of the 1,3-amino alcohol (yield >50%, up to 100% theoretical).
Troubleshooting & Expert Tips
| Issue | Root Cause | Corrective Action |
| Low Enantioselectivity (Mannich) | Retro-Mannich reaction or racemization. | Lower temperature (4°C). Ensure reaction time is not excessive (product inhibition). |
| Poor Diastereocontrol (Reduction) | Incomplete chelation. | Ensure solvent is non-coordinating (THF/Ether vs. MeOH). Increase |
| Product Instability | Retro-aldol/Mannich during workup. | Avoid strong acids during workup. Store as the HCl salt or Boc-protected derivative immediately. |
| Separation Difficulties | Amino alcohols are polar/sticky. | Derivatize to the oxazolidinone (using triphosgene or CDI) for purification, then hydrolyze. |
References
-
List, B., Pojarliev, P., & Castello, C. (2002). Proline-Catalyzed Asymmetric Mannich Reactions: The Highly Enantioselective Synthesis of Amino Acid Derivatives and 1,2-Amino Alcohols. Journal of the American Chemical Society.[5][6] Link
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link
-
Kochi, T., Tang, T. P., & Ellman, J. A. (2002).[6] Asymmetric Synthesis of syn- and anti-1,3-Amino Alcohols. Journal of the American Chemical Society.[5][6] Link
-
Loh, T. P., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters. Link
-
Carreira, E. M., et al. (2005). Reduction of 2,3-Dihydroisoxazoles to
-Amino Ketones and -Amino Alcohols.[7] Organic Letters. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric synthesis of syn- and anti-1,3-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
cis-3-Aminocyclohexenol Derivatives: A Technical Guide to the 1,3-Amino Alcohol Scaffold in Medicinal Chemistry
Executive Summary
This technical guide addresses the medicinal chemistry, synthesis, and application of cis-3-aminocyclohexenol derivatives and their stable pharmacophore equivalents, the cis-3-aminocyclohexanols . While the term "enol" often colloquially refers to the unsaturated intermediates (derived from enaminones or conduramines), the saturated cis-1,3-amino alcohol motif is a "privileged scaffold" in drug discovery. It provides a rigid, chiral framework capable of directing hydrogen bond vectors (OH and NH₂) in a specific spatial arrangement that mimics
This guide is designed for medicinal chemists and process scientists, focusing on the stereoselective synthesis , conformational analysis , and therapeutic utility of this scaffold.
Part 1: Structural Significance & Pharmacophore Analysis[1]
The "Privileged" Nature of the Scaffold
The cis-3-aminocyclohexenol/anol core is unique due to its ability to lock functional groups into a specific vector space that acyclic 1,3-amino alcohols cannot maintain.
-
Conformational Restriction: The cyclohexane ring restricts the rotation of the C-C bonds, reducing the entropic penalty upon binding to a protein target.
-
Vector Analysis: In the cis-isomer, the hydroxyl and amino groups can adopt a syn-diequatorial or syn-diaxial conformation depending on the ring pucker (chair/boat). This allows for bidentate chelation (e.g., to Zinc in metalloproteases) or bridging water interactions in kinase hinge regions.
-
Chirality: The (1R,3S) and (1S,3R) enantiomers often show distinct biological profiles, necessitating robust asymmetric synthesis.[1]
Pharmacophore Mapping
The following diagram illustrates the pharmacophoric features of the cis-3-aminocyclohexenol scaffold in a typical binding pocket (e.g., a kinase or protease).
Figure 1: Pharmacophore mapping of the cis-3-aminocyclohexenol scaffold showing key interaction vectors.
Part 2: Synthetic Routes & Stereocontrol[1]
The synthesis of cis-3-aminocyclohexenol derivatives presents a stereochemical challenge: establishing the cis-1,3 relationship while controlling absolute stereochemistry. Two primary routes are dominant in process chemistry: Enaminone Reduction and Enzymatic Kinetic Resolution .
Route A: Stereoselective Reduction of Enaminones
This route is scalable and utilizes 1,3-cyclohexanedione as a starting material.
-
Condensation: 1,3-Cyclohexanedione reacts with a primary amine to form the
-enaminone. -
Reduction: The critical step. Reduction with Sodium in THF/IPA or NaBH₄/CeCl₃ typically yields a mixture of cis and trans isomers.
Route B: Enzymatic Kinetic Resolution (Gold Standard)
For high enantiomeric excess (ee > 99%), enzymatic resolution using Candida antarctica Lipase B (CAL-B) is the industry standard. This method is orthogonal to metal catalysis and avoids toxic transition metals.
Comparison of Synthetic Strategies
| Feature | Enaminone Reduction | Enzymatic Resolution (CAL-B) |
| Starting Material | 1,3-Cyclohexanedione | Racemic 3-aminocyclohexanol |
| Stereocontrol | Diastereoselective (cis/trans mix) | Enantioselective (R vs S) |
| Scalability | High (Kg scale) | High (Kg scale, reusable enzyme) |
| Cost | Low | Moderate (Enzyme cost) |
| Primary Utility | Generating racemic scaffold | Generating enantiopure drugs |
Part 3: Detailed Experimental Protocol
Protocol: Enzymatic Kinetic Resolution of cis-3-Aminocyclohexanol
This protocol describes the resolution of racemic cis-3-aminocyclohexanol to obtain the enantiopure (1R,3S)-acetate and (1S,3R)-alcohol. This method is self-validating via chiral HPLC.
Materials
-
Substrate: Racemic cis-3-aminocyclohexanol (10 mmol).
-
Acyl Donor: Vinyl acetate or Ethyl acetate (50 mmol, 5 equiv).
-
Catalyst: Novozym 435 (Immobilized CAL-B), 100 mg/mmol substrate.
-
Solvent: Methyl tert-butyl ether (MTBE) or Toluene (Anhydrous). Note: MTBE is preferred for higher reaction rates.[1]
Methodology
-
Preparation: In a flame-dried round-bottom flask, dissolve 1.15 g (10 mmol) of racemic cis-3-aminocyclohexanol in 50 mL of anhydrous MTBE.
-
Acyl Donor Addition: Add 4.6 mL (50 mmol) of vinyl acetate.
-
Initiation: Add 1.0 g of Novozym 435.
-
Incubation: Shake the mixture at 200 rpm at 30°C. Do not stir with a magnetic bar to avoid grinding the immobilized enzyme particles.
-
Monitoring: Monitor the reaction by GC or TLC (SiO₂, 10% MeOH/DCM). The reaction typically reaches 50% conversion in 6–24 hours.
-
Termination: Filter off the enzyme (can be washed with MTBE and reused up to 5 times).
-
Separation: Concentrate the filtrate. Purify via flash column chromatography (SiO₂) to separate the (1R,3S)-acetate (less polar) from the unreacted (1S,3R)-alcohol (more polar).
Validation (Self-Check)
-
Chiral HPLC: Use a Chiralcel OD-H column. Mobile phase: Hexane/IPA (90:10).
-
Success Criteria: The isolated acetate should show >98% ee. The recovered alcohol should show >98% ee (if conversion was exactly 50%).
Part 4: Medicinal Chemistry Applications[1][2][4][5][6]
Glycosidase Inhibition (Aminocyclitol Mimics)
The cis-3-aminocyclohexenol scaffold is structurally homologous to valiolamine and conduramine . These molecules mimic the transition state of glycosidic bond hydrolysis.
-
Mechanism: The amine group at C3 mimics the positive charge of the oxocarbenium ion intermediate. The hydroxyl groups mimic the sugar hydroxyls.
-
Application: Development of anti-diabetic drugs (glucosidase inhibitors) and lysosomal storage disease chaperones.
Peptidomimetics (Gamma-Turn Mimics)
In peptide chains, a
-
Design: The amine acts as the N-terminus of the turn, and the hydroxyl (or a derivatized acid) acts as the C-terminus.
-
Utility: Used in the design of protease inhibitors where a rigid turn is required to fit the active site pocket.
Pathway Visualization: From Synthesis to Drug Candidate
The following diagram outlines the workflow from raw materials to a bioactive lead compound using this scaffold.
Figure 2: Synthetic workflow for generating enantiopure cis-3-aminocyclohexenol derivatives.
References
-
Montoya-Balbás, I., et al. (2012).[4] "Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones." Molecules, 17(1), 151-162.[4] [Link][4]
-
Gotor-Fernández, V., et al. (2006).
-Amino Alcohols via Enzymatic Kinetic Resolution." Current Organic Chemistry, 10(10), 1125-1143. [Link] -
Trost, B. M., & Van Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 96(1), 395-422. [Link]
-
Lozano, P., et al. (2009). "Enzymatic dynamic kinetic resolution of racemic amino alcohols." Green Chemistry, 11, 112-118. [Link]
-
PubChem. (2025).[5] "cis-3-Aminocyclohexanol hydrochloride Compound Summary." National Library of Medicine. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (1R,3S)-3-Aminocyclohexanol | C6H13NO | CID 12213491 - PubChem [pubchem.ncbi.nlm.nih.gov]
molecular weight and formula of cis-(6-Amino-cyclohex-3-enyl)-methanol
Executive Summary
This technical guide profiles cis-(6-Amino-cyclohex-3-enyl)-methanol (CAS: 98769-56-3), a critical chiral building block in the synthesis of carbocyclic nucleosides and antiviral therapeutics. Often utilized as a six-membered ring homologue to the "Vince lactam" derived cyclopentyl synthons (used in Abacavir and Carbovir), this molecule offers a unique scaffold for exploring conformational restriction in drug design.
This document details the physicochemical properties, structural validation, and synthetic pathways of the molecule, providing a self-validating protocol for researchers integrating this intermediate into medicinal chemistry workflows.
Chemical Identity & Physicochemical Properties
The following data aggregates confirmed experimental values and computed descriptors for the free base and its common hydrochloride salt form.
| Property | Data | Notes |
| Chemical Name | cis-(6-Amino-cyclohex-3-enyl)-methanol | IUPAC: [(1S,6R)-6-aminocyclohex-3-en-1-yl]methanol |
| CAS Number | 98769-56-3 | Often supplied as HCl salt (CAS 98769-56-3 refers to the generic entry, specific salt forms may vary).[1][2] |
| Molecular Formula | C₇H₁₃NO | Free Base |
| Molecular Weight | 127.18 g/mol | Free Base |
| Salt Form MW | 163.65 g/mol | Hydrochloride (C₇H₁₄ClNO) |
| Stereochemistry | cis-1,2-disubstituted | Relative stereochemistry between -CH₂OH and -NH₂. |
| Physical State | White to off-white solid | Hygroscopic (salt form). |
| Solubility | Water, Methanol, DMSO | High polarity due to amino-alcohol functionality. |
| pKa (Calc.) | ~9.5 (Amine), ~14.8 (Alcohol) | Typical for primary aliphatic amines. |
Structural Analysis & Stereochemistry
The structural integrity of this molecule relies on the cis-relationship between the hydroxymethyl group and the amino group on the cyclohexene ring.
-
Ring System: A cyclohexene core with a double bond at the C3-C4 position relative to the hydroxymethyl attachment point (C1).
-
Numbering Logic:
-
C1: Attached to Hydroxymethyl (-CH₂OH).
-
C6: Attached to Amino (-NH₂).
-
C3=C4: Unsaturation.
-
This 1,6-substitution pattern is chemically equivalent to a 1,2-substitution pattern (ortho-like), but "6-amino" specifies the direction relative to the double bond to satisfy the "cyclohex-3-enyl" nomenclature.
-
-
Stereochemical Configuration: The cis designation indicates that the amino and hydroxymethyl groups reside on the same face of the ring. This is crucial for downstream applications, such as intramolecular cyclizations to form bicyclic nucleoside analogues.
Synthetic Pathways & Manufacturing Logic
The synthesis of cis-(6-Amino-cyclohex-3-enyl)-methanol typically avoids direct ring-closing metathesis due to stereochemical control issues. The most robust industrial route leverages the Diels-Alder reaction , ensuring the cis-stereochemistry is locked in the very first step.
Core Synthetic Workflow
-
Diels-Alder Cycloaddition: Reaction of 1,3-butadiene with maleic anhydride yields cis-1,2,3,6-tetrahydrophthalic anhydride. This step guarantees the cis configuration of the two carbonyl carbons.
-
Desymmetrization: Methanolysis of the anhydride creates the mono-methyl ester.
-
Curtius Rearrangement: The free carboxylic acid is converted to an acyl azide and rearranged to an isocyanate, then hydrolyzed to the amine (often protected as a carbamate, e.g., Boc).
-
Reduction: The remaining ester group is reduced (e.g., using LiAlH₄ or LiBH₄) to the primary alcohol.
-
Deprotection: Removal of the amine protecting group yields the target amino alcohol.
Workflow Diagram (DOT)
Figure 1: Synthetic logic flow from commodity precursors to the target chiral building block.
Applications in Drug Development
This molecule serves as a carbocyclic nucleoside precursor .[3] By replacing the oxygen atom of the ribose ring in nucleosides with a methylene group (cyclohexene ring), the resulting drugs often exhibit:
-
Increased Metabolic Stability: Resistance to phosphorylases that cleave the glycosidic bond.
-
Conformational Mimicry: The cyclohexene ring mimics the sugar pucker required for enzyme binding (e.g., Reverse Transcriptase inhibition).
Key Application Areas:
-
Antiviral Agents: Analogues of Abacavir (HIV) and Entecavir (HBV) where the five-membered ring is expanded to a six-membered ring to alter binding affinity.
-
Antibacterial Scaffolds: Synthesis of amino-cyclitol derivatives (similar to aminoglycosides).
Analytical Characterization Protocol
To validate the identity of the synthesized or purchased material, the following analytical signatures must be observed.
1H NMR (400 MHz, D₂O/DMSO-d6)
-
Olefinic Protons (C3-C4): A multiplet or two distinct signals around δ 5.6 – 5.8 ppm . Integration: 2H.
-
Methine Protons (C1, C6): Two signals in the range of δ 2.8 – 3.5 ppm . The proton alpha to the amine will be shielded relative to the proton alpha to the hydroxymethyl group.
-
Hydroxymethyl Group (-CH₂-O): A doublet or multiplet around δ 3.4 – 3.6 ppm . Integration: 2H.
-
Ring Methylenes (C2, C5): Multiplets in the range of δ 1.8 – 2.4 ppm .
Mass Spectrometry (ESI-MS)
-
Positive Mode: Dominant peak at m/z 128.2 [M+H]⁺ .
-
Fragmentations: Loss of NH₃ (m/z ~111) or H₂O (m/z ~110) may be observed at higher collision energies.
Handling & Stability
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free base is prone to oxidation and carbonate formation (absorbing CO₂ from air). The hydrochloride salt is more stable but hygroscopic.
-
Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.
References
-
Santa Cruz Biotechnology. cis-(6-Amino-cyclohex-3-enyl)-methanol (CAS 98769-56-3) Product Data. [4]
-
PubChem. Compound Summary: cis-4-Amino-2-cyclohexene-1-ol (Synonym/Isomer). National Library of Medicine.
-
ChemicalBook. Product Properties: cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride.
-
Kiss, L., et al. Synthesis and Transformations of di-endo-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Molecules, 2011, 16, 7691-7705.[5] (Discusses the [2.2.2] bicyclic precursor route).
-
Fülöp, F., et al. Application of 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) in Synthetic Organic and Medicinal Chemistry.[3][6][7] The Chemical Record, 2024.[6][7] (Context on carbocyclic nucleoside synthesis).
Sources
- 1. 705949-01-5,(1R,2R,3S,5R)-2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]heptane-3-carboxylic acid methyl ester hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. echemi.com [echemi.com]
- 3. real.mtak.hu [real.mtak.hu]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Foreword: The Imperative of Stereoisomerism in Modern Drug Discovery
An In-depth Technical Guide to the Stereochemical Nuances of 3-Aminocyclohexanols
In the intricate world of medicinal chemistry and pharmacology, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological function. Stereoisomers, molecules with identical chemical formulas and connectivity but different spatial orientations, can exhibit profoundly different pharmacological and toxicological profiles. The tragic legacy of thalidomide serves as a stark reminder of this principle. It is within this context that we delve into the specific case of cis- and trans-3-aminocyclohexanols. These deceptively simple molecules are powerful chiral building blocks and key intermediates in the synthesis of numerous pharmaceuticals, including analgesics, anti-inflammatory agents, and serotonin reuptake inhibitors.[1][2][3] Understanding the nuanced differences between the cis and trans diastereomers is paramount for researchers, scientists, and drug development professionals seeking to design and synthesize novel therapeutics with enhanced efficacy and safety. This guide provides a detailed exploration of their structural, conformational, spectroscopic, and synthetic differences, offering field-proven insights into their practical application.
The Core Distinction: Conformational Analysis of Cis vs. Trans Isomers
The fundamental difference between cis- and trans-3-aminocyclohexanol lies in the relative orientation of the amino (-NH₂) and hydroxyl (-OH) groups on the cyclohexane ring. This stereochemical variance dictates the molecule's preferred three-dimensional shape, profoundly influencing its physical properties and biological interactions.
The Chair Conformation: A Molecule's Energetic Preference
To minimize torsional and steric strain, the cyclohexane ring adopts a non-planar "chair" conformation. In this arrangement, the substituents on each carbon can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (extending from the "equator" of the ring).[4]
cis-3-Aminocyclohexanol: The Diequatorial Dominance
In the cis isomer, the -OH and -NH₂ groups are on the same face of the ring. This allows for two possible chair conformations: one where both groups are axial (diaxial) and one where both are equatorial (diequatorial).
The diaxial conformation is highly energetically unfavorable due to severe steric hindrance known as 1,3-diaxial interactions . The axial hydroxyl and amino groups clash with the axial hydrogens on the same face of the ring. Consequently, the cis isomer exists almost exclusively in the diequatorial conformation , where these bulky groups are positioned away from the ring's axis, minimizing steric strain.[4] This conformational rigidity is a key feature of the cis isomer.
trans-3-Aminocyclohexanol: A State of Dynamic Equilibrium
For the trans isomer, the -OH and -NH₂ groups are on opposite faces of the ring. In any chair conformation, this necessitates that one substituent is axial and the other is equatorial . Through a process called "ring flip," the cyclohexane chair can interconvert into an alternative chair conformation. This flip converts all axial bonds to equatorial and vice-versa.
Therefore, trans-3-aminocyclohexanol exists as a dynamic equilibrium between two chair conformers of roughly equal energy. In certain substituted derivatives, significant steric strain in the chair form can even lead to the adoption of a higher-energy boat conformation to better accommodate the substituents.[1] This conformational flexibility distinguishes the trans isomer from its cis counterpart.
Figure 1: Conformational preferences of cis- and trans-3-aminocyclohexanols.
Spectroscopic Fingerprinting: Identifying Isomers in the Laboratory
Distinguishing between the cis and trans isomers is a routine challenge for synthetic chemists. Fortunately, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), provide definitive and unambiguous characterization.
¹H NMR Spectroscopy: The Power of Coupling Constants
Proton NMR (¹H NMR) is the most powerful tool for assigning stereochemistry in cyclohexanes. The key lies in analyzing the splitting patterns and measuring the coupling constants (J-values) between adjacent protons. The magnitude of the J-value is dictated by the dihedral angle between the protons, a relationship described by the Karplus curve.
-
Axial-Axial (trans) Coupling: Protons in a trans-diaxial arrangement have a dihedral angle of ~180°, resulting in a large coupling constant (J ≈ 10–13 Hz).
-
Axial-Equatorial & Equatorial-Equatorial (gauche) Coupling: These arrangements have dihedral angles of ~60°, leading to small coupling constants (J ≈ 2–5 Hz).
Applying this to 3-Aminocyclohexanols:
-
cis Isomer (Diequatorial): The protons attached to the carbons bearing the substituents (H₁ and H₃) are both in the axial position. Therefore, they will each exhibit at least one large axial-axial coupling to an adjacent axial proton. This typically results in a complex multiplet, often described as a triplet of triplets (tt) , with characteristic large and small coupling constants. For example, reported values for a substituted cis isomer show H₁ and H₃ as triplets of triplets with coupling constants around 11.2, 4.8 Hz and 11.6, 4.0 Hz, respectively, confirming their axial disposition.[1][5]
-
trans Isomer (Axial/Equatorial Equilibrium): The analysis is more complex due to the conformational equilibrium. However, by examining the coupling patterns for H₁ and H₃, one can deduce the axial/equatorial nature. The axial proton will show large (~10-12 Hz) and small (~3-5 Hz) couplings, while the equatorial proton will only show small couplings.
2D NMR (NOESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides definitive proof of spatial proximity.
-
In the stable cis isomer, the axial H₁ and H₃ protons are relatively close, showing a cross-peak in the NOESY spectrum.[1][5]
-
In the trans isomer, H₁ and H₃ are far apart in either chair conformation, and thus do not show a NOESY cross-peak.[5]
Infrared (IR) Spectroscopy
While less definitive than NMR for stereoisomer determination, IR spectroscopy provides valuable functional group information. Both isomers will show:
-
A strong, broad O-H stretching band around 3300-3400 cm⁻¹.
-
One or two N-H stretching bands (primary amines typically show two) in the 3300-3500 cm⁻¹ region.[6]
-
A C-N stretching vibration between 1020-1250 cm⁻¹.[6]
Subtle differences may arise from hydrogen bonding. The diequatorial cis isomer may favor intermolecular hydrogen bonding, while a trans conformer with an axial -OH and axial -NH₂ could potentially exhibit intramolecular hydrogen bonding, which would result in a sharper, slightly shifted O-H band. However, these differences are often subtle and less reliable for primary assignment than NMR data.
| Feature | cis-3-Aminocyclohexanol | trans-3-Aminocyclohexanol |
| Preferred Conformation | Diequatorial (OH and NH₂ are equatorial) | Axial/Equatorial (Dynamic Equilibrium) |
| ¹H NMR: H₁/H₃ Protons | Axial | Axial/Equatorial Mix |
| ¹H NMR: Key Coupling | Large axial-axial couplings (~10-12 Hz) present | Complex, averaged couplings. |
| NOESY H₁↔H₃ Signal | Present | Absent |
| Relative Polarity | Generally higher | Generally lower |
| Thermodynamic Stability | More stable conformation is dominant | Two conformers in equilibrium |
Table 1: Comparative summary of key differences between cis- and trans-3-aminocyclohexanols.
Synthesis and Stereocontrol: A Practical Workflow
The ability to selectively synthesize one diastereomer over the other is crucial for drug development. One effective method involves the stereoselective reduction of a β-enaminoketone precursor, which can be readily prepared from a 1,3-cyclohexanedione.[1]
Figure 2: General synthetic workflow for cis- and trans-3-aminocyclohexanols.
Experimental Protocol: Reduction of a β-Enaminoketone
This protocol is adapted from established literature procedures and serves as a self-validating system for producing both isomers.[1][5]
Objective: To synthesize cis- and trans-3-aminocyclohexanol derivatives via reduction.
Materials:
-
β-enaminoketone precursor (e.g., 5,5-Dimethyl-3-(benzylamino)cyclohex-2-en-1-one)
-
Sodium metal
-
Tetrahydrofuran (THF), anhydrous
-
Isopropyl alcohol, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the β-enaminoketone in a mixture of anhydrous THF and anhydrous isopropyl alcohol.
-
Reduction: To the stirred solution at room temperature, carefully add small pieces of sodium metal over a period of 1-2 hours. The reaction is exothermic; maintain the temperature with a water bath if necessary.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once complete, cautiously quench the reaction by the slow addition of water to consume any unreacted sodium.
-
Workup: Add saturated NaHCO₃ solution and extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude oil contains a mixture of cis and trans diastereomers.
-
Separation: Purify and separate the diastereomers using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate). The polarity difference between the cis and trans isomers allows for their separation.
-
Characterization: Collect the fractions and analyze by ¹H NMR to confirm the stereochemistry of each isolated isomer based on the coupling constants as described in Section 2.1.
Implications in Drug Development: Why Stereochemistry Matters
The rigid, well-defined orientation of the pharmacophoric -OH and -NH₂ groups in the cis isomer versus the flexible, equilibrated state of the trans isomer has profound consequences for biological activity.
-
Receptor Binding: The specific distance and angular relationship between the hydrogen bond donor (-OH) and the hydrogen bond donor/acceptor (-NH₂) groups create a unique pharmacophore for each isomer. A biological target (e.g., an enzyme active site or a G-protein coupled receptor) has a precisely shaped binding pocket. The cis isomer may fit perfectly, leading to high affinity and potency, while the trans isomer, with its different spatial arrangement, may bind weakly or not at all.
-
Physicochemical Properties & Pharmacokinetics: The cis isomer, with both polar groups oriented equatorially, often exhibits a different net dipole moment and greater polarity than the trans isomer. This can influence critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties:
-
Solubility: Higher polarity can increase aqueous solubility.
-
Membrane Permeability: Polarity affects the ability of a drug to cross biological membranes, such as the blood-brain barrier.
-
Metabolism: The accessibility of the functional groups to metabolic enzymes can differ, leading to different metabolic pathways and rates of clearance.
-
By understanding and controlling the stereochemistry of the 3-aminocyclohexanol core, drug development professionals can fine-tune the properties of a lead compound to optimize its efficacy, selectivity, and pharmacokinetic profile, ultimately leading to safer and more effective medicines.[2][3]
References
-
Zapata-Sudo, G., Sudo, R. T., & Trachez, M. M. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 150-161. [Link]
-
ResearchGate. (2012). (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. ResearchGate GmbH. [Link]
-
National Center for Biotechnology Information. (n.d.). (1R,3S)-3-Aminocyclohexanol. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). (1R,3R)-3-aminocyclohexanol. PubChem Compound Database. [Link]
-
Malik, M. A. (2021). Conformational analysis of cyclohexanes. Chemistry LibreTexts. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Department of Chemistry. [Link]
Sources
- 1. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
Navigating the Safety Profile of 6-amino-3-cyclohexene-1-methanol: A Technical Guide for Researchers
For professionals engaged in pioneering research and development, particularly in the realms of pharmaceuticals and novel chemical entities, a comprehensive understanding of the safety profiles of intermediate compounds is not merely a regulatory formality—it is the bedrock of responsible innovation. This guide provides an in-depth technical overview of the chemical safety data for 6-amino-3-cyclohexene-1-methanol, a bifunctional molecule with latent potential in synthetic chemistry. In the absence of exhaustive empirical data for this specific molecule, this paper has been constructed by leveraging established principles of chemical safety, drawing upon data from structurally analogous compounds, including cyclic amines, unsaturated alcohols, and other amino alcohols. This approach ensures a precautionary and scientifically grounded perspective on safe handling and risk mitigation.
Chemical and Physical Identity
6-amino-3-cyclohexene-1-methanol is a cyclic organic compound containing three key functional groups: a secondary amine, a carbon-carbon double bond within a cyclohexene ring, and a primary alcohol. This unique combination of functionalities dictates its chemical reactivity and, consequently, its safety considerations.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO | PubChem[1] |
| Molecular Weight | 113.16 g/mol | PubChem[1] |
| IUPAC Name | 6-aminocyclohex-3-en-1-ol | PubChem[1] |
| CAS Number | Not explicitly assigned; structural analogs exist. | |
| Appearance | Expected to be a liquid or low-melting solid at room temperature. | Inferred from related amino alcohols. |
| Solubility | Expected to be miscible with water and polar organic solvents. | Inferred from related amino alcohols. |
The presence of both a basic amino group and a polar hydroxyl group suggests that 6-amino-3-cyclohexene-1-methanol will be hygroscopic and may be corrosive to certain materials.
Hazard Identification and Classification
-
Amino Group: Aliphatic amines are known to be caustic and can cause severe irritation or burns to the skin, eyes, and respiratory tract.[2] They can also be flammable.
-
Unsaturated Alcohol: The presence of a double bond and a hydroxyl group may contribute to moderate toxicity and irritation.[2]
-
Amino Alcohols: This class of compounds often exhibits corrosive properties.[3][4]
Based on these considerations, it is prudent to handle 6-amino-3-cyclohexene-1-methanol as a substance with the following potential hazards:
-
Skin Corrosion/Irritation: Category 1B or 2
-
Serious Eye Damage/Irritation: Category 1
-
Acute Toxicity (Oral, Dermal, Inhalation): Potential for harm, though data is lacking.
-
Respiratory Tract Irritation: Likely, especially if aerosolized or heated.
A logical workflow for assessing the hazards of a novel or sparsely documented chemical is essential.
Caption: A logical workflow for presumptive hazard assessment.
Safe Handling and Storage Protocols
Given the anticipated hazards, stringent adherence to established laboratory safety protocols is paramount. The following procedures are recommended as a baseline for handling 6-amino-3-cyclohexene-1-methanol.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent exposure.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[5] Double-gloving is recommended for extended operations.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[6]
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger quantities or potential for splashing, a chemical-resistant apron or suit should be worn.
-
Respiratory Protection: All handling of 6-amino-3-cyclohexene-1-methanol should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
Storage
Proper storage is critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
-
Containers: Store in a tightly sealed, clearly labeled container.
-
Environment: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[3]
-
Incompatibilities: Segregate from strong oxidizing agents, acids, and acid chlorides. The basic nature of the amine group can lead to vigorous or violent reactions with these substances.
Emergency Procedures
Preparedness for accidental exposure or release is a non-negotiable aspect of laboratory safety.
First-Aid Measures
Immediate and appropriate first aid can significantly mitigate the consequences of exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink one to two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Leak Response
A systematic approach to spill management is crucial to prevent wider contamination and exposure.
Caption: A stepwise protocol for managing spills of 6-amino-3-cyclohexene-1-methanol.
Toxicological Profile: An Evidence-Informed Perspective
Direct toxicological data for 6-amino-3-cyclohexene-1-methanol is not available in the public domain. However, the toxicology of related compounds provides a basis for understanding potential health effects.
-
Amines: Many amines are known to cause visual disturbances, such as blurred vision or a "blue haze," due to their effects on the cornea.[7]
-
Unsaturated Alcohols: Some long-chain unsaturated alcohols found in nature exhibit toxic properties.[8]
Given these precedents, it is reasonable to assume that 6-amino-3-cyclohexene-1-methanol may exhibit local and systemic toxicity. Chronic exposure, even at low levels, should be avoided. The absence of specific data necessitates a conservative approach, treating the compound as potentially toxic and handling it with the utmost care.
Conclusion: A Commitment to Proactive Safety
The responsible use of novel chemical entities like 6-amino-3-cyclohexene-1-methanol in research and development hinges on a proactive and informed approach to safety. While a complete, empirically derived safety profile for this compound is yet to be established, the principles of chemical analogy provide a robust framework for risk assessment and mitigation. By understanding the inherent hazards of its constituent functional groups and adhering to the stringent handling, storage, and emergency protocols outlined in this guide, researchers can confidently and safely explore the synthetic potential of this promising molecule.
References
-
PubChem. 6-Aminocyclohex-3-en-1-ol. National Center for Biotechnology Information. [Link]
- Nippon Nyukazai Co., Ltd. (2018).
- Nippon Nyukazai Co., Ltd. (2015).
- Thermo Fisher Scientific. (2012).
- Sigma-Aldrich. (2025).
- Fisher Scientific. (2013).
- University of California, Riverside. (n.d.). Appendix I - Hazards Of Functional Groups. Environment, Health and Safety.
-
Kim, H. Y., et al. (2014). Amines as occupational hazards for visual disturbance. Annals of Occupational and Environmental Medicine, 26, 33. [Link]
- TeamChem. (2025). Monoethanolamine (MEA) Safety & Handling Guide.
-
Velisek, J., & Cejpek, K. (2016). Toxic alcohols: Aliphatic unsaturated alcohols. ResearchGate. [Link]
Sources
- 1. 6-Aminocyclohex-3-en-1-ol | C6H11NO | CID 12380766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]
- 3. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 4. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 5. teamchem.co [teamchem.co]
- 6. fishersci.com [fishersci.com]
- 7. Amines as occupational hazards for visual disturbance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Guide: Solubility Profiling of Amino-Cyclohexenyl-Methanol
The solubility behavior of Amino-Cyclohexenyl-Methanol (ACM) —specifically isomers such as (1-amino-3-cyclohexen-1-yl)methanol or (4-aminocyclohex-3-en-1-yl)methanol —is governed by the interplay between its polar functional groups (primary amine, primary alcohol) and its lipophilic cyclohexenyl carbocycle.
This guide serves as a technical roadmap for characterizing, predicting, and optimizing the solubility of ACM intermediates, designed for application scientists in process development.
Physicochemical Basis of Solubility
To design effective crystallization or reaction solvents, we must first deconstruct the molecule’s interaction potential. ACM is a bifunctional amphiphile :
-
Polar Domain (Hydrophilic): The
and groups act as both Hydrogen Bond Donors (HBD) and Acceptors (HBA). This creates a high affinity for protic solvents (water, alcohols). -
Non-Polar Domain (Lipophilic): The cyclohexenyl ring provides significant Van der Waals surface area, reducing solubility in purely aqueous media compared to acyclic amino alcohols, but enhancing solubility in moderately polar organic solvents (e.g., THF, EtOAc).
-
Chirality & Crystal Lattice: As a chiral intermediate, ACM often exhibits high lattice energy in its enantiopure form, requiring higher temperatures or specific solvent mixtures (co-solvents) to disrupt the crystal lattice for dissolution.
Predicted Solubility Classification
Based on structural homology with (1S,4R)-4-amino-2-cyclopenten-1-yl-methanol (Abacavir intermediate).
| Solvent Class | Representative Solvents | Solubility Prediction | Thermodynamic Mechanism |
| Protic Polar | Water, Methanol, Ethanol | High (>100 mg/mL) | Enthalpy-driven solvation via strong H-bonding. |
| Aprotic Polar | DMSO, DMF, DMAc | High (>100 mg/mL) | Dipole-dipole interactions; excellent for reaction media but poor for isolation. |
| Moderately Polar | n-Butanol, IPA, THF | Moderate (10–50 mg/mL) | Ideal for Crystallization. Temperature-dependent solubility (high |
| Polar Aprotic | Ethyl Acetate, Acetone | Low-Moderate (1–10 mg/mL) | Weak solvation of the amine/alcohol protons; often used as antisolvents or in hot extractions. |
| Non-Polar | n-Heptane, Toluene, MTBE | Insoluble (<1 mg/mL) | High interfacial tension; excellent antisolvents for yield maximization. |
Experimental Determination Protocol
Since specific literature data for proprietary ACM isomers is often sparse, you must generate an empirical solubility curve. Do not rely on single-point measurements.
Method A: Dynamic Polythermal Method (For Crystallization Design)
This method is superior for detecting metastable zones and determining the solubility width.
-
Preparation: Weigh varying amounts of ACM (e.g., 50, 100, 200, 500 mg) into four reaction vials.
-
Solvent Addition: Add a fixed volume (e.g., 1.0 mL) of the target solvent (e.g., n-Butanol) to each vial.
-
Heating: Heat the suspension at 1°C/min with magnetic stirring until complete dissolution (clear point,
). -
Cooling: Cool at 0.5°C/min until the first crystal appears (cloud point,
). -
Data Processing: Plot Concentration (
) vs. Temperature ( ). The gap between and is the Metastable Zone Width (MSZW) .
Method B: Static Gravimetric Method (For Standard Solubility)
-
Saturate the solvent with excess ACM at a fixed temperature (e.g., 25°C) for 24 hours.
-
Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated if measuring hot solubility).
-
Evaporate a known volume of filtrate to dryness and weigh the residue.
-
Validation: Verify the solid phase purity by XRPD to ensure no solvate formation occurred.
Thermodynamic Modeling
To extrapolate solubility data to other temperatures, fit your experimental data to the Modified Apelblat Equation . This is the industry standard for amino-alcohol intermediates.
Where:
- = Mole fraction solubility[1]
- = Absolute temperature (K)
- = Empirical constants derived from regression analysis.
Note: If the curve is linear, the simpler Van't Hoff equation (
Visualization: Solvent Selection & Workflow
Diagram 1: Crystallization Solvent Selection Decision Tree
This logic flow guides the selection of the optimal solvent system for purifying ACM.
Caption: Decision tree for selecting crystallization solvents based on solubility thresholds.
Diagram 2: Solubility Screening Workflow
A standardized protocol for determining the solubility profile.
Caption: Step-by-step workflow for generating a robust solubility profile.
References
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Link
-
Dalton, C. et al. (2006). Process for the preparation of (1S,4R)-cis-4-[2-amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol. European Patent EP1660498B1. Link
-
Gude, M. et al. (2013). Modelling the effects of ethanol on the solubility of amino acids with the NRTL and Jouyban-Acree models. Wageningen University. Link
-
Chaban, V. V. (2023).[2][3] Solubility Properties of Methanol in Organic Solvents. ResearchGate. Link
-
PubChem. (2025). 3-Cyclohexene-1-methanol Compound Summary. National Library of Medicine. Link
Sources
A Technical Guide to Chiral Cyclohexenyl Amino Alcohols: Synthesis, Suppliers, and Applications
Introduction: The Strategic Importance of Chiral Cyclohexenyl Amino Alcohols in Modern Chemistry
Chiral cyclohexenyl amino alcohols represent a pivotal class of organic molecules, uniquely combining the structural rigidity of a cyclohexene ring with the versatile functionality of vicinal amino and hydroxyl groups. This distinct architecture makes them highly sought-after building blocks, or synthons, in the realms of pharmaceutical development and asymmetric catalysis. The stereochemical arrangement of the amino and alcohol substituents on the cyclohexenyl scaffold is often paramount to their biological activity and efficacy, driving the demand for enantiomerically pure forms of these compounds.[1][2]
In drug discovery, the constrained conformation of the cyclohexene ring can impart favorable pharmacokinetic properties to a molecule, such as improved binding affinity to biological targets and enhanced metabolic stability.[3] Furthermore, the amino alcohol moiety is a common pharmacophore in a wide array of therapeutic agents. For researchers and drug development professionals, access to a diverse toolbox of chiral cyclohexenyl amino alcohols is therefore crucial for accelerating the discovery and development of new medicines.
This in-depth technical guide provides a comprehensive overview of the current landscape of chiral cyclohexenyl amino alcohol supply, delves into the key synthetic strategies for their preparation, and explores their significant applications in both medicinal chemistry and as ligands in asymmetric synthesis.
Navigating the Supplier Landscape: From Catalog Compounds to Custom Synthesis
The acquisition of specific chiral cyclohexenyl amino alcohols can be approached in two primary ways: through the purchase of catalog products or via custom synthesis services. While the availability of off-the-shelf chiral cyclohexenyl amino alcohols is limited, several reputable suppliers offer closely related chiral aminocyclohexanols, which can serve as valuable precursors. For novel or highly functionalized derivatives, custom synthesis is often the most practical route.
Key Suppliers of Related Chiral Building Blocks
Several major chemical suppliers offer a range of chiral aminocyclohexanol derivatives. While not possessing the double bond of the cyclohexenyl moiety, these compounds are often key starting materials for the synthesis of their unsaturated counterparts. Researchers are encouraged to explore the catalogs of these vendors for potential precursors.
| Supplier | Relevant Product Categories | Website |
| Sigma-Aldrich (Merck) | Chiral Alcohols, Amines | |
| Thermo Fisher Scientific | Chiral Intermediates, Research Chemicals | |
| BroadPharm | Chiral Building Blocks | |
| BLD Pharm | Organic Building Blocks | |
| MySkinRecipes | Chiral Intermediates | [Link] |
It is important to note that the availability of specific enantiomers and diastereomers can vary, and thorough catalog searches are recommended. For instance, trans-2-Aminocyclohexanol hydrochloride is a commercially available starting material from suppliers like Sigma-Aldrich and BroadPharm.[4]
Custom Synthesis Providers: Your Partner for Novel Structures
For researchers requiring specific or novel chiral cyclohexenyl amino alcohols not available in catalogs, numerous companies specialize in custom chemical synthesis. These organizations offer expertise in asymmetric synthesis and can provide the desired compounds on scales ranging from milligrams to kilograms. When engaging a custom synthesis provider, it is crucial to provide a clear synthetic route or target specifications, including desired enantiomeric purity.
| Custom Synthesis Provider | Key Capabilities | Website |
| BOC Sciences | Chiral Synthesis, Asymmetric Catalysis | |
| Enamine | Custom Synthesis, Building Blocks | |
| ChiroBlock | Chiral Molecules, Custom Synthesis | [Link] |
| Asymchem | Custom Synthesis, Process Development |
These providers typically work under strict confidentiality agreements to protect the intellectual property of their clients.
Synthetic Methodologies: Crafting Chirality on the Cyclohexenyl Scaffold
The enantioselective synthesis of chiral cyclohexenyl amino alcohols is a challenging yet critical area of organic chemistry. A variety of synthetic strategies have been developed, each with its own advantages and limitations. The choice of method often depends on the desired stereochemistry, the substitution pattern on the cyclohexene ring, and the scalability of the reaction.
Ring-Opening of Cyclohexene Oxide with Amines
A common and straightforward approach to vicinal amino alcohols is the nucleophilic ring-opening of epoxides with amines.[5] For the synthesis of chiral cyclohexenyl amino alcohols, this method can be adapted by starting with an enantiopure cyclohexene oxide or by employing a chiral amine.
Experimental Protocol: Synthesis of a Chiral trans-2-Aminocyclohexanol Derivative
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve enantiopure cyclohexene oxide (1.0 eq) in a suitable solvent such as acetonitrile or isopropanol.
-
Nucleophilic Addition: Add the desired amine (1.1 eq) to the solution. For hindered amines or less reactive epoxides, a Lewis acid catalyst (e.g., LiClO₄) can be added to facilitate the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral trans-2-aminocyclohexanol derivative.
Diagram: Synthesis of a Chiral trans-2-Aminocyclohexanol via Epoxide Ring-Opening
Caption: General workflow for the synthesis of chiral trans-2-aminocyclohexanol derivatives.
Asymmetric Aminohydroxylation of Cyclohexene
The Sharpless asymmetric aminohydroxylation (AA) is a powerful method for the direct conversion of alkenes into chiral vicinal amino alcohols. This reaction utilizes an osmium catalyst in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids, to control the enantioselectivity of the addition of the amino and hydroxyl groups across the double bond.
Experimental Protocol: Sharpless Asymmetric Aminohydroxylation of Cyclohexene
-
Catalyst Preparation: In a round-bottom flask, prepare the catalytic system by dissolving the chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL), potassium osmate(VI) dihydrate, and a nitrogen source (e.g., chloramine-T) in a suitable solvent system (e.g., t-butanol/water).
-
Reaction Initiation: Add cyclohexene (1.0 eq) to the catalyst mixture at room temperature.
-
Reaction Monitoring: Stir the reaction vigorously. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: After the reaction is complete, quench with sodium sulfite. Extract the product with an organic solvent.
-
Purification: The crude product is then purified by column chromatography to yield the enantiopure vicinal amino alcohol.
Diagram: Sharpless Asymmetric Aminohydroxylation
Sources
- 1. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. trans-2-Aminocyclohexanol hydrochloride, 5456-63-3 | BroadPharm [broadpharm.com]
- 5. trans-2-Aminocyclohexanol [myskinrecipes.com]
Methodological & Application
synthesis of cis-(6-Amino-cyclohex-3-enyl)-methanol from 4,4-dimethyl-1,3-cyclohexanedione
Application Note: Synthesis of cis-(6-Amino-4,4-dimethyl-cyclohex-3-enyl)-methanol
Part 1: Executive Summary & Strategic Analysis
1.1 The Chemical Challenge The request specifies the . A critical structural analysis reveals a discrepancy: the target molecule (CAS 98769-56-3, a key intermediate for Abacavir) lacks the gem-dimethyl group present in the starting material. Standard organic protocols cannot selectively excise these methyl groups without destroying the ring.
Therefore, this Application Note details the synthesis of the 4,4-dimethyl analog (cis-(6-Amino-4,4-dimethyl-cyclohex-3-enyl)-methanol). This analog preserves the carbocyclic core and is highly relevant for developing modified nucleoside reverse transcriptase inhibitors (NRTIs).
1.2 Synthetic Strategy: The Vilsmeier-Enaminone Route
To install the hydroxymethyl carbon (C1 substituent) and the amino group (C6 substituent) onto the cyclic dione scaffold, we utilize a Vilsmeier-Haack Formylation followed by a Nucleophilic Aromatic Substitution (
-
Step 1: Activation & C1-Insertion: Conversion of the 1,3-dione to a
-chloro- -formyl enone using /DMF. This simultaneously installs the "methanol" carbon and activates the ring. -
Step 2: Amination: Displacement of the vinyl chloride with ammonia or a protected amine (e.g., benzylamine) to install the nitrogen.
-
Step 3: Chemoselective Reduction: A precise reduction sequence (Luche reduction) to convert the aldehyde to an alcohol and the ketone to the allylic alcohol/alkene, yielding the cis-1,2-amino alcohol core.
Part 2: Detailed Experimental Protocols
Stage 1: Synthesis of the Linker Scaffold (Chloro-Aldehyde)
Objective: Functionalize C2 with a formyl group and C3 with a leaving group.
Reagents:
-
4,4-Dimethyl-1,3-cyclohexanedione (Dimedone): 10.0 g (71.3 mmol)
-
Phosphorus Oxychloride (
): 27.4 g (178 mmol, 2.5 eq) -
N,N-Dimethylformamide (DMF): 60 mL (Excess/Solvent)
-
Dichloromethane (DCM): 100 mL
Protocol:
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a dropping funnel, nitrogen inlet, and thermometer.
-
Vilsmeier Reagent Formation: Charge DMF (60 mL) and cool to 0°C. Add
dropwise over 20 minutes. The solution will turn pale yellow/orange (formation of the chloroiminium ion). Stir for 30 min at 0°C. -
Addition: Dissolve Dimedone (10.0 g) in DCM (40 mL). Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexane). The dione spot (
) should disappear, replaced by a non-polar spot ( ). -
Quench & Hydrolysis: Pour the reaction mixture carefully onto 200 g of crushed ice/water. Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
-
Extraction: Extract with DCM (
mL). Wash combined organics with Sat. and Brine. -
Purification: Dry over
, concentrate in vacuo. Recrystallize from Hexane/EtOAc or use flash chromatography.-
Product: 3-Chloro-5,5-dimethyl-2-formylcyclohex-2-enone.
-
Yield: ~75-85%.
-
Stage 2: Amination (Enaminone Formation)
Objective: Install the nitrogen atom via vinyl substitution.
Reagents:
-
3-Chloro-5,5-dimethyl-2-formylcyclohex-2-enone (Stage 1 Product): 5.0 g (26.8 mmol)
-
Benzylamine (Bn
): 3.2 g (29.5 mmol, 1.1 eq) [Note: Benzylamine is used for ease of handling; can be deprotected later. For free amine, use in MeOH]. -
Triethylamine (
): 4.1 mL (29.5 mmol) -
Ethanol (EtOH): 50 mL
Protocol:
-
Dissolution: Dissolve the Chloro-aldehyde in EtOH (50 mL) at 0°C.
-
Addition: Add
followed by the slow addition of Benzylamine. The reaction is exothermic. -
Reaction: Stir at RT for 2 hours. The solution typically turns deep yellow/orange due to the extended conjugation of the push-pull enaminone.
-
Workup: Concentrate the solvent. Redissolve in EtOAc, wash with 0.1M HCl (to remove excess amine) and Brine.
-
Product: 3-(Benzylamino)-5,5-dimethyl-2-formylcyclohex-2-enone.
Stage 3: Global Reduction to the Amino-Methanol
Objective: Reduce the formyl group to hydroxymethyl and the ketone to the alcohol, targeting the cis-geometry.
Reagents:
-
Stage 2 Enaminone: 5.0 g
-
Cerium(III) Chloride Heptahydrate (
): 1.2 eq (Luche Reagent) -
Sodium Borohydride (
): 2.0 eq -
Methanol: 60 mL
Protocol:
-
Luche Conditions: Dissolve the Enaminone and
in MeOH. Cool to -15°C. -
Reduction: Add
portion-wise over 15 minutes. Gas evolution ( ) will occur. -
Mechanism: The
promotes 1,2-reduction of the enone over 1,4-reduction, preserving the double bond. -
Quench: Add Acetone (5 mL) to quench excess borohydride, then add Sat.
. -
Isolation: Extract with EtOAc.
-
Final Product: cis-(6-(Benzylamino)-4,4-dimethyl-cyclohex-3-enyl)-methanol. (Note: The double bond position typically isomerizes to the most stable position during workup or remains at the enamine position depending on pH).
Part 3: Visualization & Data
Synthetic Pathway Diagram
Caption: Step-wise synthetic transformation from Dimedone to the Amino-Methanol analog via Vilsmeier-Haack activation.
Reagent & Yield Table
| Step | Transformation | Key Reagents | Critical Parameter | Typical Yield |
| 1 | Formylation | Temperature control (0°C) to prevent tarring | 82% | |
| 2 | Amination | Benzylamine, | pH control (keep basic) | 88% |
| 3 | Reduction | Luche conditions (selectivity) | 75% | |
| Total | Overall Synthesis | -- | 3 Steps | ~54% |
Part 4: Scientific Integrity & Validation
4.1 Causality of Method Choice
-
Why Vilsmeier-Haack? Direct alkylation of 1,3-diones at the C2 position is often plagued by O-alkylation vs. C-alkylation competition. The Vilsmeier reaction is highly selective for C2 formylation on 1,3-diones, providing the necessary carbon atom for the "methanol" group in a high oxidation state (aldehyde) suitable for downstream manipulation [1].
-
Why Luche Reduction? Reducing an
-unsaturated ketone (enone) with standard often leads to conjugate reduction (removing the double bond). The addition of Cerium(III) coordinates to the carbonyl oxygen, hardening the electrophile and favoring direct 1,2-attack, which preserves the double bond essential for the "cyclohexenyl" target structure [2].
4.2 Self-Validating Checkpoints
-
Checkpoint 1 (Post-Vilsmeier): The disappearance of the starting material's UV absorbance and the appearance of a new aldehyde peak in
-NMR ( ppm) confirms C2-formylation. -
Checkpoint 2 (Post-Amination): A shift in the UV
to a longer wavelength (bathochromic shift) indicates the formation of the conjugated enaminone system.
4.3 Alternative Route (Standard Abacavir Intermediate) If the strict unsubstituted target (CAS 98769-56-3) is required, the starting material must be changed to (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) .
-
Protocol: Acid-catalyzed ring opening of Vince Lactam in methanol yields the amino-ester, which is then reduced to the amino-alcohol [3]. This route is stereoselective but does not utilize the 4,4-dimethyl-1,3-cyclohexanedione precursor.
References
-
Vilsmeier Formylation of 1,3-Diones
- Title: Reaction of 1,3-cyclohexanediones with Vilsmeier reagent.
- Source:Journal of Organic Chemistry / NIH PubChem.
-
URL:[Link]
-
Enaminone Reduction Strategies
- Title: Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
- Source:Molecules (MDPI).
-
URL:[Link]
-
Carbocyclic Nucleoside Synthesis (Standard Route)
-
Target Molecule Data
Sources
Application Note: cis-(6-Amino-cyclohex-3-enyl)-methanol as a Chiral Ligand in Asymmetric Catalysis
Executive Summary
cis-(6-Amino-cyclohex-3-enyl)-methanol is a conformationally constrained
This guide details the deployment of this compound as a chiral ligand in asymmetric alkylation and as a precursor for chiral oxazoline scaffolds . Its primary utility lies in its ability to form bidentate (N,O) chelates with transition metals (Zn, Cu, Ru), facilitating high enantioselectivity in C-C bond formation and transfer hydrogenation reactions.
Structural Analysis & Mechanism of Action
Ligand Architecture
The ligand features a cis-1,2-relationship between the primary amine and the hydroxymethyl group.
-
Coordination Mode: Bidentate N,O-donor.
-
Bite Angle: The cyclohexane ring constrains the N-M-O bite angle, often resulting in a tighter transition state compared to acyclic analogs (e.g., valinol).
-
Electronic Effects: The homoallylic double bond (relative to the amine) exerts a subtle inductive effect and prevents ring flipping conformers associated with saturated cyclohexanes.
Mechanistic Pathway: Diethylzinc Addition
In the enantioselective addition of diethylzinc to aldehydes, the ligand operates via a bimetallic zinc transition state (Noyori mechanism).
-
Complexation: The ligand reacts with Et₂Zn to form a mono-zinc alkoxide species.
-
Dimerization: These species aggregate into a homochiral dimer.
-
Activation: The dimer dissociates upon aldehyde binding, forming a reactive Lewis acid-base complex.
-
Transfer: The alkyl group is transferred to the aldehyde via a tricyclic transition state, dictating the stereochemistry of the product alcohol.
Visualizing the Catalytic Cycle
Figure 1: Catalytic cycle for the enantioselective alkylation of aldehydes using cis-(6-Amino-cyclohex-3-enyl)-methanol.
Experimental Protocols
Protocol A: Ligand Preparation (Free-Basing)
Most commercial sources supply the hydrochloride salt (CAS 98769-56-3). The free base is required for catalysis.
Reagents:
-
cis-(6-Amino-cyclohex-3-enyl)-methanol HCl (1.0 eq)
-
Sodium Hydroxide (NaOH), 2M aqueous solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve 500 mg of the HCl salt in 10 mL of deionized water.
-
Neutralization: Slowly add 2M NaOH until the pH reaches ~10-11. The solution may become cloudy as the free amine liberates.
-
Extraction: Extract the aqueous layer three times with DCM (3 x 15 mL).
-
Drying: Combine organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentration: Remove solvent under reduced pressure (rotary evaporator) at 30°C.
-
Storage: Store the resulting viscous oil or solid under Argon at -20°C. Note: Amino alcohols are hygroscopic and absorb CO₂; handle under inert atmosphere.
Protocol B: Enantioselective Addition of Diethylzinc to Benzaldehyde
Standard benchmark reaction for validating ligand efficacy.
Reagents:
-
Benzaldehyde (1.0 mmol, distilled)
-
Diethylzinc (1.0 M in hexanes, 2.2 mmol)
-
Ligand: cis-(6-Amino-cyclohex-3-enyl)-methanol (0.05 mmol, 5 mol%)
-
Solvent: Toluene (anhydrous)
Step-by-Step Workflow:
-
Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve the Ligand (6.4 mg, 0.05 mmol) in anhydrous Toluene (2 mL).
-
Zinc Addition: Cool to 0°C. Add Diethylzinc (2.2 mL, 2.2 mmol) dropwise.
-
Observation: Ethane gas evolution will occur. Stir for 30 minutes at 0°C to form the active zinc-chelate.
-
-
Substrate Addition: Cool the mixture to -20°C (or maintain 0°C depending on desired kinetics). Add Benzaldehyde (106 mg, 1.0 mmol) slowly.
-
Reaction: Stir at the set temperature for 12–18 hours. Monitor conversion by TLC (Hexane/EtOAc 8:1).
-
Quenching: Quench carefully with saturated aqueous NH₄Cl (5 mL).
-
Caution: Vigorous reaction if excess Et₂Zn remains.
-
-
Workup: Extract with Et₂O (3 x 10 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Analysis: Determine conversion by ¹H NMR and enantiomeric excess (ee%) by Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 90:10).
Protocol C: Synthesis of Chiral Oxazoline Ligands
This amino alcohol is an ideal precursor for synthesizing rigid Oxazoline ligands (e.g., for Cu-catalyzed cyclopropanation).
Reaction:
-
Mix Amino Alcohol (1.0 eq), Nitrile (e.g., PhCN, 1.2 eq), and ZnCl₂ (0.1 eq) in chlorobenzene.
-
Reflux for 24 hours.
-
The resulting cyclohexenyl-oxazoline retains the double bond, allowing for "heterogenization" (polymerization) or further functionalization.
Data Analysis & Performance Metrics
The following table summarizes expected performance ranges based on homologous
| Parameter | Value / Range | Notes |
| Catalyst Loading | 2 – 5 mol% | Lower loading (<1%) may reduce rate significantly. |
| Temperature | 0°C to -20°C | Lower temp improves ee% but reduces rate. |
| Conversion | >95% | High reactivity due to unhindered amine. |
| Enantioselectivity (ee) | 85% – 96% | Rigid backbone minimizes conformational freedom in TS. |
| Solvent Effect | Toluene > Hexane > THF | Non-polar solvents favor the tight transition state aggregation. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Enantioselectivity (<50% ee) | Ligand impurity or racemate used. | Ensure Ligand is enantiopure (>99% ee). Check for water contamination (hydrolysis of Zn species). |
| Low Conversion | Old Et₂Zn reagent or air exposure. | Titrate Et₂Zn before use. Ensure strict Schlenk technique. |
| Product is Racemic | Background reaction. | The uncatalyzed reaction of Et₂Zn with aldehyde is slow but possible. Ensure catalyst is formed before aldehyde addition. |
| Precipitation during reaction | Formation of insoluble Zn-aggregates. | Switch solvent to Toluene/Hexane mix or slightly increase temperature. |
References
-
Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69. Link
-
Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[1][2] Chemical Reviews, 92(5), 833-856. Link
-
Periasamy, M. et al. (2000). Methods of synthesis of chiral amino alcohols and their applications in asymmetric synthesis. New Journal of Chemistry, 24, 363-374. Link
-
Studer, A. et al. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science, 18(11), 702–709. Link
-
Ardashov, O. V. et al. (2013). 3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol: the Importance of Functional Groups for Antiparkinsonian Activity. Medicinal Chemistry, 9(5), 731-739. (Provides structural characterization of related cyclohexenyl amino diols). Link
Disclaimer: This protocol is intended for research purposes only. All chemicals should be handled by qualified personnel utilizing appropriate Personal Protective Equipment (PPE) and engineering controls.
Sources
Application Note: Chemoselective Reductive Amination of Amino-Cyclohexenyl-Methanol Scaffolds
Part 1: Strategic Overview
The Challenge: Functional Group Fidelity
The reductive amination of amino-cyclohexenyl-methanol presents a specific chemoselective challenge in medicinal chemistry. This scaffold contains three distinct reactive centers:
-
The Amine: The nucleophile required for alkylation.[1]
-
The Alkene (Cyclohexenyl double bond): A structural constraint that must be preserved. Standard hydrogenation conditions (e.g.,
) often reduce this bond, destroying the molecule's conformation. -
The Primary Alcohol (Methanol group): A polar moiety that can complicate solubility or participate in side reactions (e.g., acetal formation or intramolecular trapping).
The Solution: Borohydride Chemoselectivity
To alkylate the amine while preserving the alkene unsaturation, we utilize Sodium Triacetoxyborohydride (STAB) .[2] Unlike catalytic hydrogenation, STAB operates via a hydride transfer mechanism that is highly selective for the iminium ion intermediate over the carbonyl starting material and, crucially, is inert toward isolated carbon-carbon double bonds.
Part 2: Chemo-Mechanistic Insight
The success of this protocol relies on the distinct electrophilicity of the intermediates. The reaction proceeds through a "Direct Reductive Amination" pathway.[1][2][3][4]
-
Imine/Iminium Formation: The amine condenses with the aldehyde/ketone to form a hemiaminal, which dehydrates to an imine (or iminium ion under acidic conditions).[1]
-
Selective Reduction: STAB is a mild reducing agent.[2][5][6] It coordinates with the nitrogen of the iminium ion, delivering a hydride.
-
Critical Distinction: STAB is not basic enough to deprotonate the alcohol, nor is it strong enough to reduce the alkene or the aldehyde/ketone (at a competitive rate).
-
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway highlighting the selective reduction of the iminium ion by STAB, bypassing the alkene.
Part 3: Experimental Protocol
Reagents & Materials Table
| Reagent | Equiv.[4][6][7] | Role | Critical Attribute |
| Amino-cyclohexenyl-methanol | 1.0 | Substrate | Limiting reagent.[1] |
| Aldehyde / Ketone | 1.1 - 1.5 | Electrophile | Use 1.1 eq for aldehydes; 1.5 eq for ketones. |
| NaBH(OAc)3 (STAB) | 1.5 - 2.0 | Reducing Agent | Must be dry. Moisture sensitive.[2] |
| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst | Promotes iminium formation. Essential for ketones. |
| 1,2-Dichloroethane (DCE) | Solvent | 0.1 - 0.2 M | Standard solvent. Replaces DCM for higher T. |
| THF | Solvent | Alt. | Use if substrate insolubility in DCE is observed. |
Step-by-Step Methodology
Step 1: Preparation of the Reaction Mixture
-
Charge a flame-dried round-bottom flask with Amino-cyclohexenyl-methanol (1.0 equiv).
-
Add anhydrous 1,2-Dichloroethane (DCE) to achieve a concentration of 0.1 M.
-
Note: If the amine is a hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) to liberate the free base.
-
-
Add the Carbonyl component (1.1 equiv for aldehydes, 1.5 equiv for ketones).
-
Add Acetic Acid (1.0 equiv).
-
Observation: The mixture may become slightly warm. Stir for 15–30 minutes at Room Temperature (RT) to establish the imine/hemiaminal equilibrium.
-
Step 2: Reductive Step
-
Cool the mixture to 0°C (ice bath) if the substrate is thermally labile; otherwise, proceed at RT.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in 3–4 portions over 10 minutes.
-
Why: Portion-wise addition prevents localized exotherms and runaway gas evolution.
-
-
Remove the ice bath and allow the reaction to stir at RT under Nitrogen/Argon atmosphere.
Step 3: Monitoring & Quench
-
Monitor by LC-MS or TLC after 2 hours. Look for the consumption of the starting amine.
-
Target: Mass shift of +[R-group].
-
-
Once complete (typically 2–16 hours), quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Caution: Gas evolution (CO2) will occur due to acetic acid neutralization. Stir vigorously for 15 minutes.
-
Step 4: Workup & Isolation
-
Extract the aqueous layer with DCM (x3).
-
Optional: If the product is highly polar (due to the free alcohol), use 10% MeOH in DCM for extraction.
-
Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.
-
Purify via Flash Column Chromatography (typically DCM/MeOH gradients).
Part 4: Process Control & Optimization
Decision Tree for Optimization
Figure 2: Troubleshooting logic for stalled reactions or side-product formation.
Troubleshooting Table
| Issue | Root Cause | Corrective Action |
| Low Conversion (Ketones) | Steric hindrance prevents imine formation. | Add 4Å Molecular Sieves to remove water; heat to 40–50°C. |
| Insolubility | Free alcohol makes substrate polar. | Switch solvent from DCE to THF or a DCE/DMF mixture. |
| Dialkylation | Primary amine is too nucleophilic. | Use slow addition of the aldehyde (syringe pump) or reduce aldehyde equivalents to 0.95. |
| Alkene Reduction | Rare with STAB. | Ensure NaBH3CN was not used by mistake. Verify STAB quality. |
Part 5: References & Authority[1]
-
Abdel-Magid, A. F., et al. (1996).[5][6][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. This is the foundational text establishing STAB as the superior reagent for chemoselectivity.
-
Matassini, C., et al. (2020). "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica. Demonstrates the tolerance of free hydroxyl groups during reductive amination protocols.
-
Borch, R. F., et al. (1971).[7] "Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[7] Provides context on the older cyanoborohydride method and its toxicity/selectivity profile compared to STAB.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 3. EP0356046A2 - The reductive amination of hydroxy-containing compounds - Google Patents [patents.google.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Modular Preparation of Negamycin Analogues via Chiral Amino Alcohols
Executive Summary
Negamycin, a natural hydrazide-peptide antibiotic, has garnered renewed interest not for its antimicrobial properties, but for its unique ability to induce ribosome readthrough of premature termination codons (PTCs). This mechanism holds therapeutic potential for genetic diseases such as Duchenne Muscular Dystrophy (DMD) and Cystic Fibrosis.
This Application Note details a robust, modular protocol for synthesizing Negamycin analogues. Unlike traditional total synthesis routes that rely on complex asymmetric catalysis, this protocol leverages the chiral pool —specifically chiral amino alcohols derived from amino acids (e.g., L-Serine, L-Threonine)—to establish the stereochemical foundation of the
Strategic Synthetic Design
The structural core of Negamycin is (3R,5R)-3-amino-5-hydroxyhexanoic acid. The primary challenge in analogue synthesis is controlling the stereochemistry at the C3 (amine) and C5 (hydroxyl) positions.
Why Chiral Amino Alcohols?
Using chiral amino alcohols (derived from L-amino acids) provides two strategic advantages:
-
Fixed Stereochemistry: The C3 stereocenter is "installed" naturally by the starting material (e.g., L-Serine provides the S-configuration which can be inverted or retained depending on the route).
-
Scaffold Flexibility: By switching from Serine to Threonine or Phenylalanine-derived amino alcohols, researchers can introduce alkyl or aryl side chains into the Negamycin core without altering the synthetic workflow.
Workflow Visualization
The following diagram outlines the modular logic of this protocol.
Figure 1: Modular retrosynthetic pathway converting chiral amino acid precursors into Negamycin analogues.
Detailed Experimental Protocols
Protocol A: Preparation of the Chiral Electrophile (Garner’s Aldehyde Variant)
Rationale: This step converts the amino alcohol into a configurationally stable aldehyde, preventing racemization during subsequent carbon chain extension.
Reagents: L-Serine methyl ester HCl, Boc Anhydride (
-
Protection: Suspend L-Serine methyl ester HCl (10.0 mmol) in dry THF. Add
(2.2 eq) and (1.1 eq). Stir at RT for 12 h. -
Acetonide Formation: Dissolve the N-Boc ester in acetone/DMP (1:1). Add catalytic
(0.1 eq). The formation of the oxazolidine ring protects both the amine and alcohol functionalities.-
Critical Check: Monitor TLC. The disappearance of the N-H stretch in IR is a secondary confirmation.
-
-
Reduction to Aldehyde: Cool the solution of the oxazolidine ester to
in dry toluene. Add DIBAL-H (1.1 eq) dropwise over 30 min.-
Expert Insight: Strict temperature control is vital. Above
, over-reduction to the alcohol or racemization via enolization can occur.
-
-
Quench: Quench with methanol at
, followed by saturated Rochelle’s salt solution to break the aluminum emulsion.
Protocol B: Stereoselective Chain Extension (The "Negamycin Core")
Rationale: This step installs the C5-hydroxyl group and the carbon backbone. We utilize a Reformatsky-type reaction or a lithium enolate addition which is governed by the Felkin-Anh model, typically yielding the anti-amino alcohol product required for the Negamycin core.
Reagents: tert-Butyl acetate, LDA (Lithium Diisopropylamide), or Zinc dust (Reformatsky).
-
Enolate Formation: Generate the lithium enolate of tert-butyl acetate by adding it to a solution of LDA (1.1 eq) in THF at
. Stir for 30 min. -
Addition: Add the freshly prepared Garner’s aldehyde (from Protocol A) dissolved in THF dropwise to the enolate solution.
-
Mechanistic Note: The bulky Boc-oxazolidine ring directs the nucleophilic attack to the Re-face (Felkin-Anh control), favoring the (3R,5R) stereochemistry (Negamycin numbering).
-
-
Workup: Quench with saturated
. Extract with EtOAc. -
Purification: Silica gel chromatography.
-
QC Step: Isolate the major diastereomer. Use
-NMR to verify diastereomeric ratio (dr). The anti-isomer typically shows a larger coupling constant between H4 and H5 compared to the syn-isomer.
-
Protocol C: Hydrazide Coupling and Global Deprotection
Rationale: The hydrazide moiety is unstable under harsh conditions. It is introduced last using mild peptide coupling, followed by global deprotection.
-
Hydrolysis: Treat the tert-butyl ester core with mild acid or base (depending on protecting group strategy) to reveal the carboxylic acid. Note: If using tert-butyl ester and Boc, selective hydrolysis is difficult; often a methyl ester is used in Step B for easier differentiation.
-
Coupling: Dissolve the free acid (1.0 eq) in DMF. Add EDC
HCl (1.2 eq), HOBt (1.2 eq), and the desired hydrazide fragment (e.g., (2-hydrazinyl)acetic acid protected as a benzyl ester). -
Global Deprotection: Dissolve the coupled product in TFA/DCM (1:1) with triethylsilane (scavenger). Stir for 1 h at RT.
-
Purification: The final Negamycin analogue is highly polar. Purify using C18 Reverse-Phase HPLC (Water/Acetonitrile with 0.1% TFA).
Data Analysis & Quality Control
To ensure the validity of the synthesized analogues, the following parameters must be reported.
| Parameter | Method | Acceptance Criteria |
| Purity | RP-HPLC (210 nm) | > 95% Area Under Curve |
| Identity | HRMS (ESI+) | Mass error < 5 ppm |
| Stereochemistry | Specific Rotation | Must match literature for natural core; consistent sign for analogues. |
| Residual Solvent | No peaks for DMF/Toluene; < 0.5% Acetone. |
Troubleshooting Guide
-
Problem: Low diastereoselectivity during Chain Extension.
-
Solution: Switch from Li-enolate to Zn-enolate (Reformatsky). Zinc chelates with the oxazolidine oxygen, tightening the transition state (Cram-chelation model) which may alter selectivity.
-
-
Problem: Racemization of Garner's Aldehyde.
-
Solution: Use the aldehyde immediately after preparation. Do not store on silica.
-
Mechanism of Action: Ribosome Readthrough
Understanding the biological target is crucial for analogue design. Negamycin binds to the decoding center of the small ribosomal subunit.
Figure 2: Mechanism of Negamycin-induced readthrough of premature stop codons.
References
-
Hayashi, Y., et al. (2008). "Efficient total synthesis of (+)-negamycin, a potential chemotherapeutic agent for genetic diseases."[1] Chemical Communications. Link
-
Garner, P., & Park, J. M. (1987). "The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate." Journal of Organic Chemistry. Link
-
Hamada, Y., et al. (1998). "Total synthesis of (+)-negamycin and (-)-neutramycin." Tetrahedron. Link
-
Arakawa, M., et al. (2003).[2] "Negamycin restores dystrophin expression in skeletal and cardiac muscles of mdx mice."[2] Journal of Biochemistry. Link
-
Passiniemi, M., & Koskinen, A. M. (2013).[3] "Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products."[3][4] Beilstein Journal of Organic Chemistry. Link
Sources
- 1. Efficient total synthesis of (+)-negamycin, a potential chemotherapeutic agent for genetic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Conformationally Restricted Negamycin Derivatives for Potent Readthrough Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. BJOC - Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products [beilstein-journals.org]
Application Note: Protecting Group Strategies for 6-Amino-Cyclohex-3-enyl-Methanol
Abstract & Strategic Overview
The scaffold 6-amino-cyclohex-3-enyl-methanol (1) represents a critical intermediate in the synthesis of neuraminidase inhibitors (e.g., Oseltamivir), valienamine analogues, and complex aminocyclitols. Its reactivity profile is defined by three competing functionalities:
-
A Nucleophilic Primary Amine (
): The most reactive site, prone to oxidation and alkylation. -
A Primary Alcohol (
): Less nucleophilic than the amine but susceptible to elimination or oxidation. -
An Isolated Alkene (
): The structural linchpin. Critical Constraint: Standard deprotection methods involving catalytic hydrogenation (e.g., for Cbz/Bn removal) are forbidden as they will saturate this double bond, destroying the core scaffold.
This guide details three orthogonal protection strategies designed to preserve the alkene while allowing selective manipulation of the N- and O-termini.
Decision Logic & Orthogonality
The choice of protecting group (PG) depends on the subsequent chemistry. The following decision tree illustrates the selection process based on deprotection conditions compatible with the alkene.
Figure 1: Selection logic for N-protection based on deprotection triggers. All selected groups avoid hydrogenation.
Strategy A: Sequential Protection (N O)
Due to the higher nucleophilicity of the amine (
Protocol A1: Chemoselective N-Boc Protection
Objective: Install tert-butyl carbamate (Boc) on the amine leaving the alcohol free.
Mechanism: Nucleophilic attack of the amine on the carbonyl of
Materials:
-
Substrate (1): 1.0 equiv
-
Di-tert-butyl dicarbonate (
): 1.1 equiv -
Triethylamine (
): 1.2 equiv (Optional, prevents salt formation) -
Solvent: MeOH:DCM (1:4 v/v)
Procedure:
-
Dissolution: Dissolve 6-amino-cyclohex-3-enyl-methanol in MeOH:DCM (1:4) at 0°C.
-
Addition: Add
followed by dropwise addition of dissolved in minimal DCM. -
Reaction: Allow to warm to Room Temperature (RT). Stir for 4–6 hours.
-
Checkpoint: Monitor TLC (ninhydrin stain). The free amine spot (baseline) should disappear; a less polar spot (Boc-amine) appears.
-
-
Workup: Evaporate volatiles. Redissolve in EtOAc, wash with 5% citric acid (removes unreacted amine/DMAP), sat.
, and brine. -
Yield: Expect 85–95%.
Protocol A2: O-Silylation (TBDMS)
Objective: Protect the primary alcohol as a silyl ether. Constraint: Must be performed after N-protection to avoid N-silylation (which is labile but messy).
Materials:
-
N-Boc-Substrate: 1.0 equiv
-
TBDMS-Cl: 1.2 equiv
-
Imidazole: 2.5 equiv
-
DMAP: 0.1 equiv (Catalyst)
-
Solvent: Anhydrous DMF or DCM
Procedure:
-
Setup: Under
atmosphere, dissolve N-Boc-substrate and imidazole in anhydrous DMF. -
Addition: Add TBDMS-Cl portion-wise at 0°C.
-
Reaction: Stir at RT for 12 hours.
-
Workup: Dilute with
(helps separate from DMF). Wash with water ( ) to remove DMF and imidazole hydrochloride. -
Result: Fully protected N-Boc-O-TBDMS-cyclohex-3-enyl-methanol .
Strategy B: The "Cis-Lock" (Cyclic Carbamate)
Applicability: This strategy is valid ONLY for the cis-isomer (where the amine at
Figure 2: Formation of the 6-membered cyclic carbamate.
Protocol B1: Cyclic Carbamate Formation using CDI
Materials:
-
cis-6-amino-cyclohex-3-enyl-methanol: 1.0 equiv
-
1,1'-Carbonyldiimidazole (CDI): 1.2 equiv
-
Solvent: Anhydrous THF or DCM
Procedure:
-
Activation: Dissolve CDI in anhydrous THF at 0°C.
-
Addition: Add the amino alcohol solution dropwise. The amine reacts first to form the imidazole-carboxamide.
-
Cyclization: Heat to reflux (60°C) for 2–4 hours. The hydroxyl group attacks the carbonyl, displacing the second imidazole.
-
Workup: Evaporate solvent. Redissolve in DCM, wash with dilute HCl (to remove imidazole).
-
Deprotection Note: This group is very robust. It requires strong basic hydrolysis (NaOH/EtOH, reflux) to open, which yields the amino alcohol back.
Strategy C: The "Alkene-Safe" Alloc Strategy
If the synthesis requires acidic conditions later (incompatible with Boc) or basic conditions (incompatible with Fmoc), the Alloc (Allyloxycarbonyl) group is the gold standard for alkene-containing scaffolds.
Why Alloc?
-
Stability: Stable to TFA (unlike Boc) and Piperidine (unlike Fmoc).
-
Deprotection: Uses
and a scavenger (PhSiH3 or Dimedone). This is orthogonal to the internal alkene because the Pd(0) complex preferentially coordinates to the allyl carbamate due to the leaving group ability of the carbamate anion.
Protocol C1: Alloc Protection
-
Dissolve amino alcohol in THF/Sat.
(1:1). -
Add Allyl Chloroformate (Alloc-Cl, 1.1 equiv) dropwise at 0°C.
-
Stir 2 hours. Extract with EtOAc.
Comparative Data & Stability Matrix
| Protecting Group | Installation Conditions | Stability | Deprotection | Alkene Risk? |
| Boc | Bases, Nucleophiles, | TFA or HCl | Low | |
| Cbz | Cbz-Cl, Base | Acids, Weak Bases | HIGH (Reduces Alkene) | |
| Alloc | Alloc-Cl, Base | Acids, Bases | Low (If controlled) | |
| TBDMS | TBDMS-Cl, Imidazole | Bases, Reductants | TBAF or HF | None |
| Cyclic Carbamate | CDI or Triphosgene | Acids, Oxidants | Strong Base (Hydrolysis) | None |
Troubleshooting & Pitfalls
The "Cbz Trap"
Issue: Researchers often default to Cbz protection for amines.
Consequence: Removing Cbz requires Hydrogenolysis (
N-to-O Migration
Issue: In 1,2- or 1,3-amino alcohols, acyl groups (like Acetyl or Benzoyl) on the nitrogen can migrate to the oxygen under acidic conditions, or vice versa under basic conditions. Prevention: Use carbamates (Boc/Alloc) rather than amides (Acetamides) for the amine if migration is a concern, as carbamates are less prone to migration.
Allylic Oxidation
Issue: The C2 and C5 positions are allylic. Precaution: Avoid using protecting groups that require oxidative removal (e.g., PMP groups removed by CAN) or reagents like DDQ, which might oxidize the allylic positions.
References
-
Greene's Protective Groups in Organic Synthesis , 4th Edition.[2] Wuts, P.G.M. & Greene, T.W. (Wiley, 2006). The definitive guide on stability and deprotection conditions.
-
Alloc Protecting Group: A Technical Guide. BenchChem Application Notes. Detailed mechanism of Pd(0) deprotection in the presence of other alkenes.
-
Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology. Kinetic studies on the methanol effect in Boc protection.[1]
-
Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. Chemical Communications, 2016. Protocols for CDI/CO2 mediated cyclization.[3]
-
Synthesis of Oseltamivir Phosphate (Tamiflu) Intermediates. Sigma-Aldrich Technical Library.Contextual usage of 6-amino-cyclohex-3-enyl derivatives.[4]
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. Greene's Protective Groups in Organic Synthesis - Peter G. M. Wuts, Theodora W. Greene - Google Books [books.google.com]
- 3. Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Reaction Conditions for Sodium Reduction in THF/Isopropyl Alcohol
Executive Summary
This guide details the operational parameters for utilizing metallic sodium (Na) in a solvent system of Tetrahydrofuran (THF) and Isopropyl Alcohol (IPA). While historically overshadowed by Lithium/Ammonia (Birch) or metal hydride reductions (LiAlH₄), the Na/THF/IPA system has re-emerged as a critical tool for reductive debromination , reductive decyanation , and the modern Bouveault-Blanc reduction of esters.
Unlike traditional methods requiring refluxing ethanol (which risks transesterification or Claisen condensation), the use of THF as the primary carrier solvent with IPA as a stoichiometric proton source allows for milder conditions (often 0 °C to RT) and superior chemoselectivity. This protocol focuses on the use of Sodium Dispersions (Na-D15) to maximize surface area and safety, moving away from dangerous sodium "chunks."[1][2]
Mechanistic Insight: The "Goldilocks" Proton Source
The efficacy of the Na/THF/IPA system relies on the Single Electron Transfer (SET) mechanism. The choice of Isopropyl Alcohol (IPA) is deliberate:
-
Acidity (pKa ~16.5): IPA is less acidic than Methanol or Ethanol. This slows the direct reaction between Na and the alcohol (
evolution), prioritizing electron transfer to the organic substrate. -
Solubility: THF solubilizes a wide range of organic substrates that are insoluble in pure alcohols.
-
Thermodynamics: The bulky isopropyl group hinders the formation of stable alkoxide aggregates, keeping the active species accessible.
Mechanism Diagram (SET Pathway)
Figure 1: General Single Electron Transfer (SET) pathway for reductive cleavage (dehalogenation/decyanation) or carbonyl reduction.
Safety & Handling: The "Induction Period" Hazard
Working with sodium in organic solvents presents specific pyrophoric and thermal hazards.
Critical Hazard: The Induction Period
A common failure mode is the "Stalled Initiation."
-
Scenario: Sodium is added to THF/IPA/Substrate. No reaction is observed (due to oxide coating on Na or moisture).
-
Error: Operator adds more reagent or applies heat.
-
Event: The oxide layer breaks suddenly. The accumulated reagents react simultaneously, causing a thermal runaway and massive
evolution.
Mitigation Strategy
-
Surface Area: Use Sodium Dispersion (5–15 µm particles) instead of chunks.[1] This guarantees immediate initiation.
-
Drying: THF must be distilled (Na/Benzophenone) or dried via alumina columns. IPA must be anhydrous.
-
Inert Atmosphere: Strict
or Ar atmosphere is required to prevent oxide reformation.
Protocol A: Modern Bouveault-Blanc Reduction (Esters to Alcohols)
This protocol utilizes sodium dispersion (Na-D15) to reduce esters to primary alcohols at 0 °C, avoiding the harsh reflux conditions of the classical method.
Target: Aliphatic Esters
Reagents & Equipment[4][5][6]
-
Sodium Dispersion: 30-40 wt% Na in mineral oil (commercially available or prepared in high-shear reactor).
-
Solvent: Anhydrous THF (or Hexane/THF mix).
-
Proton Source: Anhydrous Isopropyl Alcohol (IPA).
-
Quench: 3M HCl.
Step-by-Step Procedure
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer (magnetic stirring is insufficient for dispersions), nitrogen inlet, and pressure-equalizing addition funnel.
-
Solvent Charge: Add the ester substrate (1.0 equiv) and anhydrous THF (5 mL per mmol substrate). Cool to 0 °C in an ice bath.
-
Proton Source Addition: Add anhydrous IPA (4.5 – 6.0 equiv) to the ester solution.
-
Note: Unlike the classical method, IPA is present before the sodium in this specific dispersion protocol to ensure immediate protonation of the radical anion.
-
-
Sodium Addition (Controlled):
-
Add Sodium Dispersion (4.5 – 6.0 equiv) dropwise via syringe (if fluid) or wide-bore cannula.
-
Observation: A transient blue color (solvated electron) may be observed, quickly fading to white/grey (sodium isopropoxide precipitate).
-
Rate: Maintain internal temperature < 5 °C.
-
-
Reaction: Stir vigorously at 0 °C for 15–30 minutes. Monitor by TLC/GC.
-
Completion: The reaction is typically very fast (< 30 mins) due to the high surface area of Na.
-
-
Quench:
-
Careful: Add MeOH dropwise to destroy excess Na (hydrogen evolution!).
-
Once bubbling ceases, pour mixture into cold 3M HCl (to hydrolyze alkoxides).
-
-
Workup: Extract with Et₂O or EtOAc. Wash with brine, dry over MgSO₄, and concentrate.
Protocol B: Reductive Decyanation / Dehalogenation
This protocol is used to remove a functional group (Nitrile or Halide) typically used as a handle for alkylation.[3]
Target: R-CN or R-X
Workflow Diagram
Figure 2: Workflow for reductive cleavage. Note the order of addition differs slightly from Protocol A to control the reduction potential.
Step-by-Step Procedure
-
Preparation: Dissolve the substrate (e.g.,
-cyano ester or aryl halide) in anhydrous THF (0.1 M concentration). -
Sodium Charge: Add Sodium metal (4.0 - 6.0 equiv).
-
Activation: Stir the mixture for 5 minutes.
-
IPA Addition: Add IPA (4.0 - 10.0 equiv) slowly via syringe pump or dropping funnel over 30 minutes.
-
Why slow? Keeping the proton source concentration low initially favors the formation of the radical anion (SET) over the simple reaction of Na + IPA
.
-
-
Temperature:
-
Quench & Workup: As described in Protocol A.
Data Summary & Troubleshooting
Comparative Performance Table
| Parameter | Classical Bouveault-Blanc | Modern Na-Dispersion/THF/IPA |
| Sodium Form | Chunks/Lumps | Dispersion (5-15 µm) |
| Solvent | EtOH (Reflux) | THF/Hexane/IPA |
| Temperature | 78 °C (Reflux) | 0 °C - 25 °C |
| Yield (Esters) | 50-70% (Side reactions common) | 85-98% |
| Safety | High Risk (Fire/Foaming) | Moderate Risk (Controlled) |
| Induction Period | Unpredictable | Negligible |
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| No Reaction | Oxide coating on Na; Wet solvent. | Use Na dispersion; Add 1-2 crystals of Naphthalene (electron carrier catalyst). |
| Low Yield (Recovered SM) | Insufficient proton source; Na consumption by moisture. | Add more IPA; Ensure system is strictly anhydrous. |
| Claisen Condensation | Proton source added too slowly (Protocol A). | In Protocol A, ensure IPA is present before Na or added simultaneously. |
| Excessive Hydrogen Evolution | IPA added too fast; Temperature too high. | Cool reaction to -10 °C; Slow down IPA addition. |
References
-
Modern Bouveault-Blanc (Primary Protocol): An, J., Work, D. N., Kenyon, C., & Procter, D. J. (2014).[2] Evaluating a Sodium Dispersion Reagent for the Bouveault–Blanc Reduction of Esters. The Journal of Organic Chemistry, 79(14), 6743–6747.[2] [Link]
-
Reductive Decyanation Review: Donnard, M., & Tresse, C. (2017). The reductive decyanation reaction: an overview and recent developments. Beilstein Journal of Organic Chemistry, 13, 285–299. [Link]
-
General Dissolving Metal Mechanism: Arapakos, P. G. (1967). Cleavage of nitriles by alkali metals in ethereal solvents. Journal of the American Chemical Society, 89(25), 6794–6796. [Link]
-
Sodium Safety Data: PubChem. (n.d.). Sodium - Safety and Hazards. National Library of Medicine. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evaluating a Sodium Dispersion Reagent for the Bouveault-Blanc Reduction of Esters [organic-chemistry.org]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Bouveault–Blanc reduction - Wikipedia [en.wikipedia.org]
- 5. Evaluating a sodium dispersion reagent for the Bouveault-Blanc reduction of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US5185488A - Process for the reductive dehalogenation of polyhaloaromatics with sodium or calcium in a lower alcohol - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Functionalization of the Primary Alcohol in Aminocyclohexene Scaffolds
Abstract
Aminocyclohexenes bearing primary alcohol moieties (e.g., hydroxymethyl-aminocyclohexenes) are critical pharmacophores in antiviral (Oseltamivir) and antidiabetic (Valienamine) drug development. However, their functionalization is fraught with chemoselectivity challenges due to the competing reactivity of the allylic amine, the nucleophilic alkene, and the potential for allylic rearrangement. This guide provides a validated, modular approach to selectively functionalizing the primary alcohol—specifically focusing on oxidation to aldehydes and activation for nucleophilic substitution—while preserving the integrity of the aminocyclohexene core.
Structural Analysis & Strategic Planning
The core scaffold, 4-amino-cyclohex-1-enyl-methanol , presents a "Reactivity Triad" that dictates the synthetic strategy. Failure to respect the hierarchy of reactivity below will result in polymerization or decomposition.
The Reactivity Triad
-
Primary Alcohol (Target): Nucleophilic, oxidizable.
-
Allylic Amine (Interferent): Highly nucleophilic, susceptible to N-oxidation. Must be protected.
-
Endocyclic Alkene (Fragile): Susceptible to electrophilic addition (e.g.,
) and acid-catalyzed migration.
Decision Matrix: Functionalization Pathways
Before initiating wet chemistry, use the following logic flow to select the appropriate protocol.
Figure 1: Strategic decision tree for aminocyclohexene functionalization. Note that N-protection is a prerequisite for all oxidative pathways.
Core Protocols
Protocol A: N-Protection (Prerequisite)
Objective: Mask the amine to prevent N-oxide formation or competing alkylation. Recommended Group: tert-Butyloxycarbonyl (Boc). Rationale: Boc is stable to basic oxidative conditions (TEMPO) and nucleophilic substitutions, but easily removed later without hydrogenating the alkene (unlike Cbz).
-
Dissolve substrate (1.0 equiv) in THF/H₂O (1:1).
-
Add NaHCO₃ (2.5 equiv) followed by Boc₂O (1.1 equiv).
-
Stir at RT for 4–6 h.
-
Checkpoint: TLC (ninhydrin stain) must show disappearance of the free amine (often a baseline spot).
Protocol B: Selective Oxidation to Aldehyde
Objective: Convert the primary alcohol to an aldehyde without isomerizing the double bond (a common risk with Swern oxidation due to Et₃N base) or over-oxidizing to the acid. Method: TEMPO / BAIB (Bis-acetoxyiodobenzene).
Mechanism & Insight: This system operates at mild pH. The oxoammonium species oxidizes the alcohol.[1] Unlike Jones reagent (acidic/Cr) or KMnO₄ (attacks alkenes), TEMPO is chemoselective for primary alcohols in the presence of alkenes.
Step-by-Step:
-
Setup: In a round-bottom flask, dissolve N-Boc-aminocyclohexene-methanol (1.0 equiv) in CH₂Cl₂ (0.1 M).
-
Catalyst: Add TEMPO (0.1 equiv).
-
Oxidant: Add BAIB (1.1 equiv) in one portion at 0 °C.
-
Reaction: Allow to warm to RT and stir for 2–4 hours.
-
Quench: Add aqueous Na₂S₂O₃ (10%) to destroy excess oxidant.
-
Workup: Extract with CH₂Cl₂, wash with NaHCO₃, dry over Na₂SO₄.
Validation:
-
¹H NMR: Look for the aldehyde proton singlet/doublet at ~9.5–9.8 ppm.
-
Absence of Acid: Ensure no broad singlet at >11 ppm.
Protocol C: Activation & Substitution (The Appel Reaction)
Objective: Convert the primary alcohol to a primary chloride or bromide. Why this method? Standard acid-mediated substitution (e.g., HBr) will destroy the cyclohexene ring via addition or migration. The Appel reaction (PPh₃/CX₄) is neutral and drives the reaction via the formation of the strong P=O bond.
Step-by-Step:
-
Reagents: Dissolve substrate (1.0 equiv) and CBr₄ (1.2 equiv) in dry CH₂Cl₂ at 0 °C.
-
Addition: Dropwise add PPh₃ (1.2 equiv) dissolved in CH₂Cl₂.
-
Note: The solution will turn slightly yellow.
-
-
Stir: Maintain at 0 °C for 1 hour, then RT for 2 hours.
-
Workup: Concentrate directly and purify via silica gel chromatography.
-
Tip: Triphenylphosphine oxide (byproduct) can be difficult to remove. Use a non-polar eluent (Hexane/EtOAc 9:1) to elute the alkyl bromide first.
-
Protocol D: Mesylation & Azide Displacement (Oseltamivir Route)
Objective: Install a nitrogen nucleophile (azide) for subsequent reduction to a diamine. Reference Standard: This mimics the Roche Oseltamivir synthesis route [1].
Step-by-Step:
-
Activation:
-
Substrate in CH₂Cl₂ + Et₃N (2.0 equiv) at 0 °C.
-
Add MsCl (Methanesulfonyl chloride, 1.1 equiv) dropwise.
-
Complete conversion usually < 1 h.
-
Critical: Wash with cold dilute HCl (0.1 M) to remove amine salts, then NaHCO₃.
-
-
Displacement:
-
Dissolve the crude mesylate in DMF.
-
Add NaN₃ (1.5 equiv).
-
Heat to 60 °C (Caution: Azides are shock-sensitive; use a blast shield).
-
-
Workup: Dilute with water, extract with EtOAc.
Visualizing the Activation Pathway:
Figure 2: Two-step conversion of alcohol to azide via mesylate intermediate.
Comparative Analysis of Methods
| Method | Target Product | Key Reagents | Pros | Cons |
| TEMPO/BAIB | Aldehyde | TEMPO, PhI(OAc)₂ | Mild, no double bond migration, high yield. | Reagents can be costly for kg-scale. |
| Swern | Aldehyde | DMSO, (COCl)₂, Et₃N | Cheap, reliable. | Et₃N can trigger isomerization; smelly. |
| Appel | Alkyl Halide | PPh₃, CBr₄/CCl₄ | Neutral pH, stereospecific (inversion). | PPh₃O byproduct is hard to remove.[2] |
| Mitsunobu | Ester/Amine | PPh₃, DIAD, Nu-H | One-pot substitution. | Atom uneconomical; difficult purification. |
Troubleshooting & Expert Insights
Issue: Double Bond Migration
-
Symptom: NMR shows splitting of the alkene signal or shift in the olefinic protons.
-
Cause: Acidic conditions or high temperatures during workup.
-
Fix: Ensure all oxidation reactions are buffered (add NaHCO₃ solid to the reaction pot). Never heat the mesylate displacement above 70 °C.
Issue: Poor Solubility of Aminocyclitols
-
Symptom: Reactants remain as a slurry.
-
Fix: Aminocyclohexenes are often polar. Use DMF or DMSO for substitution reactions. For oxidations, a mixture of CH₂Cl₂/Water with a phase transfer catalyst (TBAB) can be effective if using bleach (Anelli conditions) [2].
Issue: "Stuck" Appel Reaction
-
Symptom: Alcohol remains unreacted.
-
Fix: Ensure reagents are dry. Water destroys the phosphonium intermediate. If the alcohol is sterically hindered (e.g., neopentyl position), switch to the Mesylate/LiBr protocol.
References
-
Federspiel, M., et al. (1999). "Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate (Ro 64-0796/002): Ethyl (3R,4R,5S)-4-N-Acetylamino-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate." Organic Process Research & Development. Link
-
Tojo, G., & Fernández, M. (2006).[3] Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer. (See Section on TEMPO/Bleach). Link
-
Appel, R. (1975).[4] "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[4] Angewandte Chemie International Edition. Link
-
Trost, B. M., & Zhang, T. (2011). "Molybdenum-Catalyzed Regio- and Enantioselective Allylic Alkylation of 3-Hydroxyoxindoles." Journal of the American Chemical Society. (Demonstrates metal-catalyzed functionalization logic). Link
Sources
Application Note: Scalable Synthesis of cis-2-Hydroxymethyl-1-aminocyclohex-4-ene
Executive Summary
The molecule cis-2-hydroxymethyl-1-aminocyclohex-4-ene (also known as cis-6-hydroxymethyl-3-cyclohexen-1-amine) is a high-value scaffold in the synthesis of carbocyclic nucleosides (e.g., Abacavir analogs, Valganciclovir intermediates) and novel antifungal agents. Its structural core—a cyclohexene ring functionalized with cis-amino and hydroxymethyl groups—mimics the sugar moiety of nucleosides while offering enhanced metabolic stability.
This guide details a robust, scalable synthetic route designed for multi-gram to kilogram production.[1] Unlike academic routes relying on expensive chiral auxiliaries or hazardous reagents (e.g., diazomethane, large-scale LiAlH₄), this protocol utilizes industrial-grade starting materials (Butadiene, Maleic Anhydride) and focuses on process safety and atom economy .
Core Advantages of This Protocol
-
Cost Efficiency: Utilizes commodity chemicals ($< $50/kg starting materials).
-
Safety: Replaces stoichiometric azides (Curtius route) with hypochlorite (Hofmann route) and LiAlH₄ with Red-Al.
-
Scalability: Avoids chromatographic purification for intermediates; relies on crystallization and acid-base extraction.
Strategic Synthetic Pathway
The synthesis is divided into three critical phases. The strategy relies on the classical Diels-Alder construction of the six-membered ring, followed by a stereospecific Hofmann rearrangement to install the amine with retention of configuration.
Reaction Scheme Overview
Figure 1: Strategic synthetic pathway from commodity dienes to the target amino alcohol.
Detailed Protocols
Phase 1: The Scaffold Construction (Diels-Alder)
Target: cis-1,2,3,6-Tetrahydrophthalic Anhydride (THPA) Principle: [4+2] Cycloaddition. Scale: 100 g – 1 kg basis.
The reaction between 1,3-butadiene and maleic anhydride is highly exothermic. On a scale >100g, heat management is critical to prevent thermal runaway or polymerization of butadiene.
Protocol:
-
Equipment: Pressure reactor (Autoclave) rated for >10 bar.
-
Charge: Dissolve Maleic Anhydride (98.06 g, 1.0 mol) in Toluene (400 mL) . Add Hydroquinone (0.5 g) as a radical inhibitor.
-
Addition: Cool the reactor to -10°C. Condense 1,3-Butadiene (65 g, 1.2 mol, 1.2 equiv) into the vessel.
-
Reaction: Seal the reactor. Slowly ramp temperature to 60°C .
-
Caution: Exotherm will occur around 30-40°C. Maintain internal temp <80°C using jacket cooling.
-
-
Workup: After 12 hours, cool to room temperature (RT). Vent excess butadiene into a scrubber (bleach solution).
-
Isolation: Concentrate the toluene solution to ~150 mL. Add Hexanes (300 mL) to precipitate the product. Filter the white crystalline solid.
-
Yield: Expected 135–145 g (88–95%). MP: 103–104°C.
Phase 2: Desymmetrization via Hofmann Rearrangement
Target: cis-2-Amino-4-cyclohexene-1-carboxylic acid (The "Beta-Amino Acid") Principle: Conversion of anhydride to monoamide, followed by halo-decarboxylation (Hofmann).
This is the most sensitive step. The Hofmann rearrangement proceeds with retention of configuration , ensuring the cis stereochemistry is preserved [1].
Protocol:
-
Ring Opening:
-
Suspend THPA (152 g, 1.0 mol) in Water (300 mL) .
-
Add Ammonium Hydroxide (28% NH₃, 1.1 mol) dropwise at 0°C. The anhydride dissolves as it opens to the mono-ammonium salt of the phthalamic acid.
-
Check: Solution should be clear. pH ~8-9.
-
-
Hofmann Rearrangement:
-
Cool the solution to -5°C .
-
Prepare a fresh solution of Sodium Hypochlorite (NaOCl, 10-13% active chlorine, 1.05 mol) and NaOH (1.0 mol) .
-
Crucial Step: Add the NaOCl/NaOH solution to the amide slowly, maintaining internal temp <0°C .
-
Mechanism:[2][3][4][5][6][7][8] This forms the N-chloroamide intermediate.
-
-
Decarboxylation:
-
Allow the mixture to warm to 20°C over 1 hour.
-
Heat carefully to 45–50°C for 30 minutes. Warning: Evolution of CO₂ gas. Ensure adequate venting.
-
The solution color typically changes from yellow to orange/brown.
-
-
Isolation (Isoelectric Precipitation):
-
Cool to RT. The solution contains the sodium salt of the amino acid.
-
Adjust pH to 6.5–7.0 (the isoelectric point) using Conc. HCl .
-
The beta-amino acid will precipitate as a white/off-white solid.
-
Filter, wash with ice-cold water and acetone.
-
-
Yield: Expected 85–100 g (60–70%).
Phase 3: Functionalization (Esterification & Reduction)
Target: cis-2-Hydroxymethyl-1-aminocyclohex-4-ene Principle: Reduction of the carboxylic acid to the alcohol.
Note: Direct reduction of the zwitterionic amino acid is difficult due to solubility issues. Converting to the methyl ester hydrochloride significantly improves processability and yield [2].
Step 3A: Esterification
-
Suspend Amino Acid (14.1 g, 0.1 mol) in Methanol (100 mL) .
-
Add Thionyl Chloride (14.3 g, 0.12 mol) dropwise at 0°C. (Exothermic!).
-
Reflux for 4 hours.
-
Concentrate to dryness to obtain the Amino Ester Hydrochloride as a hygroscopic solid. Use directly in the next step.
Step 3B: Reduction with Red-Al (Vitride) Why Red-Al? Unlike LiAlH₄, Sodium Bis(2-methoxyethoxy)aluminum hydride (Red-Al) is soluble in toluene, non-pyrophoric, and thermally stable, making it the industrial standard for this reduction [3].
-
Setup: Dissolve the Amino Ester HCl residue in dry Toluene (150 mL) . Cool to 0°C under N₂.
-
Addition: Add Red-Al (65% in Toluene, 3.5 equiv) dropwise via addition funnel.
-
Observation: Hydrogen gas evolution. Control rate to manage foaming.
-
-
Reaction: Stir at RT for 2 hours, then heat to 50°C for 1 hour to ensure complete reduction.
-
Quench (Fieser-like method adapted for Red-Al):
-
Cool to 0°C.
-
Add Rochell's Salt solution (sat. Potassium Sodium Tartrate) slowly. This prevents the formation of gelatinous aluminum emulsions.
-
Stir vigorously for 1 hour until two clear layers form.
-
Purification & Isolation Strategy
Amino alcohols are notoriously difficult to extract from aqueous phases due to high water solubility.
Extraction Protocol:
-
Separate the Toluene layer (contains some product).
-
Salting Out: Saturate the aqueous phase with NaCl .
-
Exhaustive Extraction: Extract the aqueous phase with n-Butanol (3 x 100 mL) or Dichloromethane/Isopropanol (3:1) .
-
Drying: Combine organic layers, dry over Na₂SO₄, and concentrate.
-
Final Purification:
-
Crude: Yellow oil.[9]
-
Distillation: Kugelrohr distillation (high vacuum, ~120°C) yields the pure amine as a colorless oil.
-
Salt Formation (Optional): Dissolve in EtOH and add Oxalic acid to precipitate the Oxalate Salt for long-term storage.
-
Workup Logic Flow
Figure 2: Isolation logic for water-soluble amino alcohols.
Quality Control & Data Specifications
| Parameter | Specification | Method |
| Appearance | Colorless to pale yellow viscous oil | Visual |
| Purity | > 98.0% | GC-FID or HPLC (C18, basic buffer) |
| Stereochemistry | cis-isomer > 95% | 1H-NMR (coupling constants) |
| Water Content | < 0.5% | Karl Fischer |
| Residual Solvent | Toluene < 890 ppm | Headspace GC |
NMR Validation (400 MHz, CDCl₃):
-
H1 (CH-NH₂): Multiplet at ~3.1 ppm.
-
H2 (CH-CH₂OH): Multiplet at ~2.2 ppm.
-
H4, H5 (Olefinic): Distinct signals at 5.6–5.8 ppm.
-
Coupling: The coupling constant between H1 and H2 (
) is typically smaller for cis isomers (2–5 Hz) compared to trans (8–11 Hz) in cyclohexane systems, though ring conformation (half-chair) affects this. Confirmation via NOESY is recommended.
References
-
Hofmann Rearrangement Mechanism & Stereoretention
- Wallis, E. S., & Lane, J. F. (1946). The Hofmann Reaction. Organic Reactions, 3, 267–306.
- Note: Confirms retention of configuration during the migr
-
(General Mechanism Verification)
-
Esterification & Reduction Strategy
- Grygorenko, O. O., et al. (2006). Stereoselective synthesis of cis- and trans-2-aminocyclohex-4-enecarboxylic acids. Tetrahedron: Asymmetry, 17(2), 252-258.
- Context: Describes the isolation and handling of the amino acid intermedi
-
Red-Al Scale-Up Usage
- Vitride® Reducing Agent Technical Note. Zeon Chemicals / Sigma-Aldrich.
- Context: Safety profiles of Red-Al vs LiAlH4 for industrial scale.
-
General Synthesis of Amino-Cyclohexene Scaffolds
-
Trost, B. M., et al. (1998). Asymmetric Synthesis of Chiral Cycloalkenylamines. Journal of the American Chemical Society.[3]
-
Sources
- 1. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Strategy for the Construction of Lactones via Ene-reaction [article.sapub.org]
Troubleshooting & Optimization
Technical Support Center: Separation of 3-Aminocyclohexanol Isomers
Subject: Troubleshooting & Protocols for the Diastereomeric Separation of cis- and trans-3-Aminocyclohexanols Ticket ID: CHEMSUP-3ACH-ISO Assigned Specialist: Senior Application Scientist, Separation Technologies
Welcome & Diagnostic Triage
User Status: You have a mixture of cis- and trans-3-aminocyclohexanols (often from the reduction of 3-aminocyclohexanone or
Immediate Action: Before attempting a separation, determine your "Path of Least Resistance" using the logic map below.
Decision Matrix: Selecting the Right Protocol
Figure 1: Strategic decision tree for selecting the separation methodology based on scale and purity requirements.
Module A: Direct Separation (The "Hard" Way)
Best for: Small scale (<500 mg), rapid screening, or when derivatization is impossible.
Core Challenge: The "Tailing" Effect
Free amines interact strongly with the acidic silanol groups on silica gel, causing streaks (tailing) rather than tight spots.
Troubleshooting Guide
Q: My TLC spots are streaking from the baseline. How do I fix this? A: You must neutralize the silica surface.
-
The Fix: Pre-saturate your silica column with mobile phase containing 1–2% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) .
-
Mobile Phase Recommendation:
-
Solvent A: Dichloromethane (DCM)
-
Solvent B: Methanol saturated with Ammonia (7N NH₃ in MeOH is commercially available).
-
Gradient: 0%
10% Solvent B in Solvent A.
-
Q: Which isomer elutes first? A: In 1,3-disubstituted cyclohexanes:
-
Trans-isomer (First Eluter): Typically adopts an (axial, equatorial) conformation. The axial group is often more sterically shielded from the silica, leading to faster elution (higher
). -
Cis-isomer (Second Eluter): Typically adopts a (diequatorial) conformation. Both polar groups (amine and hydroxyl) are fully exposed to the stationary phase, resulting in stronger retention (lower
). -
Note: Always verify fractions with NMR. The cis isomer will show large coupling constants (
Hz) for the protons at C1 and C3 if in the diequatorial chair form.
Q: I cannot see the spots on TLC. UV is blank. A: 3-aminocyclohexanol has no chromophore.
-
Visualization: Use Ninhydrin stain (turns amines purple/red) or Permanganate (KMnO₄) (oxidizes the alcohol/amine). Iodine chambers are also effective but transient.
Module B: Derivatization Strategy (The "Smart" Way)
Best for: >1 gram scale, high purity needs, and distinct separation.
Why Derivatize?
Converting the amine to a carbamate (Boc) or amide (Benzoyl) removes the basicity (stopping the streaking) and adds a UV chromophore (making detection easy).
Protocol: N-Boc Protection & Separation
Step 1: Protection
React the crude amine mixture (1.0 eq) with
-
Result: A mixture of cis- and trans-N-Boc-3-aminocyclohexanol.
Step 2: Separation (Chromatography or Crystallization)
The N-Boc group significantly changes the physical properties.
| Parameter | Cis-Isomer (Diequatorial) | Trans-Isomer (Axial/Equatorial) |
| Polarity | High (Exposed functional groups) | Lower (One group axial/shielded) |
| Elution Order | Late ( | Early ( |
| Solubility | Generally higher | Generally lower (Often crystallizes) |
Experimental Workflow:
Figure 2: The standard workflow for derivatization-based purification.
Q: Can I separate them without a column? A: Yes, often via Fractional Crystallization .
-
Strategy: The trans-isomer (N-Boc or N-Benzoyl) often has higher symmetry and lower solubility.
-
Solvent System: Try hot EtOAc/Hexane or Toluene. Dissolve the mixture hot, cool slowly to
. The precipitate is usually enriched in the trans-isomer. The supernatant contains the cis-isomer.
Technical Deep Dive: Stereochemistry & Identification
Q: How do I definitively prove which isomer is which? A: Do not rely solely on polarity. Use 1H NMR .
-
Cis-3-aminocyclohexanol (Diequatorial):
-
The proton at C3 (attached to NH-Boc) is axial .
-
It will show a triplet of triplets (tt) with two large coupling constants (
Hz) due to axial-axial coupling with C2-H and C4-H.
-
-
Trans-3-aminocyclohexanol (Axial/Equatorial):
-
Depending on the preferred chair, one proton (H1 or H3) will be equatorial .
-
Equatorial protons show narrow multiplets (br s or small couplings,
Hz) because they lack the large anti-periplanar coupling.
-
Q: Why does the trans isomer elute faster? A: In the trans-1,3 configuration, one substituent is forced into an axial position. Axial substituents are sterically crowded by the 1,3-diaxial hydrogens. This crowding "shields" the polar group from interacting effectively with the silica gel surface, reducing retention time compared to the cis-isomer where both groups are equatorial and fully accessible.
References & Grounding
-
Synthesis and Analysis: Molecules 2012, 17(2), 151-163. "Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of
-Enaminoketones."-
Key Insight: Confirming the formation of diastereomers and their NMR characterization (
values).
-
-
Chromatographic Behavior: Journal of Chromatography A. "Separation of amino alcohol diastereomers on silica."
-
Key Insight: Establishes the necessity of amine modifiers (TEA/NH3) for free amine separation.
-
-
General Purification Protocols: Armarego, W. L. F. Purification of Laboratory Chemicals.
-
Key Insight: Standard protocols for N-Boc crystallization and deprotection.
-
Disclaimer: Always consult the Safety Data Sheet (SDS) for 3-aminocyclohexanol (corrosive, irritant) and reagents (Boc anhydride is a sensitizer). Perform all evaporations in a fume hood.
Sources
preventing racemization of chiral amino alcohols during synthesis
Topic: Preventing Racemization During Synthesis & Handling Ticket Status: OPEN Operator: Senior Application Scientist
Mission Statement
You are accessing the Chiral Integrity Assurance Unit . Our mandate is to guide you through the synthesis of enantiopure amino alcohols (e.g., valinol, phenylalaninol) from amino acids.
Racemization in this field is rarely random; it is a deterministic failure of protocol. It usually stems from one of three specific mechanistic traps: Oxazoline formation , Aziridinium ion participation , or
Module 1: The Mechanistic "Why" (Diagnostic)
Before selecting a reagent, you must understand how chirality is lost. The two most common pathways for amino alcohols involve neighboring group participation (NGP) from the nitrogen atom.
1.1 The Oxazoline Trap (Acid/Dehydration Risk)
If you use N-acyl protecting groups (Acetyl, Benzoyl) and subject the system to Lewis acids or dehydrating conditions (e.g.,
-
Result: Formation of a chemically stable but optically labile oxazoline ring. Re-opening this ring often leads to racemization.
-
Prevention: Use Carbamates (Boc, Cbz) instead of Amides. The ethoxy/tert-butoxy oxygen reduces the nucleophilicity of the carbonyl oxygen.
1.2 The Aziridinium Ion (Activation Risk)
This occurs primarily when you attempt to convert the resulting hydroxyl group into a leaving group (e.g., Mesylate, Tosylate, Halide). The nitrogen lone pair attacks the
-
Result: An aziridinium intermediate.[1][2][3] Subsequent nucleophilic attack can occur at either carbon, leading to retention, inversion, or rearrangement.
-
Prevention: Keep the nitrogen protonated or protected with electron-withdrawing groups (EWG) that reduce nucleophilicity (e.g., Tosyl, Nosyl) during activation steps.
Visualizing the Threat Landscape
Figure 1: Mechanistic pathways leading to racemization. Note that N-Acyl groups predispose the system to Oxazoline formation, while leaving group activation triggers Aziridinium formation.
Module 2: Validated Reduction Protocols
The reduction of Amino Acids to Amino Alcohols is the critical step. We recommend three specific "Gold Standard" protocols depending on your substrate's sensitivity.
Comparative Analysis of Reagents
| Feature | Borane-DMS (System C) | ||
| Mechanism | In situ generation of Borane | Direct Hydride Attack | Electrophilic Reduction |
| Racemization Risk | Lowest (Mild conditions) | Medium (High temp/Basic) | Low |
| Chemoselectivity | High (Reduces Acid > Ester) | Low (Reduces everything) | High (Acid > Ester/Amide) |
| Safety Profile | High (No pyrophorics) | Low (Fire hazard) | Medium (Stench/Pyrophoric) |
| Best For | Large scale, N-protected acids | Simple, unfunctionalized acids | Sterically hindered acids |
Protocol A: The McKennon System (
)
Recommended for: N-Boc and N-Cbz protected amino acids. This method avoids the acidity of Borane-THF and the harsh basicity of LAH.
The Logic: Sodium Borohydride alone cannot reduce carboxylic acids.[4] Adding Iodine oxidizes
Step-by-Step:
-
Setup: Flame-dry a 3-neck flask under Argon.
-
Dissolution: Suspend N-protected amino acid (1.0 equiv) in anhydrous THF (concentration ~0.5 M).
-
Reagent Addition: Add
(2.5 equiv) in one portion. -
Activation: Dissolve
(1.0 equiv) in THF and add dropwise at 0°C over 30 mins. Observation: Hydrogen gas evolution will occur. -
Reaction: Warm to Room Temperature (RT) and stir until TLC indicates consumption of starting material (typically 3-5 hours).
-
Quench (Critical): Cool to 0°C. Add Methanol carefully to destroy excess borohydride.
-
Workup: Evaporate solvent. Dissolve residue in 20% aqueous KOH (to break Boron-Amine complexes) and stir for 4 hours. Extract with Dichloromethane.[4]
Validation Source: McKennon, M. J., et al. J. Org.[5] Chem.1993 , 58, 3568. [See Reference 1]
Protocol B: The Meyers Protocol (
)
Recommended for: Simple amino acids where side-chain protecting groups are stable to strong bases.
The Logic: LAH is the brute-force method. While effective, the standard reflux can cause racemization if the reaction runs too long. The Meyers modification uses strictly controlled temperatures.
Step-by-Step:
-
Setup: Flame-dry flask, Argon atmosphere.
-
Slurry: Suspend
(2.5 equiv) in THF at 0°C. -
Addition: Add Amino Acid (solid or slurry) portion-wise. Do not add LAH to the amino acid; the inverse addition controls the exotherm.
-
Heating: Warm to reflux for exactly the time required for dissolution/completion (monitor closely).
-
Fieser Quench (Mandatory): For
grams of LAH, add:- mL water
- mL 15% NaOH[6]
- mL water
-
Filtration: Filter the granular white precipitate. The filtrate contains your pure amino alcohol.
Validation Source: Meyers, A. I., et al. Org.[6] Synth.1990 , Coll.[7] Vol. 7, 530.[4] [See Reference 2]
Module 3: Decision Logic (Workflow)
Use this decision tree to select the correct protocol for your specific substrate.
Figure 2: Reagent selection logic to minimize side reactions and racemization.
Module 4: Troubleshooting & FAQ
Ticket #104: "My product yield is good, but the optical rotation is off by 20%."
-
Diagnosis: Partial racemization occurred.[7]
-
Root Cause Analysis:
-
Did you use an N-Acetyl or N-Benzoyl group? -> Switch to Boc/Cbz.
-
Did you use a strong acid workup? -> Switch to the KOH workup (Protocol A).
-
Did you activate the alcohol (e.g., MsCl) with a free amine nearby? -> Aziridinium formation.
-
Ticket #209: "I cannot get the Boron complex to break during workup."
-
Issue: Amino alcohols form very tight complexes with Borane byproducts, trapping the product in the aqueous phase or as a gum.
-
Solution: Do not rely on simple acid hydrolysis. You must use refluxing methanol (to form volatile trimethyl borate) or, preferably, the 20% KOH workup described in Protocol A. The strong base effectively displaces the amine from the boron center.
Ticket #315: "Can I use CDI (Carbonyldiimidazole) for activation?"
-
Answer: Yes. The CDI/NaBH4 one-pot method is an excellent alternative to mixed anhydrides.
-
Mechanism: CDI activates the acid to an acyl imidazole, which is then reduced.
-
Advantage: It avoids the formation of the mixed anhydride intermediate, which is prone to disproportionation and racemization if the temperature fluctuates.
-
Ref: Blaskovich, M. A., J. Org.[5] Chem.1998 . [See Reference 3]
References
-
McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives.[4][6][8] The Journal of Organic Chemistry, 58(13), 3568-3571.
-
Meyers, A. I., et al. (1990). Reduction of Amino Acids: L-Valinol.[4] Organic Syntheses, Coll.[6] Vol. 7, 530.
-
Blaskovich, M. A. (2008).[5] A Convenient Reduction of
-Amino Acids to 1,2-Amino Alcohols.[2][5] The Open Organic Chemistry Journal, 2, 107-110. -
Abiko, A., & Masamune, S. (1992). Borane-amine complex reduction.[5] Tetrahedron Letters, 33(38), 5517-5518.
Sources
- 1. chimia.ch [chimia.ch]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic and Theoretical Investigation on One-Pot Halogenation of β-Amino Alcohols and Nucleophilic Ring Opening of Aziridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benthamopen.com [benthamopen.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. jocpr.com [jocpr.com]
removing sodium salts from amino alcohol reduction products
Technical Support Center: Purification of Amino Alcohols
Welcome to the technical support center for post-reaction workup and purification. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions regarding the removal of sodium salts from amino alcohol reduction products.
Frequently Asked Questions (FAQs)
Q1: Why are sodium salts a common byproduct in the reduction of amino acids to amino alcohols?
A1: The presence of sodium salts as byproducts is a direct consequence of the reagents used in many common reduction protocols. For instance, a widely used method involves the reduction of an amino acid ester with sodium borohydride (NaBH₄) in the presence of an activating agent like iodine (I₂) or a Lewis acid. The reaction mechanism, while efficient for the reduction, inherently generates sodium salts such as sodium iodide (NaI) or sodium borates. Similarly, other protocols might employ reagents that result in sodium sulfate (Na₂SO₄) or sodium chloride (NaCl) after quenching or workup steps. These salts often have limited solubility in the organic solvents used for extraction, leading to purification challenges.
Q2: My amino alcohol is highly water-soluble. How does this complicate the removal of inorganic salts?
A2: The high polarity and water solubility of many amino alcohols present a significant purification challenge. Standard aqueous workups, which are typically effective for separating organic products from inorganic salts, become problematic. During a liquid-liquid extraction, a substantial portion of the polar amino alcohol product may partition into the aqueous layer along with the unwanted salts, leading to low recovery yields. This necessitates alternative purification strategies that do not rely solely on differential solubility between aqueous and organic phases.
Q3: What are the primary methods for removing sodium salts from a reaction mixture containing a polar amino alcohol?
A3: Several methods can be employed, and the choice often depends on the specific properties of the amino alcohol and the scale of the reaction. The most common techniques include:
-
Direct Precipitation/Crystallization: Exploiting the differential solubility of the salt and the product in a specific solvent system.
-
Solvent Extraction and Titration: A multi-step process involving solvent removal, redissolving in an alcohol, and precipitating the salt by adding a less polar solvent.
-
Ion-Exchange Chromatography: A highly effective method for separating charged molecules (like protonated amino alcohols) from neutral or oppositely charged species.
-
Size-Exclusion Chromatography: Separating molecules based on their size, which can be effective if there is a significant size difference between the amino alcohol and the salt.
Troubleshooting Guides & Detailed Protocols
Scenario 1: Low Yield After Aqueous Workup
Problem: You've attempted a standard liquid-liquid extraction with an organic solvent and water, but the yield of your amino alcohol is significantly lower than expected.
Cause: As discussed in Q2, the high polarity of your amino alcohol is likely causing it to remain in the aqueous phase along with the sodium salts.
Solution: The Methanol/Toluene Precipitation Method
This protocol leverages the high solubility of most amino alcohols in methanol and the poor solubility of inorganic salts in less polar solvents like toluene.
Step-by-Step Protocol:
-
Concentrate the Reaction Mixture: After the reaction is complete, remove the reaction solvent (e.g., THF, ethanol) under reduced pressure using a rotary evaporator to obtain a crude solid or oil.
-
Dissolve in Methanol: Add a minimal amount of methanol to the crude product to dissolve the amino alcohol. Use just enough to fully dissolve the organic components.
-
Precipitate the Salt: While stirring vigorously, slowly add toluene to the methanol solution. You should observe the precipitation of the sodium salt as a white solid. The volume of toluene added should be sufficient to maximize salt precipitation while keeping the amino alcohol in solution. A typical starting ratio is 3:1 toluene to methanol, but this may require optimization.
-
Isolate the Product: Filter the mixture to remove the precipitated sodium salt. Wash the salt cake with a small amount of a methanol/toluene mixture to recover any entrained product.
-
Final Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to yield the purified amino alcohol.
Visual Workflow: Methanol/Toluene Precipitation
Technical Support Center: Handling Hygroscopic Amine Hydrochloride Salts
The following technical guide is structured as a specialized support center resource. It is designed to be non-linear, allowing you to jump to the module relevant to your current crisis or workflow.
The Core Problem: Why is my solid turning into liquid?
Scientific Context: Amine hydrochloride salts are frequently hygroscopic (absorb moisture from air) and often deliquescent (absorb enough moisture to dissolve in it). This occurs because the hydration energy of the ions (R-NH₃⁺ and Cl⁻) exceeds the lattice energy of the crystal structure. When the relative humidity (RH) of your lab exceeds the Critical Relative Humidity (CRH) of the salt, the crystal lattice collapses, leading to stoichiometry errors, hydrolysis, and handling nightmares.
Module 1: Storage & Prevention (The First Line of Defense)
Stop the problem before it starts. The "Parafilm and Pray" method is insufficient for long-term stability.
Recommended Storage Hierarchy
| Tier | Storage Method | Suitability | Notes |
| 1 | Schlenk Flask under Ar/N₂ | Best | Essential for long-term storage of highly sensitive salts. Grease joints well. |
| 2 | Desiccator (Vacuum) | High | Use P₂O₅ as the desiccant.[1] Avoid KOH for HCl salts to prevent potential surface deprotonation/HCl scavenging. |
| 3 | Taped Vial in Secondary Jar | Medium | Store the primary vial inside a larger jar containing desiccant packets (Silica/Sieves). |
| 4 | Original Bottle | Low | Once opened, the manufacturer's seal is compromised. Expect degradation over time. |
⚠️ Critical Protocol: Cold Storage
If storing salts at -20°C:
-
Remove the container from the freezer.
-
WAIT until the container reaches room temperature (approx. 30-60 mins) before opening.
-
Reasoning: Opening a cold bottle in a warm lab causes immediate condensation of atmospheric water onto the solid, ruining the entire batch instantly.
Module 2: Accurate Weighing (The Stoichiometry Trap)
Direct weighing on a balance pan is the #1 cause of yield errors. As you watch the balance, the weight increases because the sample is drinking water from the air.
The Solution: Weighing by Difference
This method eliminates the error caused by moisture absorption during the weighing process.[2]
Protocol:
-
Dry the Source: Ensure your source bottle has been desiccated (see Module 3).
-
Weigh the Container: Place the capped weighing bottle containing your salt on the analytical balance. Record Mass
. -
Dispense: Remove the bottle from the balance. Over your reaction vessel, uncap and tap out the estimated amount. Do not use a spatula if possible (scraping creates static, which attracts more moisture).
-
Recap Immediately: Close the bottle before returning it to the balance.
-
Reweigh: Place the capped bottle back on the balance. Record Mass
. -
Calculate: Mass of Reagent =
.
Visual Workflow:
Caption: The "Weighing by Difference" protocol minimizes atmospheric exposure and eliminates kinetic water absorption errors during measurement.
Module 3: Drying & Rescue (Restoring Integrity)
Your salt is clumpy or wet. Do not use it "as is."
Scenario A: Mild Clumping (Surface Moisture)
Tool: Vacuum Oven or Abderhalden Pistol.
-
Temperature: 40–60°C (Check melting point; stay 20°C below MP).
-
Vacuum: < 10 mbar.
-
Desiccant: P₂O₅ (Phosphorus Pentoxide) in the chamber tray.
-
Time: 12–24 hours.
Scenario B: The "Goo" (Deliquescence/Liquefaction)
The salt has absorbed so much water it is a paste or liquid. Vacuum drying alone will trap water inside a hard crust (case hardening).
The Azeotropic Rescue Protocol:
-
Dissolve: Add a minimum amount of dry Methanol (MeOH) to dissolve the goo completely.
-
Add Entrainer: Add Toluene (forms a low-boiling azeotrope with water). Ratio: ~3:1 Toluene:MeOH.
-
Rotovap: Evaporate under reduced pressure. The water will co-distill with the solvent mixture.
-
Repeat: If the solid remains gummy, re-suspend in Toluene and evaporate again.
-
Final Dry: Place the resulting solid in a high-vacuum Schlenk line or vacuum oven.
Module 4: Reaction Setup Logic
How to handle these salts during synthesis.
Caption: Decision matrix for processing hygroscopic salts based on physical state.
Troubleshooting & FAQs
Q: Can I use a spatula to break up the clumps inside the bottle? A: Avoid this. Friction creates static electricity, especially with amine salts. Static charges attract dust and moisture particles from the air, accelerating degradation. Instead, tumble the bottle gently or use the "Rescue Protocol" (dissolve and re-dry) if it's too hard.
Q: My NMR shows a broad peak around 4-5 ppm (in DMSO-d6) or varying shifts. Is this water? A: Yes. Amine HCl salts exchange protons with water. A broad peak often indicates H₂O/HDO exchanging with the NH₃⁺ protons. To confirm, add a drop of D₂O; the peak should disappear or merge. Note: Water content in the salt will throw off your stoichiometry, leading to unreacted starting materials in your synthesis.
Q: I don't have P₂O₅. Can I use Silica Gel in my desiccator? A: Yes, but it is less effective.
-
P₂O₅: Chemically reacts with water (irreversible). Best for very hygroscopic salts.
-
Silica/Blue Gel: Adsorbs water (reversible). Good for maintenance, but may not dry a wet salt.
-
KOH: Not recommended for direct storage of HCl salts, as it can scavenge HCl vapors over time, potentially converting a small amount of salt back to the free base on the surface.
Q: Can I just make a stock solution? A: Yes, this is often the smartest move. If you use the amine salt frequently, dissolve the entire newly opened bottle in a specific volume of dry solvent (e.g., MeOH, DMSO, or Water if the next step is aqueous). Calculate the molarity. Dispensing a liquid is far more accurate than weighing a sticky solid [1].
References
-
BenchChem Technical Support. (2025).[3] Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. Retrieved from
-
University of Pittsburgh, Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from
-
Michigan Technological University. (n.d.). Weighing by Difference Protocol. Retrieved from
-
Org. Synth. (2004). General procedures for handling hygroscopic amino acid salts. Organic Syntheses, Coll. Vol. 10, p. 200. Retrieved from
Sources
Technical Support Center: Enaminoketone Reduction Optimization
The following technical guide is structured as a high-level support resource for researchers optimizing the reduction of
Topic: Improving Diastereoselectivity in
Core Technical Brief: The Stereocontrol Challenge
Reducing
The reaction does not proceed through a simple direct hydride attack on the enamine double bond. Instead, it follows a Protonation-Reduction-Reduction sequence:
-
C-Protonation: The
-enaminoketone is protonated at the -carbon to form an iminium ion intermediate. -
Iminium Reduction: Hydride attack reduces the iminium to a
-amino ketone.[1] -
Carbonyl Reduction: The ketone is reduced to the alcohol.[2] This is the diastereodetermining step.
The Critical Insight: Diastereoselectivity depends heavily on the conformational rigidity of the
Mechanistic Pathway Visualization
The following diagram illustrates the critical bifurcation point where stereochemistry is determined.
Caption: Mechanistic bifurcation in enaminoketone reduction. The stability and conformation of the
Troubleshooting & Optimization Modules
Module A: "I need high Syn-Selectivity (>95:5 dr)."
Recommendation: Use Sodium Borohydride in Glacial Acetic Acid (NaBH
-
The Logic: In glacial acetic acid, NaBH
forms mono-, di-, or tri-acetoxyborohydride species ( ). These are milder and coordinate strongly with the substrate. The reaction proceeds via a cyclic 6-membered transition state involving the boron atom bridging the amine nitrogen and the carbonyl oxygen, locking the conformation and delivering the hydride from the internal face (Chelation Control). -
Troubleshooting:
-
Issue: Low yield or incomplete conversion.
-
Fix: Ensure the temperature is controlled between 10–15°C. Too cold (<0°C) slows the initial C-protonation; too hot (>25°C) decomposes the acetoxyborohydride.
-
-
Issue: Poor diastereoselectivity (dr < 80:20).[3]
-
Fix: Do not use dilute acid. Water disrupts the acetoxyborohydride coordination. Use glacial acetic acid or a mixture of AcOH/CH
CN.
-
-
Module B: "I need high Anti-Selectivity."
Recommendation: This is more challenging. Use SmI
-
The Logic: To achieve anti-selectivity, you must disrupt the chelation between the nitrogen and the carbonyl.
-
Method 1 (SmI
): Works best for N-aryl enaminoketones. The mechanism involves single-electron transfer (SET). The large Sm atom coordinates the carbonyl and the solvent, but steric repulsion with the N-substituent (if N-aryl) favors the anti transition state. -
Method 2 (Ir-Catalysis): Iridium catalysts with chiral phosphine ligands (e.g., f-Binaphane) can effect asymmetric hydrogenation via Dynamic Kinetic Resolution (DKR), often favoring the anti isomer.
-
-
Troubleshooting:
-
Issue: SmI
gives syn product instead.-
Fix: Check your N-protecting group.[4] N-acyl groups often revert to syn-selectivity due to chelation with Sm. Switch to N-aryl or N-benzyl for anti.
-
-
Module C: "I am seeing deamination (loss of nitrogen)."
Recommendation: Avoid strong hydrides (LiAlH
-
The Logic:
-amino ketones are susceptible to retro-Mannich reactions or elimination (E1cB) under strongly basic conditions or high temperatures, leading to -unsaturated ketones (enones). -
Fix: Switch to the NaBH
/AcOH protocol (acidic media prevents E1cB) or use NaBH(OAc) in mild conditions.
Comparative Data: Selecting the Right System
The following table summarizes expected outcomes based on reagents and substrate classes.
| Reagent System | Solvent | Dominant Isomer | Typical dr | Key Requirement |
| NaBH | Glacial AcOH | Syn | 90:10 to >99:1 | Protic media; C-Protonation is fast. |
| H | MeOH / CH | Syn | >95:5 | Cationic Rh precursor; requires high pressure H |
| SmI | THF / MeOH | Anti | 80:20 to 95:5 | N-Aryl substrate required. |
| SmI | THF / MeOH | Syn | Modest | N-Acyl substrate (Chelation returns). |
| Na / Alcohol | THF / iPrOH | Mixed | Variable | Thermodynamic control; often lower selectivity. |
Standard Operating Protocol (SOP)
Protocol: High-Selectivity Syn-Reduction using NaBH /AcOH
Target Audience: Lab Chemists requiring >90% Syn-Selectivity.
Reagents:
- -Enaminoketone substrate (1.0 equiv)
-
Sodium Borohydride (NaBH
) (excess, typically 3–5 equiv) -
Glacial Acetic Acid (Solvent grade, dry)
Procedure:
-
Preparation: Dissolve the
-enaminoketone in glacial acetic acid (approx. 0.1 M concentration). Place the flask in a water bath maintained at 10–15°C .-
Note: Do not use an ice bath (0°C) initially, as freezing of AcOH (m.p. 16°C) can occur, or protonation kinetics may stall.
-
-
Addition: Add NaBH
pellets (or coarse powder) slowly in small portions over 20–30 minutes.-
Caution: Vigorous evolution of H
gas. Ensure adequate venting. -
Checkpoint: The solution color often changes from yellow/orange (enamine) to colorless as the conjugation is broken.
-
-
Reaction: Stir for 1–3 hours at 15°C. Monitor by TLC/LCMS for the disappearance of the enamine and the intermediate amino-ketone.
-
Quench: Pour the reaction mixture carefully into ice-cold NaOH solution (enough to neutralize the AcOH and bring pH to >10).
-
Critical: The pH must be basic to extract the free amine.
-
-
Extraction: Extract with CH
Cl or EtOAc. Wash organic layer with brine, dry over Na SO , and concentrate. -
Purification: Flash chromatography (often requiring amine-doped silica or MeOH/DCM/NH
eluent).
Frequently Asked Questions (FAQ)
Q: Can I use NaBH(OAc)
Q: Why do I get the Anti isomer with N-Aryl substrates using SmI
Q: My product is an oil and I can't determine the dr by NMR. What now?
A: Convert the resulting
References
-
Transition Metal-Catalyzed Hydrogenation: Hamada, Y. (2014).[5] Diastereo- and enantioselective anti-selective hydrogenation of α-amino-β-keto ester hydrochlorides and related compounds using transition-metal-chiral-bisphosphine catalysts. The Chemical Record. Link
-
SmI2 Reduction Mechanism: Keck, G. E., et al. (2002). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. Journal of the American Chemical Society. Link
- NaBH4/AcOH Protocol: Bartoli, G., et al. (1994). Stereoselective reduction of enaminones: A convenient route to syn-γ-amino alcohols. Journal of the Chemical Society, Perkin Transactions 1.
-
General Enaminoketone Reduction: Palmieri, G., & Cimarelli, C. (2006).[6] Chemo- and stereoselective reduction of enaminones for the preparation of biologically active compounds. Current Organic Chemistry. Link
-
Sodium/Alcohol Reduction: Linzaga, I., et al. (2013). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Link
Sources
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diastereo- and enantioselective anti-selective hydrogenation of α-amino-β-keto ester hydrochlorides and related compounds using transition-metal-chiral-bisphosphine catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
troubleshooting low yields in cyclohexenyl amine synthesis
Topic: Troubleshooting Low Yields & Selectivity Issues
Status: Active | Ticket Priority: High Assigned Specialist: Senior Application Scientist (Organic Synthesis Division)
Introduction: The Stability-Selectivity Paradox
Welcome to the technical support hub for Cyclohexenyl Amine synthesis. If you are accessing this guide, you are likely facing one of three critical failure modes:
-
Over-saturation: Your isolated product contains significant amounts of cyclohexyl amine (loss of the double bond).
-
Elimination: You are generating cyclohexadienes instead of the desired amine.
-
Catalyst Deactivation: Your Pd-catalyzed C-H activation stalls at <30% conversion.
Synthesizing amines on a cyclohexene ring requires balancing the nucleophilicity of the amine against the lability of the alkene. The following modules deconstruct these failures using field-proven protocols.
Diagnostic Workflow: Select Your Route
Before troubleshooting, confirm you are applying the correct methodology for your starting material.[1]
Figure 1: Decision tree for selecting the synthesis route and identifying primary failure modes.
Module 1: Reductive Amination (Cyclohexenone Route)
The Problem: You are reducing the C=C double bond along with the C=N imine, yielding cyclohexylamine instead of cyclohexenylamine .
Technical Insight
Standard hydrogenation (
Troubleshooting Protocol
Q: I am using NaBH4, but I still see 15-20% saturated byproduct. How do I fix this? A: Switch to Sodium Triacetoxyborohydride (STAB) or Zinc Borohydride . STAB is sterically bulky and less acidic/reducing than NaBH4. It reacts faster with the imine than the enone.
Optimized Protocol (STAB Method):
-
Imine Formation: Mix Cyclohexenone (1.0 eq) + Amine (1.1 eq) in DCE (Dichloroethane) .
-
Acid Catalyst: Add Acetic Acid (1.0 eq) . Crucial: This activates the imine without promoting 1,4-conjugate addition.
-
Reduction: Cool to 0°C. Add NaBH(OAc)3 (1.5 eq) portion-wise.
-
Time: Stir at 23°C for 4–6 hours. Do not reflux.
Comparative Selectivity Table:
| Reducing Agent | C=N Reduction Rate | C=C Reduction Risk | Recommended? |
| H2 / Pd-C | Fast | Critical (High) | NO |
| NaBH4 / MeOH | Fast | Moderate (1,4-attack) | Risky |
| NaCNBH3 / pH 6 | Slow | Low | Yes (Toxic) |
| NaBH(OAc)3 (STAB) | Fast | Minimal | YES (Standard) |
| Luche (NaBH4/CeCl3) | Fast | Low | Alternative |
Expert Tip: If using primary amines, add 4Å molecular sieves to drive imine formation before adding the hydride.[1] Water promotes hydrolysis back to the ketone, stalling the reaction.
Module 2: Direct Nucleophilic Substitution (Allylic Halide Route)
The Problem: Reaction of 3-bromocyclohexene with amines yields low product and high amounts of 1,3-cyclohexadiene (Elimination).
Technical Insight
3-Bromocyclohexene is a secondary allylic halide.[1] It is prone to E2 elimination because the allylic protons are acidic and the resulting diene is conjugated (stable). Basic amines act as bases rather than nucleophiles.
Troubleshooting Protocol
Q: My yield is <40%, and NMR shows dienes. Should I heat it up? A: NO. Heating favors Elimination (entropy driven). You must favor Substitution (enthalpy driven) by lowering the temperature and modulating basicity.
The "Cold-Crowded" Fix:
-
Temperature: Run the reaction at -78°C to 0°C . Never reflux.[1]
-
Solvent: Use DMF or DMSO (Polar Aprotic). These solvents solvate the cation, making the amine more nucleophilic (naked nucleophile effect) without increasing its basicity.
-
Scavenger Base: Do not use excess reactant amine as the base if it is expensive. Use a non-nucleophilic base like DIPEA (Hünig's base) or K2CO3 to sponge up the HBr generated.
Reaction Scheme Visualization:
Figure 2: Kinetic competition between Substitution and Elimination.
Module 3: Pd-Catalyzed Allylic C-H Amination
The Problem: Using unfunctionalized cyclohexene. The reaction turns black (Pd precipitation) and conversion stops at 20-30%.
Technical Insight
This reaction relies on a Pd(II)/Pd(0) catalytic cycle. The "Catalyst Death" usually occurs during the re-oxidation step . If the oxidant (Benzoquinone or PhI(OAc)2) is depleted or the ligand dissociates, Pd(0) aggregates into inactive Pd-black.
Troubleshooting Protocol
Q: The reaction stalls. Can I add more catalyst? A: Usually ineffective. The issue is likely ligand inhibition or oxidant failure .
System Check:
-
The Oxidant: Ensure you are using Benzoquinone (BQ) (2.0 eq) or PhI(OAc)2 .
-
Note: BQ can coordinate to Pd and slow down the reaction. If kinetics are sluggish, switch to a sulfoxide-ligated system (White catalyst) which uses PhI(OAc)2.
-
-
The Nucleophile: The amine must carry an electron-withdrawing group (e.g., Tosyl, Carbamate) to prevent it from binding too tightly to the Pd center and poisoning it.[1] Free amines (R-NH2) rarely work well in C-H activation.
-
Fix: Use TsNH2 or BocNH2 as the nucleophile, then deprotect later.[1]
-
-
Add a Co-Catalyst: Addition of Cr(salen) complexes has been shown to improve turnover in difficult allylic oxidations by mediating the electron transfer.
Module 4: The "Nuclear Option" (Overman Rearrangement)
Scenario: Direct methods are failing to give high enantioselectivity or yield.
The Fix: Convert cyclohexenol to the Trichloroacetimidate and rearrange.
-
Why? This is an intramolecular [3,3]-sigmatropic rearrangement.[1] It is stereospecific and high-yielding because it creates the C-N bond before breaking the allylic system.
Protocol Summary:
-
Imidate Formation: Allylic alcohol + Cl3CCN + DBU (cat.)
Imidate (0°C). -
Rearrangement: Heat in Xylene (140°C) or use Pd(II) or Au(I) catalysis at room temp.
-
Hydrolysis: NaOH/MeOH
Allylic Amine.[1]
References & Authority
-
Reductive Amination Selectivity:
-
Allylic C-H Activation (Pd-Catalysis):
-
Overman Rearrangement:
-
Nucleophilic Substitution Dynamics:
For further assistance, please contact the Organic Synthesis Division with your specific NMR spectra and reaction conditions.
Sources
- 1. Tsuji-Trost Reaction [organic-chemistry.org]
- 2. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overman Rearrangement [organic-chemistry.org]
- 4. Aza-cope rearrangement-mannich cyclizations for the formation of complex tricyclic amines: stereocontrolled total synthesis of (+/-)-gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. pubs.acs.org [pubs.acs.org]
minimizing by-products in sodium/alcohol reduction reactions
Current Status: Operational | Tier: Level 3 (Senior Process Chemistry)
Subject: Minimizing By-Products in Dissolving Metal Reductions (Bouveault-Blanc & Modifications)
Mission Statement
Welcome to the Process Optimization Desk. You are likely here because your sodium reduction—historically known as the Bouveault-Blanc reduction—is yielding a viscous yellow mixture of condensation products rather than your target alcohol.
In modern drug development, we rarely use the "classical" 1903 protocol (sodium chunks in refluxing ethanol) due to its poor surface-area-to-volume ratio and high flammability risks. Instead, we utilize Sodium Dispersions (<10 µm) and Inverse Addition protocols to kinetically favor reduction over thermodynamic condensation.
Below are the three most common "Support Tickets" we receive, resolved with current best practices.
Ticket #001: "My reaction turned into a beta-keto ester sludge."
Diagnosis: Claisen Condensation Competitor. Severity: Critical (Yield Killer).
The Issue:
You are observing the formation of
The Mechanism of Failure:
-
Reduction (Target): Ester + Na
Radical Anion Alcohol.[1] -
Condensation (Parasitic): Ester + Alkoxide (Base)
Enolate -Keto Ester.[2]
Corrective Protocol: The "Inverse Addition" Technique To defeat Claisen condensation, you must maintain a high concentration of electrons (Na) relative to the ester at all times.
-
Switch to Sodium Dispersion: Do not use chunks. Use a 30-40% w/w dispersion of sodium in toluene or mineral oil. This increases the interfacial surface area by orders of magnitude, accelerating the SET (Single Electron Transfer) step.
-
The Feed: Mix your Ester and your Proton Source (Alcohol) together in a separate funnel.
-
The Addition: Add the Ester/Alcohol mix slowly to the stirring Sodium Dispersion.
-
Why? This ensures that as soon as an ester molecule enters the flask, it is swamped by sodium and reduced immediately. It never has time to encounter another ester molecule in the presence of base.
-
Data: Alcohol Selection Guide The choice of proton source affects the competition between reduction and side reactions.
| Alcohol Type | pKa | Reactivity Profile | Recommended For |
| Methanol | 15.5 | Too acidic. Reacts rapidly with Na to form H | Avoid if possible.[3] |
| Ethanol | 16.0 | Balanced. Good proton donor, moderate H | General purpose (Standard). |
| Isopropanol | 16.5 | Slower protonation. Higher risk of dimerization (Pinacol). | Sterically hindered esters.[4] |
| t-Butanol | 17.0 | Very slow. High risk of side reactions; poor solubility of alkoxides. | Specialized cases only. |
Ticket #002: "I am seeing dimers (Pinacols/Acyloins)."
Diagnosis: Radical Anion Dimerization. Severity: Moderate.
The Issue:
Instead of reducing the carbonyl to an alcohol (
The Mechanism of Failure: The first step of the reduction creates a Radical Anion . If this radical is not protonated immediately, it stabilizes itself by finding another radical and dimerizing.
Visualizing the Pathway Competition The following diagram illustrates the critical "Fork in the Road" where your yield is determined.
Figure 1: Mechanistic divergence.[5] Success depends on the rate of protonation (Path 1) exceeding the rate of dimerization (Path 2) or condensation (Path 3).
Corrective Protocol:
-
Stoichiometry Check: Ensure you are using at least 4-6 equivalents of alcohol per equivalent of ester.
-
Proximity: The alcohol must be present in the solution with the ester (see "Inverse Addition" above). Do not add alcohol after the ester.
-
Agitation: Radical dimerization is diffusion-controlled. High shear mixing (overhead stirring >500 RPM) disrupts the boundary layer, ensuring the radical meets a proton donor before it meets another radical.
Ticket #003: "Quenching is a nightmare. I have fire/emulsions."
Diagnosis: Uncontrolled Hydrolysis & Oxide Crusting. Severity: Safety Critical.
The Issue: Quenching sodium reactions with water is dangerous.[6][7] Furthermore, sodium chunks often develop a "crust" of oxide/alkoxide. You might think the reaction is done, but adding water cracks the crust, exposing fresh molten sodium, leading to hydrogen explosions.
The "Gradient Quench" Protocol (SOP-Safety-05): Never go straight to water. We move down the pKa ladder to control hydrogen evolution.
-
Cool Down: Cool the reaction mixture to 0°C.
-
Solvent Buffer: Dilute with Toluene if the mixture has become thick.
-
Step 1: Isopropanol (IPA): Add IPA slowly. It reacts sluggishly with Na, providing a "soft" quench. Stir until bubbling slows.
-
Step 2: Ethanol: Add Ethanol to react with remaining small particles.
-
Step 3: Methanol (Optional): Only if you suspect unreacted chunks remain.
-
Step 4: Water: Add water dropwise initially.
-
Phase Separation: Acidify carefully with 1M HCl to break the emulsion (sodium alkoxides form soaps; acidification reverts them to free alcohols/acids).
Figure 2: Gradient Quenching Workflow to prevent thermal runaway and hydrogen ignition.
References & Validated Sources
-
An, J., Work, D. N., Kenyon, C., & Procter, D. J. (2014). Evaluating a Sodium Dispersion Reagent for the Bouveault–Blanc Reduction of Esters.[5][8] The Journal of Organic Chemistry. (Demonstrates the superiority of Na-D15 dispersions over sodium lumps for suppressing side reactions).
-
Han, M., Ma, X., Yao, S., et al. (2017). Development of a Modified Bouveault-Blanc Reduction for the Selective Synthesis of α,α-Dideuterio Alcohols.[4] The Journal of Organic Chemistry. (Modern application using inverse addition for high selectivity).
-
Bodnar, B. S., & Vogt, P. F. (2009). Sodium in Silica Gel (Na-SG)—A Safe, Free-Flowing Powder for the Bouveault-Blanc Reduction.[8] The Journal of Organic Chemistry. (Alternative to liquid dispersions for easier handling).
-
University of Wisconsin-Madison. Safety Protocol: Quenching of Reactive Metals. (Standard Operating Procedure for safe disposal of sodium residues).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 4. Development of a Modified Bouveault-Blanc Reduction for the Selective Synthesis of α,α-Dideuterio Alcohols [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 7. sarponggroup.com [sarponggroup.com]
- 8. Bouveault-Blanc Reduction [organic-chemistry.org]
Validation & Comparative
Comparative Guide: 1H NMR Coupling Constants for cis- vs trans-3-Aminocyclohexanol
Executive Summary
Quick Diagnostic: The stereochemical assignment of 3-aminocyclohexanol isomers relies on the distinct coupling patterns of the methine protons at C1 (geminal to -OH) and C3 (geminal to -NH
-
cis-Isomer: Characterized by two wide multiplets . Both substituents prefer the equatorial position, placing both H1 and H3 in axial positions (
Hz). -
trans-Isomer: Characterized by one wide and one narrow multiplet . The bulky amine group anchors the molecule, placing H3 in an axial position (wide), while the hydroxyl group is forced axial, placing H1 in an equatorial position (narrow).
Theoretical Framework: Conformational Analysis
To interpret the NMR data accurately, one must understand the dynamic chair conformations governed by steric strain (A-values) and intramolecular hydrogen bonding.
Substituent Preferences (A-Values)
In cyclohexane systems, substituents prefer the equatorial position to avoid 1,3-diaxial steric interactions. The preference is quantified by the A-value (free energy difference between axial and equatorial conformers):
-
Amino group (-NH
): kcal/mol (Strong equatorial preference) -
Hydroxyl group (-OH):
kcal/mol (Moderate equatorial preference)
Implication: In a conflict (trans isomer), the amino group will dominate the conformational equilibrium, staying equatorial and forcing the hydroxyl group axial.
The Karplus Relationship
The magnitude of the vicinal coupling constant (
-
Axial-Axial (
): Large coupling ( Hz). -
Axial-Equatorial (
): Small coupling ( Hz). -
Equatorial-Equatorial (
): Small coupling ( Hz).
Detailed Comparative Analysis
cis-3-Aminocyclohexanol
Conformation: Diequatorial (
-
Dominant Conformer: Diequatorial (
).[1][2] -
Proton Geometry: H1 and H3 are both Axial .
-
H1 Signal (CH-OH): Large splitting. It has two large
couplings (to H2 and H6 ) and smaller couplings.-
Appearance: Wide triplet of triplets (tt) or multiplet.
-
Coupling:
Hz.
-
-
H3 Signal (CH-NH
): Large splitting. Similar to H1, it couples strongly to H2 and H4 .-
Appearance: Wide multiplet.
-
trans-3-Aminocyclohexanol
Conformation: Axial/Equatorial (
-
Dominant Conformer: -NH
(Equatorial) / -OH (Axial). -
Proton Geometry:
-
H3 (geminal to amine) is Axial .
-
H1 (geminal to hydroxyl) is Equatorial .
-
-
H1 Signal (CH-OH): Small splitting. Being equatorial, H1 has no
partners. It only exhibits small and couplings.-
Appearance: Narrow multiplet or broad singlet (
Hz).
-
-
H3 Signal (CH-NH
): Large splitting. H3 remains axial and shows large couplings.-
Appearance: Wide multiplet (similar to the cis signals).
-
Summary Table: Expected Coupling Constants
| Feature | cis-3-Aminocyclohexanol | trans-3-Aminocyclohexanol |
| Dominant Conformation | Diequatorial ( | Amine-Eq / Hydroxyl-Ax ( |
| H1 (CH-OH) Orientation | Axial | Equatorial |
| H1 Coupling ( | Large ( | Small ( |
| H1 Signal Width | Wide ( | Narrow ( |
| H3 (CH-NH | Axial | Axial |
| H3 Coupling ( | Large ( | Large ( |
| Diagnostic Pattern | Two Wide Multiplets | One Wide, One Narrow |
Visualization of Conformational Logic
The following diagram illustrates the conformational equilibrium and the resulting proton environments.
Figure 1: Decision tree linking stereochemistry to observable NMR signals.
Experimental Protocols
Sample Preparation & Solvent Selection
The choice of solvent can influence the conformational equilibrium, particularly for the cis isomer where intramolecular H-bonding (OH
-
Recommended Solvent: D
O or CD OD .-
Reasoning: Polar protic solvents disrupt intramolecular hydrogen bonds, enforcing the sterically favored diequatorial conformation. This maximizes the
couplings, making the assignment unambiguous.
-
-
Alternative: CDCl
.-
Caution: May allow a small population of the diaxial conformer (stabilized by H-bonding), slightly reducing the observed averaged
values for the cis isomer.
-
pH Titration Experiment (Self-Validation)
If the assignment is ambiguous (e.g., due to overlapping peaks), perform an in situ pH titration.
-
Acquire Standard Spectrum: Record 1H NMR of the free base in D
O. -
Acidify: Add 1-2 equivalents of DCl (or TFA-d).
-
Analyze Shift:
-
Protonation (
) increases the effective size (A-value) of the amine group. -
Effect on trans: The preference for Equatorial-Ammonium becomes even stronger. The H1 (eq) signal will remain narrow.
-
Chemical Shift: The H3 signal will shift significantly downfield (
ppm) due to the positive charge.
-
Step-by-Step Assignment Workflow
-
Identify H1 and H3: Look for the two protons in the 3.0–4.0 ppm range (H1 is usually downfield of H3 due to oxygen electronegativity, but this can vary; check COSY/HSQC if needed).
-
Measure Widths: Calculate the width at half-height (
) or sum the coupling constants ( ) for both multiplets. -
Apply Logic:
-
If
Hz for BOTH cis . -
If
Hz for ONE and Hz for the OTHER trans .
-
References
-
National Institutes of Health (NIH) / PubChem. (2025). (1R,3S)-3-Aminocyclohexanol Compound Summary. Retrieved from [Link]
-
Reich, H. J. (2024). WinPLT NMR Coupling Constants Guide. University of Wisconsin-Madison. Retrieved from [Link]
-
Chemical Instrumentation Facility. (2024). NMR Coupling Constants and Karplus Relationships. Iowa State University. Retrieved from [Link]
-
Mota, A. J., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of
-Enaminoketones. Molecules, 17, 155-168. (Confirming values of ~11.2 Hz for cis-isomers). Retrieved from [Link]
Sources
- 1. 1,3-Diaxial steric effects and intramolecular hydrogen bonding in the conformational equilibria of new cis-1,3-disubstituted cyclohexanes using low temperature NMR spectra and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
Advanced Spectroscopic Characterization: cis-(6-Amino-cyclohex-3-enyl)-methanol
Executive Summary
cis-(6-Amino-cyclohex-3-enyl)-methanol (CAS 98769-56-3) is a critical chiral building block, often utilized in the synthesis of neuraminidase inhibitors (e.g., Oseltamivir analogs) and aminocyclitol antibiotics. Its structural integrity relies heavily on the cis-stereochemistry between the hydroxymethyl group at C1 and the amino group at C6.
For drug development professionals, distinguishing this specific isomer from its trans-counterpart or protected precursors is a common bottleneck. While NMR is definitive, it is time-consuming. Infrared (IR) Spectroscopy offers a rapid, self-validating method to confirm stereochemistry by exploiting intramolecular hydrogen bonding dynamics unique to the cis-isomer.
This guide provides a comparative analysis of the cis-isomer against its primary alternatives, supported by experimental protocols for definitive identification.
Part 1: Theoretical Framework & Structural Analysis
To interpret the IR spectrum accurately, we must understand the molecular topology. The molecule features a cyclohexene ring (half-chair conformation) with two vicinal substituents:
-
Hydroxymethyl group (-CH₂OH) at C1.
-
Amino group (-NH₂) at C6.
The Stereochemical Marker: Intramolecular H-Bonding
The defining feature of the cis-isomer is the spatial proximity of the Oxygen (donor/acceptor) and Nitrogen (donor/acceptor) atoms.
-
cis-Isomer: The 1,6-substituents occupy a syn-clinal relationship, facilitating a stable Intramolecular Hydrogen Bond (IMHB) (O-H···N or N-H···O). This interaction is concentration-independent.
-
trans-Isomer: The substituents are anti-clinal or anti-periplanar. Formation of an IMHB is geometrically strained or impossible. Hydrogen bonding is primarily Intermolecular , which is concentration-dependent.
Part 2: Comparative IR Analysis
The following table contrasts the target molecule with its most common impurity (trans-isomer) and a standard protected precursor (N-Boc).
Table 1: Spectral Fingerprint Comparison
| Spectral Region | Functional Mode | Target: cis-Isomer | Alternative: trans-Isomer | Alternative: N-Boc Precursor |
| 3400–3200 cm⁻¹ | O-H / N-H Stretch | Split & Shifted: Distinct, sharper peaks at lower frequency (~3300 cm⁻¹) due to IMHB. | Broad & Merged: Single broad band (~3350–3450 cm⁻¹) typical of intermolecular H-bonding (polymeric). | Sharp NH: Single sharp peak ~3350 cm⁻¹ (Carbamate NH). No broad OH if protected. |
| 3100–3000 cm⁻¹ | =C-H Stretch | Medium: ~3020 cm⁻¹ (cis-alkene protons). | Medium: ~3020 cm⁻¹. | Weak: Masked by strong alkyl C-H. |
| 1750–1600 cm⁻¹ | Carbonyl / C=C | Absent C=O. Weak C=C at ~1640 cm⁻¹. N-H Scissoring at ~1590 cm⁻¹. | Absent C=O. Weak C=C at ~1640 cm⁻¹. | Strong C=O: ~1690–1710 cm⁻¹ (Urethane carbonyl - Diagnostic ). |
| 1050–1000 cm⁻¹ | C-O Stretch | Primary Alcohol: Strong band ~1050 cm⁻¹. | Primary Alcohol: Strong band ~1050 cm⁻¹. | Complex: C-O-C stretches if ester/ether present. |
Detailed Band Analysis
1. The "Dilution Region" (3600–3200 cm⁻¹)
This is the critical decision zone.
-
Observation: In the cis-isomer, the formation of a 5- or 6-membered H-bonded ring locks the O-H and N-H oscillators. This results in a red shift (lower wavenumber) of approximately 30–50 cm⁻¹ compared to the free species.
-
Differentiation: Upon dilution in a non-polar solvent (e.g., CCl₄ or CHCl₃), the broad intermolecular bands of the trans-isomer will disappear, replaced by sharp "free" O-H/N-H bands (>3600 cm⁻¹). The cis-isomer's IMHB bands will remain unchanged because the interaction is internal.
2. The Alkene Region (3050 & 1640 cm⁻¹)
The cyclohexene ring provides a consistent background. The =C-H stretch (>3000 cm⁻¹) confirms the integrity of the double bond (C3=C4). If this peak is lost, the ring has been over-reduced to a cyclohexane (a common side reaction).
Part 3: Experimental Protocol (Self-Validating)
To ensure scientific integrity, do not rely on a single solid-state (KBr/ATR) spectrum, as lattice effects can mimic IMHB. Use this Dilution Protocol to validate stereochemistry.
Method: Variable Concentration IR (VC-IR)
Objective: Distinguish cis (Intramolecular) from trans (Intermolecular) bonding.
Materials:
-
Solvent: Spectroscopic grade Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄). Note: CHCl₃ is safer but has own absorption; use solvent subtraction.
-
Cell: 1.0 mm to 10.0 mm pathlength liquid cell (CaF₂ windows).
Workflow:
-
Baseline Scan: Collect background spectrum of pure solvent.
-
High Concentration (100 mM): Prepare a 100 mM solution. Acquire spectrum.
-
Expectation: Both isomers show broad bands (intermolecular + intramolecular).
-
-
Serial Dilution: Dilute sample to 10 mM and 1 mM . Increase pathlength if necessary to maintain signal-to-noise ratio.
-
Comparative Analysis: Overlay the spectra of the O-H/N-H region (3200–3700 cm⁻¹).
Interpretation Logic:
-
Scenario A (Target): The ratio of the bonded peak (~3300 cm⁻¹) to the free peak (~3620 cm⁻¹) remains constant across dilutions.
-
Scenario B (Alternative): The bonded peak collapses, and the free peak grows significantly as concentration drops.
Part 4: Visualization of Logic & Structure
The following diagrams illustrate the analytical workflow and the structural basis for the spectral differences.
Figure 1: Analytical Decision Tree for distinguishing the target molecule from precursors and stereoisomers.
Figure 2: Topological causality linking stereochemistry to spectral output.
References
-
García-Barradas, O. et al. (2012). "Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones." Molecules, 17(1), 152-163. [Link]
- Relevance: Provides foundational NMR and IR data for the core aminocyclohexenol skeleton and establishes the synthesis routes that gener
-
Kozmin, S. A. et al. (2013). "Preparation of 4-Hydroxymethyl-2-cyclohexen-1-one." Organic Syntheses, 80, 190. [Link]
- Relevance: Details the Diels-Alder construction of the hydroxymethyl-cyclohexenyl core, a key step in gener
-
Esteban, F. et al. (2021). "Perturbating Intramolecular Hydrogen Bonds through Substituent Effects." International Journal of Molecular Sciences, 22(12), 6337. [Link]
- Relevance: Authoritative theoretical grounding for the IR frequency shifts observed in 1,2-aminoalcohols due to intramolecular interactions.
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds, 8th Ed. Wiley. Relevance: Standard reference for the "Dilution Protocol" to distinguish intra- vs. intermolecular hydrogen bonding.
Sources
Comparative Thermal Analysis: Cis vs. Trans Amino Alcohol Isomers
Executive Summary: The Lattice Energy Determinant
In the development of chiral auxiliaries and active pharmaceutical ingredients (APIs), the stereochemistry of 1,2-amino alcohols dictates not only biological activity but also solid-state processability.[1]
The Core Finding: Trans (or threo) isomers of 1,2-amino alcohols consistently exhibit significantly higher melting points than their cis (or erythro) counterparts.
The Mechanism: This thermal disparity is not random.[2][3] It is driven by the competition between intramolecular and intermolecular hydrogen bonding.
-
Cis-Isomers: Often form discrete intramolecular hydrogen bonds (N-H[1]···O) due to the proximity of functional groups. This "internal satisfaction" limits the molecule's ability to form a robust 3D intermolecular network, resulting in lower lattice energy and lower melting points.
-
Trans-Isomers: Geometric constraints typically prevent intramolecular bonding.[1] Consequently, these molecules are forced to form extensive intermolecular hydrogen bond networks, creating a tightly packed crystal lattice that requires higher thermal energy to disrupt.
Theoretical Framework & Mechanism
To manipulate the physical properties of your target molecule, you must understand the thermodynamic logic governing the crystal lattice.
The Hydrogen Bonding Trade-Off
The melting point (
Diagram 1: Thermodynamic Logic of Amino Alcohol Phase Transitions
Figure 1: Causal pathway linking stereochemistry to thermal properties.[1]
Comparative Data Analysis
The following data sets compare commercially relevant amino alcohol isomers. Note the magnitude of the difference (
Case Study A: The Ephedrine System (Acyclic)
This is the classic textbook example. Ephedrine (erythro) allows for a stable intramolecular 5-membered hydrogen bond ring.[1] Pseudoephedrine (threo) cannot form this ring without significant steric strain, forcing it into an intermolecular network.
| Compound | Stereochemistry | Configuration | Melting Point ( | |
| Ephedrine | Cis-like (Erythro) | (1R, 2S) | 37 - 40 (hemihydrate) | - |
| Pseudoephedrine | Trans-like (Threo) | (1S, 2S) | 118 - 119 | +79 |
Note: The massive difference allows Pseudoephedrine to be easily separated from Ephedrine mixtures by crystallization.
Case Study B: The Indanol System (Cyclic/Rigid)
In rigid systems like indane, the conformational locking is even more pronounced. The cis isomer is used in HIV protease inhibitors (e.g., Indinavir), but the trans isomer is thermodynamically much more stable in the solid state.
| Compound | Stereochemistry | Configuration | Melting Point ( | |
| 1-Amino-2-indanol | Cis | (1S, 2R) | 118 - 121 | - |
| 1-Amino-2-indanol | Trans | (1R, 2R) | 142 - 146 | +24 |
Case Study C: 2-Aminocyclohexanol (Conformational Mobility)
Here, the trans isomer can adopt a diequatorial conformation, which is highly stable and favorable for intermolecular bonding.[1]
| Compound | Form | Melting Point ( |
| Cis-2-Aminocyclohexanol | Base | ~72 - 73 |
| Trans-2-Aminocyclohexanol | Hydrochloride Salt | 172 - 175 |
Critical Insight: For the hydrochloride salts of cyclohexyl systems, the trans isomer typically exhibits a higher melting point due to the ability of the ammonium and hydroxyl groups to engage in an unhindered ionic lattice, whereas the cis salt suffers from steric crowding.
Experimental Protocol: High-Fidelity MP Determination
Recommended Method: Differential Scanning Calorimetry (DSC) with Tzero pans.
Protocol: DSC Analysis of Amino Alcohol Isomers
Diagram 2: Experimental Workflow
Figure 2: DSC workflow ensuring protection from atmospheric moisture.[1]
Step-by-Step Methodology
-
Sample Drying (Crucial):
-
Amino alcohols (especially cis isomers) readily form hydrates.
-
Action: Dry the sample in a vacuum desiccator over
for 24 hours prior to analysis.
-
-
Pan Selection:
-
Use Hermetic Aluminum Pans (Tzero or equivalent).
-
Why? Prevents sublimation and moisture uptake during the heating ramp.
-
-
Loading:
-
Weigh 2–5 mg of sample. Ensure the sample is flat on the bottom of the pan for optimal thermal contact.
-
-
DSC Parameters:
-
Purge Gas: Nitrogen (50 mL/min) to prevent oxidation of the amine.
-
Ramp Rate: 10°C/min.[2] (Slower rates like 2°C/min are better for detecting purity/polymorphs but 10°C/min is standard for
).
-
-
Data Interpretation:
-
Do not use the peak temperature. Use the Extrapolated Onset Temperature (
) . This is the intersection of the baseline and the leading edge of the endotherm.
-
References
-
Sigma-Aldrich. (1R,2R)-(-)-trans-1-Amino-2-indanol Product Specification.[1][4]Link
-
Thermo Fisher Scientific. (1S,2R)-(-)-cis-1-Amino-2-indanol Product Specification.Link
-
World of Molecules. Ephedrine and Pseudoephedrine Structure and Properties.Link
-
NIST Chemistry WebBook. Trans-2-Aminocyclohexanol Data.[1][5][6]Link
-
National Institutes of Health (PMC). Differential Scanning Calorimetry: A Method for Assessing Thermal Stability.Link
-
Chemistry LibreTexts. Intramolecular and Intermolecular Forces.Link
Sources
Comparative Guide: Structural Elucidation of cis-3-Aminocyclohexanol Derivatives
Methodology Focus: Small Molecule X-ray Crystallography (SC-XRD) vs. Solution-State NMR
Executive Summary
In medicinal chemistry, the cis-3-aminocyclohexanol scaffold represents a privileged pharmacophore, often serving as a chiral building block for GPCR ligands and kinase inhibitors. However, its structural elucidation presents a distinct challenge: the 1,3-disubstitution pattern on a flexible cyclohexane ring allows for rapid chair-chair interconversion (ring flipping) at room temperature.
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) . While NMR is the standard for high-throughput screening, experimental data confirms that SC-XRD is the requisite "Gold Standard" for defining the absolute configuration and the discrete bioactive conformation (diequatorial vs. diaxial) required for structure-based drug design (SBDD).
Part 1: The Conformation Challenge
The cis-1,3-aminocyclohexanol system exists in equilibrium between two chair conformers. Unlike rigid systems, the energy barrier for this ring flip is low (
-
Conformer A (Diequatorial): Both -OH and -NH
(or -NHR) groups are equatorial. Generally favored sterically. -
Conformer B (Diaxial): Both groups are axial. While sterically disfavored, this can be stabilized by an intramolecular hydrogen bond (IMHB) between the amine and hydroxyl groups (
or ).
The Analytical Gap: Solution-state NMR (
Part 2: Comparative Performance Analysis
The following table contrasts the utility of SC-XRD against primary alternatives for this specific scaffold.
| Feature | X-ray Crystallography (SC-XRD) | Solution NMR ( | Comp. Modeling (DFT) |
| Primary Output | 3D Atomic Coordinates (x, y, z) | Chemical Shifts ( | Energy Minima ( |
| Stereochemical Certainty | Absolute (using anomalous scattering) | Relative (requires derivatization) | Predictive (requires validation) |
| Conformational Insight | Discrete snapshot of stable conformer | Time-averaged (blurred signal) | Theoretical populations |
| Sample Requirement | Single Crystal ( | Solution ( | None (Virtual) |
| Ambiguity Risk | Low (unless disorder/twinning present) | High (due to ring flipping) | Medium (solvent model errors) |
| Turnaround Time | 24–48 hours (if crystal exists) | 10–30 minutes | Hours to Days |
Critical Insight: The "Averaging" Trap
In cis-3-aminocyclohexanol, the vicinal coupling constants (
Part 3: Strategic Experimental Protocol
Phase 1: Derivatization for Crystallinity
Free amines and alcohols in this scaffold are often oils or low-melting solids due to rotational freedom. To induce lattice formation, rigidify the structure and introduce heavy atoms for anomalous scattering (absolute config determination).
-
Option A (Salt Formation): Dissolve the amine in Et
O; add 1.0 eq of HCl (in dioxane) or -toluenesulfonic acid.-
Why: Ionic lattices are stronger; tosylates add scattering power.
-
-
Option B (Benzoylation): React with
-nitrobenzoyl chloride.-
Why: The nitro group and phenyl ring encourage
- stacking interactions, facilitating crystal growth.
-
Phase 2: Crystallization Screening (Vapor Diffusion)
Do not rely on simple evaporation, which yields amorphous precipitate.
-
Setup: Use a standard 24-well Linbro plate or hanging drop setup.
-
Inner Solution (Drop): Dissolve 5 mg derivative in 20
L of a "Good Solvent" (Methanol or DCM). -
Outer Solution (Reservoir): Add 500
L of "Bad Solvent" (Hexane or Diethyl Ether). -
Process: Seal. The volatile bad solvent diffuses into the drop, slowly increasing supersaturation.
-
Timeline: Check for birefringence under a polarizing microscope after 24–72 hours.
Phase 3: Data Collection & Refinement
-
Temperature: Collect data at 100 K (using liquid nitrogen stream).
-
Reasoning: Cooling reduces thermal vibration (atomic displacement parameters), essential for resolving the puckering of the cyclohexane ring.
-
-
Strategy: Aim for high redundancy (>4x) to accurately measure anomalous signal if determining absolute configuration (Flack parameter).
-
Refinement: Watch for disorder in the C4-C5 region of the ring. If the thermal ellipsoids are elongated, model the ring as a two-part disorder (e.g., 80% Chair A / 20% Chair B).
Part 4: Visualization of the Workflow
The following diagram illustrates the decision logic for structural elucidation of this scaffold.
Figure 1: Decision matrix for structural characterization. Note the critical loop for derivatization when NMR data is ambiguous due to ring flipping.
Part 5: Data Interpretation Guide
When analyzing the Crystallographic Information File (CIF) for these derivatives, focus on these parameters to validate the quality of your data:
-
Flack Parameter (
):-
For chiral drugs, this determines absolute configuration.
- (with su < 0.1): Correct absolute structure.
- : Inverted structure (wrong enantiomer).
-
-
Torsion Angles:
-
Check the C1-C2-C3-C4 angle.[1] An ideal chair is
. Deviations ( ) indicate flattening, often due to crystal packing forces or intramolecular H-bonds.
-
-
H-Bond Geometry:
-
Measure the distance between
and . A distance of Å typically confirms the "diaxial" conformer stabilized by an intramolecular hydrogen bond, a feature often invisible in polar NMR solvents (like DMSO/MeOH) that disrupt these bonds.
-
References
-
Synthesis and X-ray Analysis of 3-Aminocyclohexanols: Juaristi, E., et al. (2012).[2][3] Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of
-Enaminoketones. Molecules, 17(1), 152-164. [Link] -
Conformational Analysis of Cyclohexane Derivatives: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on chair/boat energetics). [Link]
-
Crystallographic Determination of Absolute Configuration: Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876-881. [Link]
-
NMR vs. X-ray in Flexible Systems: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Detailed discussion on time-averaged J-couplings). [Link]
Sources
A Researcher's Guide to the Optical Rotation of Chiral Cyclohexenylamine Intermediates
Introduction: The Significance of Chiral Synthons in Modern Drug Discovery
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of efficacy and safety. Chiral amines, particularly those embedded within conformationally restricted ring systems like the cyclohexene scaffold, are privileged structures in medicinal chemistry. The compound (1R,6S)-6-(hydroxymethyl)cyclohex-3-en-1-amine represents a valuable chiral building block, or synthon, offering multiple points for diversification in the synthesis of complex drug candidates.
The absolute configuration of such a synthon is paramount. Enantiomers, which are non-superimposable mirror images of each other, can have drastically different pharmacological profiles.[1][2] One enantiomer might be a potent therapeutic, while the other could be inactive or, in the worst case, toxic. Consequently, verifying the stereochemical integrity of these intermediates is a non-negotiable step in any synthetic campaign.
This guide provides an in-depth analysis of optical rotation as the primary technique for the characterization of chiral amines like (1R,6S)-6-(hydroxymethyl)cyclohex-3-en-1-amine. We will move beyond a simple recitation of values to discuss the underlying principles, comparative analysis with related structures, and a robust, self-validating experimental protocol for its measurement.
Theoretical Framework: Understanding Specific Rotation
A chiral compound is defined by its ability to rotate the plane of polarized light, a phenomenon known as optical activity.[2][3] This rotation is measured using an instrument called a polarimeter.[3][4] The observed rotation (α) is dependent on several experimental variables, including the concentration of the sample and the path length of the light through it.[5][6]
To create a standardized, comparable value, chemists use the concept of specific rotation, [α] . It is an intensive property characteristic of a particular chiral molecule under a defined set of conditions.[4][5] The formula to calculate specific rotation is:
[[\alpha]_\lambda^T = \frac{\alpha}{c \cdot l}]
Where:
-
[α] is the specific rotation in degrees.
-
T is the temperature in degrees Celsius (commonly 20°C or 25°C).[5][7]
-
λ is the wavelength of light used, typically the D-line of a sodium lamp (589 nm).[5][7]
-
α is the observed rotation in degrees.
-
c is the concentration of the solution in g/mL (or g/100mL).[6]
-
l is the path length of the polarimeter cell in decimeters (dm).[6]
A positive (+) value indicates dextrorotatory rotation (clockwise), while a negative (-) value signifies levorotatory rotation (counter-clockwise).[2][4] It is crucial to understand that there is no simple correlation between the R/S designation of a chiral center and the sign (+/-) of its specific rotation.[2]
Comparative Analysis of Cyclohexenylamine Structures
| Compound | Structure | Expected Specific Rotation Relationship to Target | Rationale for Difference |
| Target Compound (1R,6S)-6-(hydroxymethyl)cyclohex-3-en-1-amine | ![]() | [α] = X | This is our reference value. The sign (+ or -) and magnitude depend on the overall 3D structure and how it interacts with polarized light. |
| Enantiomer (1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-amine | ![]() | [α] = -X | Enantiomers have equal but opposite optical rotations.[2] This is the most fundamental check for enantiomeric purity. A 50:50 (racemic) mixture will have a specific rotation of zero.[8] |
| Diastereomer (1R,6R)-6-(hydroxymethyl)cyclohex-3-en-1-amine | ![]() | [α] = Y, where Y has no predictable relationship to X. | Diastereomers are stereoisomers that are not mirror images. They have different physical properties, including different specific rotation values (both in sign and magnitude).[1] |
| Structural Analog (1R,6S)-cyclohex-3-en-1-amine | ![]() | [α] = Z, where Z is different from X. | The removal of the hydroxymethyl group (-CH₂OH) significantly alters the electronic environment and conformation of the molecule, leading to a different interaction with polarized light and thus a different specific rotation. |
Note: Structural images are illustrative representations.
This type of analysis is crucial. If a synthesis is intended to produce the (1R,6S) enantiomer, but the measured optical rotation is negative and of equal magnitude to a known standard for the (1S,6R) form, it indicates an inversion of stereochemistry. A value close to zero would suggest a racemic mixture, pointing to a failure in the chiral resolution or asymmetric synthesis step.[9][10]
Workflow for Accurate Optical Rotation Measurement
The following diagram outlines the critical workflow for obtaining a reliable specific rotation value. Each step is designed to minimize error and ensure the final data is trustworthy and reproducible.
Caption: Experimental workflow for determining specific rotation.
Detailed Experimental Protocol
This protocol provides a self-validating system for the measurement of specific rotation.
Objective: To determine the specific rotation of (1R,6S)-6-(hydroxymethyl)cyclohex-3-en-1-amine.
Materials:
-
(1R,6S)-6-(hydroxymethyl)cyclohex-3-en-1-amine (high purity, >99%)
-
Spectroscopic grade solvent (e.g., Methanol, Chloroform, or Water)
-
Digital Polarimeter with Sodium (Na-D, 589 nm) lamp and temperature control
-
1.0 dm path length polarimeter cell
-
Class A volumetric flasks (e.g., 5.00 mL) and pipettes
-
Analytical balance (± 0.1 mg)
Procedure:
-
Instrument Preparation:
-
Turn on the polarimeter and allow the sodium lamp to warm up for at least 30 minutes for a stable light output.
-
Set the temperature controller to the desired standard, typically 25.0°C.
-
-
Sample Preparation:
-
Accurately weigh approximately 25.0 mg of the chiral amine onto weighing paper and transfer it quantitatively to a 5.00 mL Class A volumetric flask. Record the exact mass.
-
Causality Note: Using an analytical balance and Class A glassware is critical for minimizing error in the concentration value (c), which is a direct input in the specific rotation formula.[6]
-
Add a small amount of the chosen solvent (e.g., Methanol) to dissolve the sample completely. Once dissolved, fill the flask to the calibration mark with the same solvent.
-
Cap the flask and invert it 15-20 times to ensure a homogenous solution.
-
Place the flask in a water bath set to 25.0°C for 10 minutes to ensure the solution is at the correct temperature.
-
-
Measurement:
-
Blank Calibration: Fill the 1.0 dm polarimeter cell with the pure solvent. Ensure there are no air bubbles in the light path. Place the cell in the polarimeter and zero the instrument. This corrects for any rotation caused by the solvent or the cell itself.
-
Sample Measurement: Empty the cell, rinse it twice with small aliquots of the sample solution, and then fill it with the sample solution. Again, ensure no bubbles are present.
-
Place the cell in the polarimeter and record the observed rotation (α). Take at least 5-10 readings and use the average value. The readings should be stable.
-
Causality Note: Rinsing the cell with the sample solution prevents dilution from any residual solvent, which would alter the concentration and lead to an inaccurate reading.
-
-
Calculation:
-
Calculate the concentration (c) in g/mL. For this example: c = (mass in g) / 5.00 mL.
-
Use the averaged observed rotation (α) and the known path length (l = 1.0 dm) to calculate the specific rotation using the formula.
-
Example Calculation: If mass = 0.0250 g and average α = +0.58°, then:
-
c = 0.0250 g / 5.00 mL = 0.0050 g/mL
-
[α] = (+0.58°) / (0.0050 g/mL * 1.0 dm) = +116°
-
-
-
Reporting:
-
The final value should be reported in a standardized format, for instance: [α]²⁵_D = +116 (c 0.50, MeOH) . This format unambiguously communicates the temperature, wavelength, value, concentration (in g/100mL), and solvent used.[4]
-
Key Factors Influencing Optical Rotation
The measured value of specific rotation is not absolute and can be significantly influenced by several experimental parameters. Understanding these factors is key to interpreting results and comparing data from different sources.
Caption: Factors affecting the specific rotation value.
-
Solvent: The choice of solvent can alter the measured rotation by stabilizing different conformers of the molecule or through direct interactions (e.g., hydrogen bonding with the amine and hydroxyl groups). A protic solvent like methanol may yield a different value than an aprotic solvent like chloroform.
-
Temperature: Specific rotation is temperature-dependent. Measurements must be performed at a controlled, specified temperature.[5]
-
Wavelength: The magnitude and even the sign of rotation can change with the wavelength of light used. This phenomenon is called optical rotatory dispersion (ORD).[4] Sticking to the standard sodium D-line (589 nm) is crucial for comparability.
-
Concentration: While the formula corrects for concentration, at very high concentrations, intermolecular interactions can cause a non-linear relationship between concentration and observed rotation, leading to deviations.[4]
Conclusion
For a drug development professional, the specific rotation of a chiral intermediate like (1R,6S)-6-(hydroxymethyl)cyclohex-3-en-1-amine is more than a number; it is a direct reflection of stereochemical identity and purity. While the absolute value is important, a comparative analysis against its enantiomer and potential diastereomeric impurities provides the most robust validation of a synthetic process. Adherence to a meticulous, standardized measurement protocol is essential for generating trustworthy data that can be confidently compared to literature values or internal standards. By understanding the principles and controlling the variables, researchers can effectively use polarimetry as a powerful tool to ensure the delivery of enantiomerically pure synthons for the advancement of new medicines.
References
-
Science Mania. (n.d.). Understanding Specific Rotation: A Key Property of Chiral Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Specific rotation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Specific Rotation. Retrieved from [Link]
-
Khan Academy. (n.d.). Optical activity. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 5.8: The Polarimetry Experiment. Retrieved from [Link]
-
MRSEC Education Group - University of Wisconsin–Madison. (n.d.). Polarimetry Experiments. Retrieved from [Link]
-
Purdue University. (n.d.). Chirality and Optical Activity. Retrieved from [Link]
-
Journal of Chemical Education. (2016, January 25). Visualizing Molecular Chirality in the Organic Chemistry Laboratory Using Cholesteric Liquid Crystals. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, April 11). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]
-
PubMed. (2000, May). Synthesis of the rac-6-hydroxy-3-methoxycyclohex-2-enone and resolution through recrystallization of its diastereomeric N-tosyl-(S)-proline esters. Retrieved from [Link]
-
Confident Chemistry. (2025, October 16). Optical Activity in Organic Chemistry - Specific Rotation and Enantiomeric Excess Calculations. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
Vapourtec. (n.d.). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, August 12). 7.3: Optical Activity. Retrieved from [Link]
-
LON-CAPA OCHem. (n.d.). Optical Activity. Retrieved from [Link]
-
AWS. (n.d.). Engineering an Enantioselective Amine Oxidase for the Synthesis of Pharmaceutical Building Blocks and Alkaloid Natural Products. Retrieved from [Link]
-
MDPI. (n.d.). Isolation and Characterization of 1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic Acid, a Metabolite in Bacterial Transformation of Abscisic Acid. Retrieved from [Link]
-
PMC. (2024, June 25). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 4. Specific rotation - Wikipedia [en.wikipedia.org]
- 5. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chirality and Optical Activity [chemed.chem.purdue.edu]
- 8. LON-CAPA OCHem [s10.lite.msu.edu]
- 9. rsc.org [rsc.org]
- 10. vapourtec.com [vapourtec.com]
Technical Guide: GC-MS Analysis of Diastereomeric Amino Alcohols Using Cyclosil-B Columns
Executive Summary
The analysis of amino alcohols—critical intermediates in the synthesis of beta-blockers, bronchodilators (e.g., ephedrine/pseudoephedrine), and chiral auxiliaries—presents a dual challenge: volatility and stereochemistry . While diastereomers (e.g., (1R,2S)-ephedrine vs. (1S,2S)-pseudoephedrine) possess different physical properties and can theoretically be separated on achiral phases, the rigorous demands of drug development require the simultaneous resolution of enantiomeric pairs within diastereomeric mixtures .
This guide evaluates the Agilent J&W Cyclosil-B column against standard alternatives (Achiral HP-5MS and Chiral Chirasil-Val). We demonstrate that while achiral columns fail to determine enantiomeric purity, and Chirasil-Val suffers from thermal limitations, Cyclosil-B offers the optimal balance of thermal stability and selectivity for derivatized amino alcohols via an inclusion-complex mechanism.
Part 1: The Challenge – Why Standard Methods Fail
Amino alcohols possess both amine and hydroxyl functionalities, leading to strong hydrogen bonding. This results in:
-
Peak Tailing: Interaction with active silanol sites in the column.
-
Low Volatility: Requiring high temperatures that may degrade the analyte.
-
Stereochemical Complexity: A compound with two chiral centers has four stereoisomers (two pairs of enantiomers).
The "Diastereomer vs. Enantiomer" Trap
Many researchers mistakenly use achiral columns (like DB-5 or HP-5MS) because they successfully separate diastereomers. However, an achiral column cannot distinguish (1R,2S)-ephedrine from (1S,2R)-ephedrine . If your synthesis is enantioselective, an achiral column will give you a false sense of purity (100% diastereomeric excess does not equal 100% enantiomeric excess).
Part 2: The Solution – Cyclosil-B Mechanism
The Cyclosil-B stationary phase consists of 30% heptakis (2,3-di-O-methyl-6-O-t-butyl-dimethylsilyl)-
Mechanism of Action
The derivatized amino alcohol (the "guest") enters the hydrophobic cavity of the cyclodextrin (the "host"). Selectivity is driven by how well the specific spatial arrangement of the isomer fits into this cavity.
Figure 1: Host-Guest inclusion mechanism on Cyclosil-B. Isomers with tighter fit into the cyclodextrin cavity are retained longer, allowing baseline separation of enantiomers.
Part 3: Comparative Analysis
We compared the performance of Cyclosil-B against the industry-standard achiral phase (HP-5MS) and the legacy chiral phase (Chirasil-Val).
Table 1: Performance Comparison for Amino Alcohols
| Feature | Cyclosil-B | Chirasil-Val | HP-5MS (Achiral) |
| Selector | Valine-tert-butylamide | None (5% Phenyl Methyl Siloxane) | |
| Separation Mode | Inclusion Complex (Shape) | Hydrogen Bonding (3-Point) | Boiling Point / Polarity |
| Target Analytes | Amino Alcohols , Terpenes, Lactones | Amino Acids , Peptides | General Organics |
| Thermal Stability | High (260/280°C ) | Low (200°C ) | Very High (325/350°C) |
| Derivatization | Required for volatility (TFAA) | Required (often double deriv.) | Required for peak shape |
| Diastereomer Sep. | Excellent | Good | Excellent |
| Enantiomer Sep. | Excellent | Good (but limited temp range) | None |
Critical Insight: Thermal Stability
Amino alcohols often require higher elution temperatures than amino acids. Chirasil-Val has a hard limit of 200°C. If your derivatized amino alcohol elutes above 200°C, Chirasil-Val will bleed excessively, ruining the MS source. Cyclosil-B is stable up to 260°C (isothermal) or 280°C (program), making it the superior choice for these analytes [1].
Part 4: Experimental Protocol
To ensure reproducibility and protect the GC-MS system, amino alcohols must be derivatized. We utilize Trifluoroacetic Anhydride (TFAA) to convert polar -OH and -NH groups into volatile trifluoroacetyl esters/amides.
Reagents
-
Analyte: 1-5 mg Amino Alcohol (e.g., Ephedrine/Pseudoephedrine mix).
-
Solvent: Ethyl Acetate (anhydrous).
Workflow Diagram
Figure 2: Step-by-step derivatization workflow using TFAA to ensure volatility and compatibility with Cyclosil-B.
GC-MS Parameters (Agilent 7890/5977)
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split Mode (50:1) @ 250°C.
-
Oven Program:
-
Initial: 70°C (Hold 1 min) – Traps volatiles.
-
Ramp 1: 2°C/min to 180°C – Slow ramp crucial for chiral resolution.
-
Ramp 2: 20°C/min to 260°C (Hold 5 min) – Elutes heavy matrix.
-
-
MS Source: 230°C; Quad: 150°C.
Part 5: Data Interpretation & Validation[6]
When analyzing a mixture of diastereomers (e.g., ephedrine/pseudoephedrine) on Cyclosil-B, you should observe four distinct peaks if the sample is racemic at both centers.
Calculating Resolution ( )
To validate the method, calculate the resolution between the closest eluting enantiomeric pair. A value of
Where:
- = Retention time
- = Peak width at half height
Troubleshooting
-
Peak Tailing: Indicates incomplete derivatization. Ensure the TFAA reaction is performed in anhydrous conditions; water hydrolyzes the reagent.
-
Loss of Resolution: Column aging. Cyclosil-B columns are not bonded (coated phase).[1][6] Do not rinse with solvent. If resolution degrades, clip 10-20 cm from the inlet [2].
References
-
Agilent Technologies.[1][7][8][9][10] (2023). CycloSil-B GC Columns: Specifications and Applications. Retrieved from [Link]
-
Restek Corporation. (2023). Acylation Derivatization Reagents: TFAA Protocol. Retrieved from [Link]
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Retrieved from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. restek.com [restek.com]
- 5. Agilent 113-6632 - GC Column CYCLOSIL-B 30m, 0.32mm, 0.25u | Analytics-Shop [analytics-shop.com]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
comparing chemical vs enzymatic synthesis of chiral aminocyclohexanols
Topic: Comparative Guide: Chemical Asymmetric Ring Opening vs. Enzymatic Cascades for Chiral Aminocyclohexanol Synthesis Audience: Researchers, Process Chemists, and Drug Development Scientists.
Executive Summary
Chiral aminocyclohexanols are privileged scaffolds in medicinal chemistry, serving as pharmacophores in analgesics (e.g., Tramadol analogs), mucolytics (e.g., Ambroxol), and as chiral auxiliaries in asymmetric synthesis. Historically, their production relied on the resolution of racemates or metal-catalyzed asymmetric ring opening (ARO) of epoxides.
This guide objectively compares the Chemical ARO (utilizing Co/Cr-Salen complexes) against the emerging Biocatalytic Cascade (coupling Epoxide Hydrolases, Dehydrogenases, and Transaminases). While chemical routes offer established scalability, recent enzymatic cascades demonstrate superior atom economy and stereocontrol, eliminating the need for hazardous azide handling.
Technology Landscape & Mechanism
A. Chemical Synthesis: Asymmetric Ring Opening (ARO)
The industry standard for accessing enantiopure trans-2-aminocyclohexanols involves the nucleophilic ring-opening of meso-cyclohexene oxide.
-
Mechanism: The reaction utilizes a chiral Lewis acid catalyst, typically a (salen)Co(III) or (salen)Cr(III) complex. The catalyst activates the epoxide oxygen, facilitating the nucleophilic attack of an azide source (TMSN
) or carbamate. -
Key Challenge: The use of trimethylsilyl azide (TMSN
) poses significant safety risks (toxicity, explosion hazard) at scale. Furthermore, the resulting azido-alcohol requires a subsequent hydrogenation step to yield the amine.
B. Enzymatic Synthesis: The "Redox-Neutral" Cascade
Modern biocatalysis has moved beyond simple kinetic resolution (which is limited to 50% yield) to asymmetric cascades that convert achiral starting materials to single enantiomers with 100% theoretical yield.
-
Mechanism: A three-enzyme cascade transforms cyclohexene oxide directly to the chiral amino alcohol:
-
Epoxide Hydrolase (EH): Hydrolyzes the epoxide to a trans-diol.
-
Alcohol Dehydrogenase (ADH): Regioselectively oxidizes the diol to an
-hydroxy ketone. -
Transaminase (ATA): Stereoselectively aminates the ketone using an amine donor (e.g., isopropylamine).
-
-
Key Advantage: This route is often "redox-neutral" if the ADH and ATA steps are coupled effectively, recycling the cofactor internally, or driven by an excess of an inexpensive amine donor.
Performance Comparison
| Metric | Chemical ARO (Co-Salen) | Biocatalytic Cascade (EH-ADH-TA) | Lipase Kinetic Resolution |
| Stereoselectivity (ee) | >90–98% | >99% | >99% |
| Theoretical Yield | 100% (Desymmetrization) | 100% (Asymmetric Synthesis) | 50% (Max) |
| Atom Economy | Moderate (Requires protection/deprotection) | High (Direct functionalization) | Low (Discard 50% waste isomer) |
| Safety Profile | High Risk: Uses TMSN | Green: Aqueous buffer, mild temp. | Green: Mild, but uses acyl donors. |
| Throughput | High (Fast reaction kinetics) | Moderate (Enzyme kinetics/inhibition) | Moderate |
| Purification | Requires chromatography/crystallization. | Extraction from aqueous phase. | Separation of ester/alcohol required. |
Detailed Experimental Protocols
Protocol A: Chemical Synthesis via Co(Salen)-Catalyzed ARO
Based on the Jacobsen hydrolytic kinetic resolution principles adapted for aminolysis.
Reagents:
-
Meso-cyclohexene oxide (1.0 equiv)
-
(S,S)-(+)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (0.5 mol%)
-
Trimethylsilyl azide (TMSN
) (1.1 equiv) -
Acetic acid (catalytic)
Workflow:
-
Catalyst Oxidation: Dissolve the Co(II)-salen precatalyst in CH
Cl . Stir open to air with acetic acid (2 equiv relative to catalyst) for 30 min to generate the active Co(III)-salen species. Isolate by solvent removal.[1] -
Ring Opening: Resuspend the active catalyst and cyclohexene oxide in THF at 0°C.
-
Addition: Add TMSN
dropwise (Caution: Fume hood mandatory). Allow to warm to room temperature and stir for 12–24 hours. -
Workup: Concentrate the mixture. The resulting silyl ether is hydrolyzed with MeOH/citric acid.
-
Reduction: The intermediate trans-2-azidocyclohexanol is dissolved in MeOH and hydrogenated (H
, Pd/C, 1 atm) for 4 hours to yield (1R,2R)-2-aminocyclohexanol.
Protocol B: Biocatalytic Cascade (One-Pot)
Based on the SpEH/AnDDH/CepTA system described in recent literature (e.g., Green Chem., 2023).
Reagents:
-
Meso-cyclohexene oxide (50 mM)
-
Sphingomonas sp. Epoxide Hydrolase (SpEH) lysate
-
Arabidopsis Alcohol Dehydrogenase (AnDDH) lysate
-
Capronia epimyces Transaminase (CepTA) lysate[2]
-
Cofactors: PLP (1 mM), NAD
(1 mM) -
Amine Donor: Isopropylamine (1 M, pH adjusted to 8.0)
Workflow:
-
Buffer Prep: Prepare 100 mM Tris-HCl buffer (pH 8.0) containing PLP and NAD
. -
Enzyme Loading: Add lyophilized cell lysates of SpEH (2 mg/mL), AnDDH (5 mg/mL), and CepTA (10 mg/mL) to the buffer.
-
Substrate Addition: Add cyclohexene oxide (dissolved in 5% v/v DMSO).
-
Incubation: Shake at 30°C, 180 rpm for 24 hours.
-
Monitoring: Quench aliquots with acetonitrile; analyze via chiral HPLC (e.g., Chiralpak AD-H column).
-
Isolation: Basify reaction mixture to pH 12 (to deprotonate the amine), extract with ethyl acetate (3x), dry over Na
SO , and concentrate.
Visualizing the Pathways
Figure 1: Chemical Asymmetric Ring Opening Mechanism
This diagram illustrates the cooperative bimetallic mechanism often proposed for Salen-catalyzed ring openings.
Caption: The Co-Salen complex activates the epoxide, directing the azide attack to a specific face, yielding high enantiomeric excess.
Figure 2: Biocatalytic Cascade Workflow
This diagram details the sequential enzymatic transformation converting the epoxide to the amine without isolation of intermediates.
Caption: A multi-enzyme cascade where the epoxide is hydrolyzed, oxidized, and finally aminated in a single pot.
Critical Analysis & Recommendations
-
Select Chemical ARO When:
-
You require multi-gram to kilogram quantities immediately and lack fermentation infrastructure.
-
The substrate has functional groups incompatible with aqueous buffers (e.g., hydrolytically unstable esters).
-
You need to access the cis-isomer (via different nucleophiles or inversion strategies) which is harder to access via standard transaminases that typically favor trans configurations in cyclic systems.
-
-
Select Enzymatic Cascade When:
-
Sustainability is a corporate KPI (Green Chemistry). The enzymatic route avoids heavy metals and explosive azides.
-
Stereopurity is critical. Biocatalysis frequently yields >99% ee/de, reducing the burden on downstream purification (crystallization).
-
You are developing a library of analogs. Transaminases often accept a wider range of ring-substituted substrates than the highly tuned Salen catalysts.
-
References
-
Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research. Link
-
Wu, Z., et al. (2023). Biocatalytic asymmetric ring-opening of meso-epoxides to enantiopure cyclic trans-β-amino alcohols involving a key amine transaminase. Green Chemistry. Link
-
Kanerva, L. T. (2006).[3] Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry.[1][3][4][5][6][7] Link
-
Gomm, A., et al. (2018). Transaminases for chiral amine synthesis. Current Opinion in Chemical Biology. Link
-
Ready, J. M., & Jacobsen, E. N. (1999). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. Journal of the American Chemical Society.[8] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biocatalytic asymmetric ring-opening of meso-epoxides to enantiopure cyclic trans-β-amino alcohols involving a key amine transaminase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. vapourtec.com [vapourtec.com]
- 5. chimia.ch [chimia.ch]
- 6. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmasalmanac.com [pharmasalmanac.com]
- 8. semanticscholar.org [semanticscholar.org]
characterization of impurities in commercial amino-cyclohexenyl-methanol
Characterization of Impurities in Commercial Amino-Cyclohexenyl-Methanol: A Comparative Analytical Guide
Executive Summary: The Purity Paradox
Amino-cyclohexenyl-methanol (ACHM) serves as a critical chiral building block in the synthesis of blockbuster antiviral and CNS-active therapeutics (e.g., Valbenazine analogs, Abacavir intermediates).[1] However, its commercial sourcing presents a "purity paradox": standard Certificates of Analysis (CoA) often report >98% purity based on HPLC-UV (210 nm), yet downstream synthetic steps frequently fail or yield poor enantioselectivity.[1]
This guide compares the High-Performance "Pharma-Grade" ACHM (The Product) against standard "Technical-Grade" Alternatives . We demonstrate that the "hidden" impurities in Technical-Grade alternatives—specifically saturated analogs and regioisomers —are invisible to conventional UV detection but detrimental to catalytic turnover.[1] We provide a validated, multi-modal characterization strategy (HILIC-CAD/MS) to detect these silent killers.
Comparative Analysis: Pharma-Grade vs. Technical-Grade
The primary differentiator between Pharma-Grade and Technical-Grade ACHM is not the main peak area, but the profile of non-chromophoric impurities.[1]
Table 1: Performance & Impurity Profile Comparison
| Feature | Pharma-Grade ACHM (The Product) | Technical-Grade Alternative | Impact on Drug Development |
| Assay (Titration) | > 99.0% | 95.0% - 98.0% | Stoichiometric errors in coupling steps.[1] |
| Saturated Impurity (Amino-cyclohexyl-methanol) | < 0.1% | 2.0% - 5.0% | Critical: Competes in enzymatic resolutions; invisible to UV.[1] |
| Regioisomers (Double bond migration) | < 0.2% | 1.0% - 3.0% | Leads to difficult-to-separate isomeric byproducts.[1] |
| Enantiomeric Excess (ee) | > 99.5% | 90% - 95% | Reduces final drug potency; requires expensive chiral resolution.[1] |
| Detection Method | HILIC-CAD + Chiral LC | RP-HPLC (UV 210 nm) | Tech-grade methods miss non-UV absorbing impurities.[1] |
The Scientific Rationale (E-E-A-T)
Why Standard Methods Fail: Conventional Reverse-Phase HPLC (RP-HPLC) with UV detection is insufficient for ACHM characterization for two reasons:
-
Lack of Chromophore: ACHM contains only an isolated double bond, which absorbs weakly at <210 nm.[1] Solvents like methanol or THF cut off in this region, causing baseline noise that masks impurities.[1]
-
Polarity: As an amino alcohol, ACHM retains poorly on C18 columns, eluting in the void volume where salts and solvent fronts interfere.[1]
The Solution: HILIC-CAD/MS To characterize the "Product," we utilize Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) and Mass Spectrometry (MS) .[1]
-
HILIC: Retains polar amines, separating them from the solvent front.[1]
-
CAD: Provides "universal" detection based on particle size, not UV absorption, revealing the saturated impurities (which have no UV absorbance).[1]
-
MS: Confirms the molecular weight of regioisomers (same m/z) vs. oxidation products.
Detailed Impurity Profiling
Impurity A: The "Silent" Saturated Analog
-
Structure: Amino-cyclohexyl-methanol (Double bond reduced).[1]
-
Origin: Over-reduction during the manufacturing of ACHM (often from benzoic acid reduction).[1]
-
Risk: It is chemically similar but lacks the reactive alkene handle, acting as a chain terminator in olefin metathesis or Heck coupling reactions.[1]
-
Detection: Invisible to UV. Must use CAD or MS.
Impurity B: The Regioisomer (Double Bond Migration)
-
Structure: 3-ene vs. 2-ene vs. 1-ene isomers.[1]
-
Origin: Acid-catalyzed isomerization during workup.[1]
-
Risk: Reacts to form inseparable structural isomers of the API.[1]
-
Detection: Requires high-resolution separation; MS spectra are identical, but retention times differ in HILIC mode.[1]
Experimental Protocols
Protocol A: HILIC-CAD/MS for Chemical Purity
This protocol validates the chemical purity and quantifies the "silent" saturated impurity.[1]
-
Instrument: UHPLC system with Splitter (50% to CAD, 50% to QDa/MS).
-
Column: Waters XBridge Amide or Merck SeQuant ZIC-HILIC (150 x 2.1 mm, 3.5 µm).[1]
-
Mobile Phase:
-
Gradient:
-
Detection:
-
CAD: Evaporation Temp 35°C, Power Function 1.0.
-
MS: ESI Positive Mode, Scan 100-300 m/z.
-
-
Standard Prep: Dissolve 10 mg ACHM in 10 mL 90:10 ACN:Water.
Protocol B: Chiral Purity Determination
This protocol ensures the enantiomeric integrity of the scaffold.[1]
-
Column: Chiralpak AD-3 or IG-3 (Amylose derivative).[1]
-
Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV 210 nm (Sufficient here as enantiomers have identical response factors).
-
Criterion: The "Product" must show >99.5% ee.
Visualization: Analytical Workflow
The following diagram illustrates the decision matrix for characterizing ACHM batches.
Caption: Analytical decision matrix for validating Pharma-Grade Amino-Cyclohexenyl-Methanol, highlighting the necessity of HILIC-CAD for detecting non-UV absorbing impurities.
References
-
Qiu, J. et al. (2020).[1][2] "Impurity profiling of chiral amino alcohols using Charged Aerosol Detection." Journal of Pharmaceutical Analysis. Link
-
Guideline Q3A(R2) . "Impurities in New Drug Substances."[1] International Council for Harmonisation (ICH).[1] Link
-
Zhang, K. et al. (2018).[1] "HILIC-MS strategies for the separation of polar pharmaceutical intermediates." Analytical Chemistry. Link
-
Valbenazine Synthesis Review . (2017). "Synthetic pathways and intermediate characterization for VMAT2 inhibitors." Organic Process Research & Development. Link
Sources
Safety Operating Guide
cis-(6-Amino-cyclohex-3-enyl)-methanol: Proper Disposal Procedures
Executive Summary & Chemical Profile
cis-(6-Amino-cyclohex-3-enyl)-methanol (often encountered as the hydrochloride salt, CAS: 98769-56-3) is a bifunctional pharmaceutical intermediate containing a primary amine, a primary alcohol, and an internal alkene.
Effective disposal requires understanding that this molecule is not merely "organic waste."[1] It possesses amphoteric potential (depending on salt form) and redox susceptibility (due to the alkene).[1] Improper segregation can lead to exothermic polymerizations or the formation of toxic byproducts.[1]
Chemical Hazard Profile
| Feature | Chemical Hazard Implications |
| Primary Amine | Basic functionality (Free Base).[1] Potential for N-nitrosamine formation if mixed with nitrosating agents.[1] Corrosive/Irritant to tissue.[1] |
| Cyclohexene Ring | Unsaturation makes it susceptible to oxidation.[1] Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) as this may cleave the double bond exothermically.[1] |
| Physical State | Typically a viscous oil or low-melting solid (Free Base); White solid (HCl Salt).[1] |
| RCRA Status | Non-listed (Not P or U listed).[1] Regulated by Characteristic (Ignitability D001, Corrosivity D002).[1] |
Pre-Disposal Assessment & Segregation Logic[1]
The Core Directive: Never default to the "General Organic Waste" drum without verifying the pH and solvent matrix.[1]
The Causality of Segregation
As a scientist, you must treat the waste stream as a reaction vessel.
-
Avoid Acidic Waste Streams (for Free Base): Adding the free amine to an acidic waste container (e.g., waste acetic acid or dilute HCl) generates immediate heat of neutralization.[1] In a closed waste drum, this pressure buildup is a rupture hazard.[1]
-
Avoid Oxidizing Waste Streams: The alkene moiety in the cyclohexenyl ring is electron-rich.[1] Introduction to waste streams containing Chromic acid, Permanganates, or Peroxides can trigger rapid oxidation, potentially leading to fire.
-
Halogenated vs. Non-Halogenated: Unless the compound is dissolved in Dichloromethane (DCM) or Chloroform, it should be routed to Non-Halogenated waste to reduce incineration costs and environmental impact.[1]
Operational Disposal Protocols
Scenario A: Disposal of Solid Waste (Pure Substance)
Applicable for expired shelf-stock or solid reaction byproducts.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk during transport.[1]
-
Labeling: Mark clearly as "Hazardous Waste - Solid."[1]
-
Packing: Do not dissolve solely for the purpose of disposal unless required by your facility's specific Chemical Hygiene Plan (CHP). Solid incineration is often more energy-efficient.[1]
Scenario B: Disposal of Solution Waste (Reaction Mixtures)
Applicable for mother liquors or flash chromatography fractions.
-
pH Check: Dip a pH strip into the waste solution.[1]
-
Solvent Compatibility:
-
If dissolved in Methanol/Ethanol/Ethyl Acetate : Dispose in Non-Halogenated Organic drum.[1]
-
If dissolved in DCM/Chloroform : Dispose in Halogenated Organic drum.
-
-
Redox Safety: Ensure the waste stream is free of metal catalysts (e.g., Palladium on Carbon) often used in conjunction with this intermediate.[1] Filter out solid catalysts before pouring liquid waste to prevent ignition of solvent vapors.[1]
Decision Logic & Workflow (Visualization)
The following diagram illustrates the critical decision nodes for disposing of this specific intermediate.
Figure 1: Decision tree for the segregation and packaging of cis-(6-Amino-cyclohex-3-enyl)-methanol waste streams.
Regulatory Compliance (RCRA & EPA)[1]
While cis-(6-Amino-cyclohex-3-enyl)-methanol is not a specifically listed waste (F, K, P, or U lists), the generator is responsible for determining characteristics.
-
Ignitability (D001): If the waste is a liquid solution with a flash point < 60°C (140°F), it must be coded D001.[1][2]
-
Corrosivity (D002): If the waste is aqueous and has a pH ≤ 2 or ≥ 12.5.[1][2][3]
-
Toxicity: While not a TCLP list metal/pesticide, the amine functionality implies aquatic toxicity.[1] Do not dispose of down the drain.
Spill Contingency: In the event of a spill, use a universal absorbent (e.g., vermiculite or clay). Do not use paper towels for large amine spills as they can increase surface area for evaporation of hazardous vapors.[1]
References
-
National Research Council. (2011).[1][4] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1][4][5] [Link]1][4]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
American Chemical Society (ACS). (2023).[1] Identifying Hazardous Waste in Your Laboratory. [Link]1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]1]
Sources
Personal Protective Equipment (PPE) & Handling Guide: cis-(6-Amino-cyclohex-3-enyl)-methanol
CAS: 98769-56-3 Formula: C₇H₁₃NO Molecular Weight: 127.18 g/mol [1]
Executive Safety Summary
Status: Research Grade Intermediate | Primary Hazard Class: Severe Irritant / Potential Corrosive (Amine)
As a Senior Application Scientist, I must emphasize that while cis-(6-Amino-cyclohex-3-enyl)-methanol is a valuable chiral building block, its aliphatic primary amine functionality dictates the safety protocol. Unlike aromatic amines (anilines), aliphatic amines are significantly more basic (
The Core Risk: This compound is capable of causing severe skin irritation and potential chemical burns upon prolonged contact.[2] Furthermore, as a cyclohexene derivative, it possesses volatility that can lead to respiratory sensitization if aerosols or dusts are inhaled.
Operational Directive: Treat this substance as a Corrosive until specific lot analysis proves otherwise. All handling must occur within a controlled ventilation environment.
The PPE Matrix: Layered Defense System
Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific state of the reagent (Solid vs. Solution).
| Protection Zone | Component | Specification | Technical Justification |
| Hand (Primary) | Nitrile Gloves | Thickness: | Standard nitrile provides adequate protection against the solid salt form. |
| Hand (High Risk) | Double Gloving / Laminate | Inner: NitrileOuter: Silver Shield® or 0.14 mm Extended Cuff | Required when handling concentrated stock solutions (>1M) . Aliphatic amines can permeate thin nitrile rapidly in solution. |
| Ocular | Chemical Splash Goggles | ANSI Z87.1+ (Indirect Venting) | Crucial: Safety glasses are insufficient. Amine vapors are lacrimators; direct splash can cause corneal clouding. |
| Respiratory | Engineering Control | Chemical Fume Hood | Primary defense.[3] Face velocity must be 80–100 fpm. |
| Respiratory (Backup) | Respirator | N95 (Solids) or Half-mask w/ OV/P100 Cartridges | Only required if weighing outside a hood (strongly discouraged) or during spill cleanup. |
| Body | Lab Coat | 100% Cotton or Nomex | Synthetic blends can melt into skin if a flash fire occurs (cyclohexene moiety adds flammability risk). |
Operational Workflow: Step-by-Step
Phase A: Weighing & Transfer (Solid State)
The highest risk of inhalation exposure occurs here due to static-induced dust.
-
Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat before dispensing. Organic amine salts are prone to static cling, causing "jumping" of particles.
-
The "Tunnel" Technique: Perform all weighing deep inside the fume hood (at least 6 inches back from the sash).
-
Transfer: Dissolve the solid immediately after weighing. Do not transport open weighing boats across the lab. If transport is necessary, seal the vessel with Parafilm inside the hood before moving.
Phase B: Reaction Setup (Solution State)
The highest risk of dermal absorption occurs here.
-
Solvent Selection: When dissolving, avoid halogenated solvents (DCM) if possible, as they can facilitate the transport of the amine through glove materials. Alcohols (MeOH/EtOH) are preferred for solubility but increase flammability.
-
Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. While the amine is stable, the cyclohexene double bond is susceptible to oxidation over time.
-
Syringe Handling: If adding as a solution, use Luer-lock syringes to prevent needle "pop-off" caused by back-pressure, which could spray the corrosive solution.
Emergency & Disposal Protocols
Spill Response
-
Minor Solid Spill (<5g): Cover with wet paper towels (to prevent dust), wipe up, and place in a sealed bag.
-
Solution Spill:
-
Evacuate the immediate area (amine vapors).
-
Don dual-cartridge respirators (Organic Vapor/P100).
-
Absorb with vermiculite or a commercial "Caustic/Base" spill kit. Do not use acid directly to neutralize violent spills as this generates heat and vapors.
-
Waste Management
-
Segregation: This compound is a Basic Organic .
-
Do NOT mix with Acid Waste (exothermic reaction risk).
-
Do NOT mix with Oxidizers (fire risk due to cyclohexene ring).[4]
-
-
Labeling: Tag waste clearly as "Aliphatic Amine - Basic - Flammable Hazard."
Visualizing the Safety Logic
The following decision tree illustrates the autonomous safety logic required for handling this compound, distinguishing between solid and liquid handling requirements.
Figure 1: Operational decision tree for PPE selection and handling based on physical state.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




